Product packaging for Fluorine azide(Cat. No.:CAS No. 14986-60-8)

Fluorine azide

Cat. No.: B077663
CAS No.: 14986-60-8
M. Wt: 61.019 g/mol
InChI Key: AJXWEJAGUZJGRI-UHFFFAOYSA-N
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Description

Fluorine azide (FN₃) is a highly energetic and versatile reagent of significant interest in advanced chemical research and synthesis. Its primary value lies in its utility as a precursor for highly reactive nitrene intermediates and as a source of fluorine and nitrogen for the construction of novel molecules. Under controlled conditions, this compound readily undergoes thermolysis or photolysis to generate fluoronitrene (:NF), a powerful electrophile used in C-H amination and the synthesis of nitrogen-fluorine-containing heterocycles. Furthermore, its propensity for [3+2] cycloaddition reactions with unsaturated bonds makes it a valuable building block for creating substituted 1,2,3-triazoles with fluorine substituents, which are crucial scaffolds in medicinal chemistry and materials science. Researchers utilize this compound in the exploration of new high-energy density materials (HEDMs), the development of fluorinating agents, and fundamental studies in atmospheric and reactive intermediate chemistry. Its unique reactivity profile provides a critical tool for pushing the boundaries of synthetic methodology and energetic compound design. This product is intended for use by qualified laboratory professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula FN3 B077663 Fluorine azide CAS No. 14986-60-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14986-60-8

Molecular Formula

FN3

Molecular Weight

61.019 g/mol

InChI

InChI=1S/FN3/c1-3-4-2

InChI Key

AJXWEJAGUZJGRI-UHFFFAOYSA-N

SMILES

[N-]=[N+]=NF

Canonical SMILES

[N-]=[N+]=NF

Synonyms

fluorine azide

Origin of Product

United States

Synthetic Methodologies for Fluorine Azides

Direct Synthesis of Fluorine Azide (B81097) (FN₃)

The direct synthesis of fluorine azide, a notoriously unstable and explosive yellow-green gas, has been approached through several methods, primarily involving the fluorination of an azide source. These methods require stringent safety protocols due to the hazardous nature of the product.

Reactant-Based Approaches (e.g., Hydrazoic Acid and Elemental Fluorine)

One of the earliest and most direct methods for preparing this compound involves the gas-phase reaction of hydrazoic acid (HN₃) with elemental fluorine (F₂). muni.czresearchgate.net The fundamental reaction is as follows:

HN₃ + F₂ → FN₃ + HF

To mitigate the risk of explosive decomposition of this compound, the reactants are typically diluted with an inert gas, such as nitrogen (N₂). researchgate.net Despite these precautions, localized high concentrations can still lead to explosions. researchgate.net

Metal Azide Precursor Reactions (e.g., Sodium Azide and Elemental Fluorine)

An alternative route to this compound utilizes a solid metal azide precursor, most commonly sodium azide (NaN₃), which reacts with elemental fluorine. muni.cz The reaction is represented by the equation:

NaN₃ + F₂ → FN₃ + NaF

This method avoids the handling of gaseous hydrazoic acid but still requires careful control of the reaction conditions to manage the production of the highly explosive FN₃.

Scalable Production Methods for this compound

Efforts to develop safer and more scalable production methods for this compound have led to the use of alternative fluorinating agents and reaction media. Scalable methods have been developed that allow for the production of FN₃ to be increased from the milligram to the multi-gram scale. researchgate.netrsc.org These methods often involve the direct fluorination of hydrazoic acid or trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) in inert solvents like fluorocarbons or sulfur dioxide (SO₂). researchgate.netrsc.org The use of trimethylsilyl azide is advantageous as it is a liquid and can be more easily handled than gaseous hydrazoic acid.

An alternative scalable approach involves the metathetical preparation of the thermally unstable tetrafluoroammonium (B1232272) azide (NF₄N₃), which then decomposes to yield this compound and nitrogen trifluoride (NF₃). researchgate.netrsc.org

Synthesis of Organic Fluorinated Azides

The introduction of an azide group into a fluorinated organic molecule is a key transformation in medicinal chemistry and materials science. Nucleophilic substitution is a primary strategy to achieve this.

Nucleophilic Substitution Routes

This approach relies on the displacement of a suitable leaving group by the azide anion (N₃⁻). The presence of fluorine atoms in the molecule can significantly influence the reactivity of the substrate.

The synthesis of fluoroalkyl and fluoroaryl azides can be achieved through the nucleophilic substitution of a halogen atom (or another good leaving group like a tosylate or mesylate) with an azide source. tutorchase.comrsc.orgeurekaselect.comeurekaselect.com Sodium azide (NaN₃) is a commonly used and inexpensive source of the azide ion. semanticscholar.org The general reaction scheme is:

R-X + NaN₃ → R-N₃ + NaX (where X = Cl, Br, I, OTs, OMs)

The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. researchgate.netmasterorganicchemistry.com In some cases, phase-transfer catalysts like tetraethylammonium (B1195904) tetrafluoroborate (B81430) (TEATFB) or Aliquat® 336 are employed to facilitate the reaction, especially for less reactive substrates. semanticscholar.orgresearchgate.net

The reactivity of the substrate is highly dependent on the degree and position of fluorination. For instance, the introduction of fluorine atoms on the alkyl chain can significantly inhibit the rate of Sₙ2 substitution. rsc.org For example, the relative rates of reaction of alkyl bromides with sodium azide in methanol (B129727) at 50°C follow the order: RCH₂Br (1) > RCHFBr (0.2) > RCF₂Br (no reaction). researchgate.net However, α,α-difluorinated azides can be synthesized via nucleophilic substitution when other activating groups, such as benzylic or α-carbonyl groups, are present. researchgate.net

Microwave irradiation has also been utilized to promote the nucleophilic substitution of alkyl halides and tosylates with alkali azides in aqueous media, offering a rapid and efficient method. organic-chemistry.org

For the synthesis of fluoroaryl azides, nucleophilic aromatic substitution (SₙAr) is a common pathway. researchgate.net This typically involves the reaction of an activated aryl halide (e.g., with electron-withdrawing groups) with an azide source. The reaction can be carried out under thermal conditions or accelerated by microwave irradiation. researchgate.net A classic method for preparing aromatic azides involves the conversion of anilines to aryl diazonium salts, which are then treated with sodium azide. eurekaselect.comeurekaselect.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution for the Synthesis of Organic Fluorinated Azides

Starting Material Azide Source Solvent/Catalyst Product Yield (%) Reference
2,6-Difluorobenzyl bromide NaN₃ DMF 2,6-Difluorobenzyl azide - researchgate.net
1-Iodo-1H,1H,2H,2H-perfluorododecane NaN₃ Water/Aliquat® 336 1-Azido-1H,1H,2H,2H-perfluorododecane 87-93 semanticscholar.org
Various fluorinated tosylates/mesylates NaN₃ HMPA Various fluoroalkyl azides 46-89 researchgate.net
Various substituted styrenes TMSN₃ MeNO₂ Various β-azido-α-fluoroalkylbenzenes Good to moderate acs.org
Tosylated alkynes [¹⁸F]Fluoride/K₂CO₃/K₂₂₂ Acetonitrile [¹⁸F]Fluoroalkynes Up to 81 mdpi.com
2-Azidoethyl-4-toluenesulfonate K[¹⁸F]F/Kryptofix-222 Acetonitrile [¹⁸F]2-Fluoroethyl azide 55 mdpi.com
Transformation of Tosylates and Mesylates to Fluoroalkyl Azides

A prevalent and effective method for the synthesis of fluoroalkyl azides involves the nucleophilic substitution of tosylate (OTs) or mesylate (OMs) leaving groups with an azide anion. researchgate.net This two-step process typically begins with the conversion of commercially available fluoroalkyl alcohols into their corresponding tosylates or mesylates. researchgate.net The hydroxyl group is transformed into a good leaving group by reacting the alcohol with p-toluenesulfonyl chloride or methanesulfonyl chloride, often in the presence of a base like triethylamine. researchgate.netsemanticscholar.org

In the subsequent step, the tosylate or mesylate intermediate is treated with an azide source, most commonly sodium azide (NaN₃), to yield the desired fluoroalkyl azide. researchgate.net The choice of solvent is critical for the reaction's success, with reports indicating the use of hexamethylphosphoramide (B148902) (HMPA), toluene (B28343), or dimethyl sulfoxide (DMSO). semanticscholar.orgrsc.org In some procedures, the reaction is heated to temperatures between 85 °C and 120 °C for several hours in an inert atmosphere to achieve moderate to good yields, ranging from 46% to 89%. semanticscholar.orgresearchgate.net Research has shown that in certain cases, tosylate substrates provide higher yields compared to their mesylate counterparts. rsc.org The addition of a catalyst, such as 18-crown-6 (B118740) ether, can also be employed to facilitate the substitution, particularly when using toluene or DMSO as the solvent. semanticscholar.orgrsc.org

The following table summarizes the synthesis of various fluoroalkyl azides from their corresponding mesylates using sodium azide in HMPA.

Substrate (Mesylate)Product (Azide)Temperature (°C)Time (h)Yield (%)Reference
2,2,2-Trifluoroethyl mesylate2,2,2-Trifluoroethyl azide854.589 semanticscholar.org
2,2,3,3-Tetrafluoropropyl mesylate2,2,3,3-Tetrafluoropropyl azide854.582 semanticscholar.org
2,2,3,3,4,4,5,5-Octafluoropentyl mesylate2,2,3,3,4,4,5,5-Octafluoropentyl azide1204.560 semanticscholar.org
1,1,1,3,3,3-Hexafluoroisopropyl mesylate2-Azido-1,1,1,3,3,3-hexafluoropropane1204.546 semanticscholar.orgresearchgate.net
Phase Transfer Catalysis in Fluoroazide Synthesis

Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reactants located in different immiscible phases, such as an aqueous and an organic phase. wikipedia.org A phase-transfer catalyst, typically a lipophilic ionic salt, transports a reactant from one phase to another where the reaction can proceed. wikipedia.org This methodology is particularly useful in green chemistry as it can reduce the need for organic solvents by enabling the use of water. wikipedia.org

In the context of fluoroazide synthesis, PTC can be employed to enhance the efficiency of nucleophilic substitution reactions. For instance, the conversion of fluoroalkyl iodides to the corresponding azides has been successfully performed in water at elevated temperatures (90-110 °C) with the addition of Aliquat® 336 as a phase-transfer catalyst. semanticscholar.org This approach yielded very good results, with product yields ranging from 87% to 93%. semanticscholar.org Similarly, crown ethers, such as 18-crown-6, function as phase-transfer catalysts by complexing with the sodium cation of sodium azide, thereby increasing the nucleophilicity of the "naked" azide anion in nonpolar organic solvents like toluene. semanticscholar.orgrsc.org This strategy enhances the solubility and reactivity of the ionic azide salt in the organic phase where the fluoroalkyl substrate resides. semanticscholar.org

Microwave-Assisted Synthetic Strategies for Fluoroazides

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. mdpi.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to improved reaction yields and cleaner product profiles. nih.govrsc.org

This technology has been applied to the synthesis of precursors for fluoroazides. For example, the conversion of various bromides to sodium sulfonates, which are intermediates for sulfonyl chlorides (precursors to mesylates and tosylates), is significantly accelerated and improved by microwave heating. nih.gov Optimal conditions for this conversion involved microwave heating at 160°C for just 15 minutes. nih.gov While direct microwave-assisted synthesis of fluoroazides from tosylates or mesylates is not extensively documented, the principles suggest it would be a highly effective method. Furthermore, microwave heating has been successfully used in subsequent reactions of fluoroazides, such as the rhodium-catalyzed transannulation of N-fluoroalkyl-substituted 1,2,3-triazoles, demonstrating its compatibility with these energetic compounds. mdpi.com The efficiency, speed, and potential for scalability make microwave-assisted synthesis a compelling strategy for the preparation of fluoroazides and their derivatives. mdpi.comnih.gov

Addition Reactions to Fluoroalkenes

A direct and highly efficient route to certain fluoroalkyl azides is the addition of an azide anion to a fluoroalkene. researchgate.net A key example of this methodology is the synthesis of 1-azido-1,1,2,2-tetrafluoroethane, which was prepared in quantitative yield by the reaction of tetrafluoroethylene (B6358150) (TFE) with an azide anion in a protic medium. acs.orgnih.gov This reaction proceeds via the nucleophilic addition of the azide anion to the double bond of the fluoroalkene, followed by the quenching of the resulting fluorinated carbanion by a proton source. acs.org

This method provides a general pathway for synthesizing fluorinated alkyl azides from various polyfluoroalkenes using sodium azide in the presence of an electrophile. researchgate.net The resulting 1-azido-1,1,2,2-tetrafluoroethane has been shown to be a thermally stable and non-explosive compound that can be prepared on a multigram scale. acs.orgnih.gov This stability contrasts with the known instability of many low-molecular-weight organic azides and highlights the unique properties conferred by fluorine substitution. avcr.cz

Fluorination Desulfurization for Trifluoromethyl Azides

Fluorination desulfurization is a powerful method for installing trifluoromethyl groups, particularly onto nitrogen atoms (N-CF₃). tib.eu This transformation is synthetically challenging but crucial for accessing N-trifluoromethylated compounds, which have applications in medicinal chemistry. avcr.cztib.eu The general principle involves the replacement of sulfur atoms in a precursor molecule with fluorine atoms from a suitable fluorinating agent. academie-sciences.fr

One common approach is the oxidative desulfurization-fluorination of dithiocarbamates or xanthates. academie-sciences.frmdpi.com Reagents such as bromine trifluoride (BrF₃) or sulfur tetrafluoride (SF₄) can be used for this purpose. academie-sciences.fr For example, reacting dithiocarbamates with BrF₃ under mild conditions can afford N-CF₃ amides in excellent yields. academie-sciences.fr Another strategy involves starting from an isothiocyanate, which reacts with a reagent like silver fluoride (B91410) to generate a trifluoromethylated amine derivative. tib.eu These methods provide access to the N-CF₃ moiety, which can be a key component of a target azide or a precursor that is later converted to an azide. tib.eu

Isothiocyanate Reactions with Silver Fluoride Precursors

A specific and notable application of fluorination desulfurization is the reaction of isothiocyanates with silver fluoride (AgF) to synthesize N-trifluoromethyl (N-CF₃) compounds. tib.eu This protocol enables the direct N-trifluoromethylation of amines in a single step using carbon disulfide (CS₂) and AgF as the key reagents. chinesechemsoc.org

The proposed mechanism begins with the nucleophilic addition of an amine to CS₂, forming a dithiocarbamate (B8719985) or thioamide intermediate. chinesechemsoc.org This intermediate then undergoes a desulfurization-fluorination process mediated by AgF. chinesechemsoc.org The high affinity of silver ions for sulfur facilitates the removal of sulfur, while AgF serves as the fluorine source to build the CF₃ group. chinesechemsoc.org This method has been demonstrated for a variety of secondary amines, providing a direct entry to N-CF₃ amines, which are valuable precursors for more complex fluorinated molecules, including those containing the azide functionality. tib.euchinesechemsoc.org

Rearrangement Pathways from Acyl Azides

The Curtius rearrangement represents a significant thermal decomposition pathway for acyl azides, yielding an isocyanate as the primary product with the loss of nitrogen gas. researchgate.netnih.gov This reaction is a versatile method in organic synthesis for converting carboxylic acids and their derivatives into amines, ureas, and urethanes via the highly reactive isocyanate intermediate. nih.govnih.gov The process typically begins with the conversion of a carboxylic acid into an acyl chloride or other activated species, which is then reacted with an azide salt, such as sodium azide, to form the acyl azide. masterorganicchemistry.com

The mechanism involves the migration of the R group from the acyl carbon to the adjacent electron-deficient nitrogen, which occurs concurrently with the expulsion of dinitrogen gas. nih.gov A key feature of the Curtius rearrangement is that the migration of the R group proceeds with complete retention of its stereochemical configuration. nih.gov While the reaction is often considered to proceed through an unstable acyl nitrene intermediate, it is widely accepted that the rearrangement and nitrogen loss can occur in a concerted fashion. researchgate.netnih.gov This pathway is fundamental in various synthetic applications, including the synthesis of complex medicinal agents. nih.gov

Electrophilic Fluorinating Reagents in Azide Synthesis

The synthesis of fluorine-containing azides can be achieved through methods employing electrophilic fluorinating reagents. One strategy involves the reaction of electron-rich compounds, such as styrenes, with a stable electrophilic fluorinating reagent like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) in the presence of an azide source, such as sodium azide (NaN₃). researchgate.netchinesechemsoc.org This approach facilitates an intermolecular fluoroazidation reaction. chinesechemsoc.org The reaction's success can be highly dependent on the solvent; for instance, nitromethane (B149229) has been shown to act as an efficient Lewis base that activates the electrophilic fluorinating reagent and stabilizes the carbocation intermediate, which is key for the transformation. chinesechemsoc.org

An alternative and more recent strategy effectively reverses the polarity of the reactants. This method utilizes a fluorinated nucleophile, such as trimethyl(trifluoromethyl)silane (CF₃Si(CH₃)₃), in combination with an electrophilic azide source, like a sulfonyl azide. uochb.cz This approach has proven effective for preparing azidoperfluoroalkanes, including azidotrifluoromethane (CF₃N₃) and its longer-chain analogs, which were previously difficult to access. uochb.cz This method avoids the use of hazardous reagents required in older synthetic routes and provides a more convenient and scalable process for creating these valuable fluorinated building blocks. uochb.cz These resulting azidoperfluoroalkanes are noted to be more reactive in copper-catalyzed azide-alkyne cycloaddition (click) reactions than their non-fluorinated counterparts. uochb.cz

Synthesis of Radiolabeled Fluorine Azides

Fluorine-18 (B77423) Labeling of Fluoroethyl Azide

The most prominent radiolabeled this compound for positron emission tomography (PET) applications is 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA). nih.govrsc.org Its synthesis is typically accomplished via a one-step nucleophilic substitution reaction. nih.govresearchgate.net The standard precursor is an ethyl azide backbone with a suitable leaving group, most commonly 2-azidoethyl 4-methylbenzenesulfonate (B104242) (2-azidoethyl tosylate). rsc.orgmdpi.com

The radiosynthesis involves reacting this precursor with no-carrier-added [¹⁸F]fluoride, which is produced in a cyclotron. nih.govacs.org To render the [¹⁸F]fluoride ion reactive for nucleophilic substitution in organic solvents, it is typically activated using a phase-transfer catalyst system. This system usually consists of a potassium salt, such as potassium carbonate (K₂CO₃), and a cryptand, Kryptofix 2.2.2 (K₂₂₂), in an aprotic solvent like acetonitrile. mdpi.comacs.org The reaction mixture is heated to elevated temperatures, generally between 80°C and 110°C, for a short duration to effect the substitution. nih.govrsc.org This robust method allows for the high-yield production of [¹⁸F]FEA, a versatile building block for radiolabeling complex molecules. nih.govresearchgate.net

Table 1: Representative Conditions for the Synthesis of 2-[¹⁸F]Fluoroethyl Azide

PrecursorReagentsSolventTemperatureTimeReported YieldCitation
2-azidoethyl 4-methylbenzenesulfonate[¹⁸F]F⁻, K₂CO₃, Kryptofix 2.2.2Acetonitrile (MeCN)90 °C10 min79% ± 8% (decay corrected) mdpi.com
2-azidoethyl 4-methylbenzenesulfonate[¹⁸F]F⁻, K₂CO₃, Kryptofix 2.2.2Acetonitrile (MeCN)88 °C2.5 min>95% (analytical yield) nih.gov
2-azidoethyl nosylate[¹⁸F]F⁻, K₂CO₃, Kryptofix 2.2.2Not SpecifiedNot SpecifiedNot SpecifiedNot Specified researchgate.net

Optimization of Radiosynthesis Protocols for Research Applications

Significant efforts have been made to optimize the synthesis and purification of 2-[¹⁸F]fluoroethyl azide ([¹⁸F]FEA) to improve its utility for research and clinical applications. nih.govrsc.org Early methods for purifying the volatile [¹⁸F]FEA relied on distillation, which was often time-consuming and could lead to co-distillation of the unreacted precursor, causing interference in subsequent reactions. rsc.orgresearchgate.net

To address these limitations, several key optimizations have been developed:

Improved Purification Methods: A vacuum distillation method was developed that allows for the isolation of [¹⁸F]FEA in over 80% yield within 10 minutes, providing a pure, click-ready product. nih.gov An alternative and widely adopted method involves solid-phase extraction (SPE). This technique uses a sequence of cartridges, such as a C18 cartridge followed by an Oasis® HLB cartridge, to effectively trap the [¹⁸F]FEA while allowing impurities to pass through. nih.gov This SPE method is simple, reproducible, and amenable to automation. nih.gov

One-Pot/Two-Step Procedures: For applications in click chemistry, protocols have been optimized to avoid the need for [¹⁸F]FEA isolation altogether. The addition of copper(I)-accelerating ligands, such as bathophenanthrolinedisulfonic acid disodium (B8443419) salt (BPDS), to the crude reaction mixture enables the subsequent cycloaddition reaction to occur almost instantly at room temperature. nih.govresearchgate.net This one-pot approach is highly efficient and tolerant of labile functional groups. researchgate.net

Automation: The entire radiosynthesis process, from the initial fluorination to the final purification of the end-product, has been successfully automated using commercial synthesis modules. researchgate.netmdpi.com Automation increases reproducibility, reduces radiation exposure to personnel, and facilitates the large-scale production required for clinical translation. mdpi.com For instance, the automated production of [¹⁸F]FEA has been demonstrated as a key step in the synthesis of PET tracers for imaging reactive oxygen species. mdpi.com

Table 2: Comparison of Optimization Strategies for [¹⁸F]FEA Synthesis and Application

Optimization StrategyDescriptionKey AdvantagesCitation
Vacuum DistillationIsolation of volatile [¹⁸F]FEA from the reaction mixture under reduced pressure.Fast (>80% yield in <10 min), provides high purity product. nih.gov
Solid-Phase Extraction (SPE)Purification using a series of cartridges (e.g., C18 and HLB) to selectively trap [¹⁸F]FEA.Simple, safe, reproducible, avoids heating, compatible with automation. nih.gov
Ligand-Accelerated One-Pot ReactionUse of ligands (e.g., BPDS) to accelerate the subsequent click reaction without isolating [¹⁸F]FEA.Extremely fast, avoids purification step, tolerant of sensitive substrates. researchgate.net
Automated SynthesisImplementation of the entire synthesis and purification sequence on an automated module.High reproducibility, reduced manual intervention, suitable for large-scale production. researchgate.netmdpi.com

Reactivity and Mechanistic Investigations of Fluorine Azides

Thermal and Photochemical Transformations of Fluorine Azide (B81097) (FN3)

The reactivity of fluorine azide and its derivatives is characterized by the weak F-N bond, which readily undergoes cleavage under thermal or photochemical conditions, leading to highly reactive intermediates.

2 FN₃ → N₂F₂ + 2 N₂ wikipedia.org

The decomposition is attributed to the exceptionally weak FN-N₂ bond. optica.org At significantly higher temperatures, around 1000 °C, this compound breaks apart to form the nitrogen monofluoride radical (NF). wikipedia.org

FN₃ → NF + N₂

This process is considered a low-energy barrier dissociation. optica.org The generated NF radicals are metastable and can dimerize upon cooling. wikipedia.orgoptica.org The thermal decomposition of FN₃ has been of interest for applications such as chemical lasers, owing to the efficient generation of electronically excited species like NF(a). optica.org

Table 1: Products of Thermal Decomposition of this compound (FN₃)

ConditionPrimary Products
Ambient TemperatureDinitrogen Difluoride (N₂F₂), Nitrogen (N₂)
High Temperature (1000 °C)Nitrogen Monofluoride Radical (NF), Nitrogen (N₂)

The photolysis of fluoroaryl azides is a common method to generate highly reactive fluoroaryl nitrenes. ucla.eduglobalauthorid.com The properties and subsequent reactions of the generated nitrene are highly dependent on factors such as the substitution pattern on the aromatic ring and the temperature. researchgate.net

Upon irradiation, fluoroaryl azides release dinitrogen (N₂) to form a nitrene intermediate, which can exist in either a singlet or triplet state. researchgate.netresearchgate.net For example, photolysis of perfluoro-2-naphthylazide at low temperatures (77 K) produces a persistent triplet nitrene that can be characterized spectroscopically. researchgate.net However, at ambient temperatures, the same precursor generates a short-lived singlet nitrene. researchgate.net The lifetime of these singlet nitrenes can be influenced by the fluorine substitution pattern; for instance, the lifetime of singlet perfluorophenylnitrene is noted to be longer than that of phenylnitrene. researchgate.net

The complex photochemistry of these compounds has been studied using various analytical techniques to understand the interplay of the different intermediates formed under various experimental conditions. ucla.eduresearchgate.net These photochemically generated nitrenes are valuable in applications like photoaffinity labeling and for the synthesis of new fluorinated molecules due to their ability to undergo insertion reactions. ucla.eduresearchgate.net

Table 2: Photolysis of Fluoroaryl Azides and Generated Intermediates

Fluoroaryl Azide DerivativeConditionPrimary Intermediate
Perfluoro-2-naphthylazideLow Temperature (77 K)Triplet Nitrene
Perfluoro-2-naphthylazideAmbient TemperatureSinglet Nitrene
Pentafluorophenyl azideRoom TemperatureSinglet Nitrene
2,6-Difluorophenyl azideRoom TemperatureSinglet Nitrene

Nitrenes generated from the photolysis or thermolysis of fluorinated azides can undergo intramolecular insertion reactions, particularly into C-H bonds. diva-portal.org This reactivity provides a pathway for the synthesis of novel nitrogen-containing heterocyclic compounds. ucla.edudiva-portal.org The efficiency and regioselectivity of these insertion reactions are often influenced by the position of the fluorine atoms on the aryl ring. researchgate.net

For instance, the photolysis of certain fluorophenyl azides can lead to ring closure and the formation of azirines. researchgate.net In some cases, the singlet nitrene generated can insert into a neighboring C-H bond on an adjacent aromatic ring, a process that can be initiated by light. diva-portal.org This intramolecular C-H insertion is a key step in the design of certain fluorogenic molecules, where the insertion reaction leads to a fluorescent product. diva-portal.org

The propensity for C-H insertion makes fluorophenyl azides useful reagents in synthetic chemistry for creating new fluorinated molecules. ucla.edu The reactivity of the nitrene can be directed towards intramolecular pathways, leading to cyclized products, which is a valuable strategy in the synthesis of complex organic structures. researchgate.net

Photochemical Generation of Nitrenes from Fluoroaryl Azides

Cycloaddition Reactions of Fluorinated Azides

Fluorinated azides, particularly fluoroaryl azides, are valuable substrates in cycloaddition reactions, most notably in the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly reliable and mild method for forming 1,2,3-triazoles. diva-portal.org This reaction has been successfully applied to fluorinated azides for the synthesis of fluorinated triazole derivatives. mdpi.commdpi.com

The copper(I)-catalyzed reaction between a terminal alkyne and an azide proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. acs.orgmdpi.com This is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often produces a mixture of 1,4- and 1,5-regioisomers. mdpi.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. mdpi.com

The reaction scope is broad, tolerating a wide variety of functional groups on both the azide and the alkyne partners. acs.org Fluorinated azides, including perfluoroaryl azides and other fluorine-containing organic azides, have been successfully employed in CuAAC reactions. mdpi.commdpi.comnih.gov These reactions can be carried out in various solvents, including green and sustainable options like glycerol (B35011) and water, often with high yields. mdpi.comnih.gov The synthesis of fluorinated 1,2,3-triazoles is of interest due to their potential biological activities. mdpi.com The reaction conditions are generally mild, often proceeding at room temperature, and can be accelerated by microwave heating or the use of specific ligands to stabilize the copper(I) catalyst. mdpi.comnih.gov

Table 3: Examples of CuAAC Reactions with Fluorinated Azides

Fluorinated AzideAlkyneCatalyst/SolventProduct Type
Fluorinated organic azideTerminal alkyneCuI/Glycerol1,4-disubstituted 1,2,3-triazole
¹⁸F-fluorinated azideAlkyne-decorated peptideCu(I)/Bathophenanthroline disulfonate¹⁸F-labeled peptide
Benzyl (B1604629) azideFluorinated alkyneCu(I)1,4-disubstituted fluorinated 1,2,3-triazole
Perfluoroaryl azidePhenylacetaldehydeBase-catalyzedAryl amide (via triazoline intermediate)
Kinetic Studies and Enhanced Reactivity of Fluorinated Azides

The introduction of fluorine atoms into organic azides significantly influences their reactivity. Kinetic studies have demonstrated that the presence of fluorine substituents can lead to an increased rate in certain reactions. For instance, in the context of H2S-mediated reduction, an increase in fluorine substitution on azido (B1232118) coumarins correlates with a faster reaction rate. nih.gov This enhanced reactivity is attributed to the high electronegativity and small steric hindrance of the fluorine atom. nih.gov Specifically, tetra-fluorinated coumarin (B35378) was found to react rapidly with H2S, with a half-life of approximately one minute. nih.gov

In the realm of bioorthogonal chemistry, the reactivity of fluorinated aryl azides in strain-promoted azide-alkyne cycloaddition (SPAAC) has been a subject of investigation. As the number of fluorine substituents on an azido-PABC self-immolative spacer increases from one to four, the rate of cycloaddition with a trans-cyclooctene (B1233481) (TCO) increases by nearly an order of magnitude. acs.org However, it is noteworthy that while fluorine substitution accelerates the initial cycloaddition, it can slow down the subsequent release or decaging process. acs.org This is due to the stabilizing effect of the electronegative fluorine atoms on the intermediate aldimine and the resulting aniline (B41778) primed for self-immolation. acs.org

Computational and NMR studies have provided further insights, showing that fluorine substituents on an aromatic ring lower the transition state energy for the conversion of the initial triazoline intermediate to imine or aziridine (B145994) intermediates through the extrusion of dinitrogen. nih.gov In the case of a tetrafluoro-substituted aromatic ring, the rate-limiting step becomes the hydrolysis of the imine and the subsequent 1,6-self-immolation. nih.gov These findings highlight the dual role of fluorine in modulating both the initial cycloaddition kinetics and the stability of subsequent intermediates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that proceeds without the need for a metal catalyst, relying on the high ring strain of cyclooctynes to react with azides. rsc.orgresearchgate.net The reaction involves a 1,3-dipolar cycloaddition between the azide and the strained alkyne, resulting in a stable 1,2,3-triazole. youtube.comnih.govthieme-connect.de The driving force for this reaction is the release of ring strain in the cyclooctyne (B158145). magtech.com.cn

The reactivity in SPAAC can be tuned by modifying both the cyclooctyne and the azide. While much research has focused on modifying the cyclooctyne, such as by introducing fluorine atoms to lower the LUMO energy, the electronic nature of the azide also plays a crucial role. nih.govthieme-connect.dewikipedia.org The conventional SPAAC mechanism involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the cyclooctyne, thus favoring electron-rich azides. researchgate.net

However, an "inverse-electron-demand" SPAAC has been explored using electron-deficient aryl azides, where the dominant frontier molecular orbital interaction is between the HOMO of the alkyne and the LUMO of the azide. thieme-connect.de Multi-fluorinated aromatic azides have been developed to accelerate SPAAC. For example, a tetra-fluorinated aromatic azide was designed for a faster and bifunctional ligation. researchgate.net Kinetic studies using a rationally designed system with an azo-quencher and a BODIPY-dye confirmed the enhanced reaction rates. researchgate.net This highlights the potential of using fluorinated azides to develop faster and more efficient bioorthogonal ligation strategies. nih.govresearchgate.net

[3+2] Cycloaddition with Activated Carbonyl Compounds (Enamine-Mediated Mechanisms)

Fluorinated azides participate in [3+2] cycloaddition reactions with activated carbonyl compounds, such as ketones bearing electron-withdrawing groups, through an enamine-mediated mechanism. tib.eu This reaction is typically catalyzed by a secondary amine, like pyrrolidine. tib.eu The mechanism commences with the formation of an enamine intermediate from the reaction between the ketone and the amine catalyst. tib.eu

This enamine then undergoes a [3+2] dipolar cycloaddition with the fluorinated azide. tib.eu The resulting intermediate undergoes a hydride shift and subsequent elimination of the catalyst to regenerate it, leading to the formation of a triazole product. tib.eu This method provides a pathway to substituted triazoles from fluorinated azides and activated ketones. tib.eu

Perfluoroaryl azides (PFAAs) have been specifically investigated for their reactivity in azide-aldehyde-amine cycloadditions. diva-portal.org These reactions proceed via a fast azide-enamine cycloaddition to form triazoline intermediates, which then spontaneously rearrange to yield stable amidine products. diva-portal.org This transformation is notable for being catalyst-free and occurring readily at room temperature, even in aqueous conditions. researchgate.net

Azide-Aldehyde-Amine Cycloaddition Mechanisms

The three-component reaction involving an azide, an aldehyde, and an amine provides a versatile method for forming new chemical bonds. With perfluoroaryl azides (PFAAs), this reaction proceeds without a catalyst. diva-portal.org The mechanism involves the initial formation of an enamine from the aldehyde and the amine. diva-portal.org This enamine then undergoes a rapid cycloaddition with the electrophilically activated PFAA to form a triazoline intermediate. diva-portal.org This intermediate is unstable and spontaneously rearranges to a stable amidine product. diva-portal.org

This reaction has been explored for applications such as the formulation of pure nanodrugs. diva-portal.org The ability to introduce both a phenyl and a perfluoroaryl moiety allows for supramolecular interactions that can lead to the formation of nano-sized aggregates. diva-portal.org

Azide-Enol Cycloaddition for Amide Synthesis

The high electrophilicity of perfluoroaryl azides (PFAAs) enables their use in the synthesis of aryl amides through a reaction with aldehydes. diva-portal.org This transformation can proceed via an azide-enol cycloaddition, which is mechanistically similar to the azide-aldehyde-amine reaction. diva-portal.org

A more generalized strategy for amide synthesis involves a base-catalyzed azide-enolate cycloaddition. diva-portal.org In this process, a base is used to generate an enolate from an aldehyde. This enolate then undergoes a cycloaddition with the aryl azide to form a triazoline intermediate. researchgate.net The subsequent rearrangement of this triazoline, promoted by either heat or acid, yields the final aryl amide product. diva-portal.orgresearchgate.net

Investigations into the cycloadditions of ester or amide enolates with vinyl azides have revealed two distinct reaction pathways depending on the fate of the initial vinyl triazoline intermediate. nih.gov One pathway leads to the direct α-amination of amides and lactams, while the other results in the synthesis of ene-γ-lactams from esters. nih.gov In the synthesis of ene-γ-lactams, it was unexpectedly found that two equivalents of the enolate add to the azide, with one being eliminated later in the reaction sequence. nih.gov

Reactions with Primary Amines for Tetrazole Formation

Fluorinated azides react with primary amines to form substituted tetrazoles, which are important nitrogen-containing heterocyclic compounds. acs.orgnih.gov Specifically, α,α-difluorinated azido alkanes react with primary amines to yield tetrazoles. nih.gov For example, 1-azido-1,1,2,2-tetrafluoroethane reacts with primary amines under mild conditions to produce 5-difluoromethyl tetrazoles. acs.org

The proposed mechanism for this reaction involves the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide group. acs.orgnih.gov This initial attack forms an intermediate which then undergoes elimination of hydrogen fluoride (B91410) (HF), facilitated by a base, to generate a second intermediate. acs.orgnih.gov This second intermediate subsequently cyclizes to form the final tetrazole product. acs.orgnih.gov This pathway is considered more likely than a mechanism involving the substitution of the α-fluorine atom, as halogen substitution on quaternary carbons is generally difficult. acs.orgnih.gov Control experiments have shown no reactivity of the azide with nucleophilic azide anions, further supporting the proposed mechanism. nih.gov

The reaction conditions for tetrazole formation have been optimized. For instance, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with n-butylamine proceeds to full conversion at room temperature over 12 hours or at 40°C in 2 hours. acs.orgnih.gov The reaction requires two equivalents of a base, such as triethylamine, to neutralize the two equivalents of HF that are formed. acs.org

Addition Across Carbon-Carbon Double Bonds

Organic azides can undergo cycloaddition reactions with alkenes. sioc-journal.cn These reactions, often referred to as azide-alkene cycloadditions, typically result in the formation of triazolines, which are five-membered heterocyclic rings containing three nitrogen atoms. researchgate.netrsc.org The reaction is a [3+2] cycloaddition, a type of pericyclic reaction where a 1,3-dipole (the azide) reacts with a dipolarophile (the alkene). youtube.comthieme-connect.de

The stability of the resulting triazoline can vary. While triazoles formed from azide-alkyne cycloadditions are aromatic and generally stable, triazolines are often more reactive and can undergo further transformations. youtube.comrsc.org Common decomposition pathways for triazolines include the extrusion of dinitrogen to form aziridines or rearrangement to imines, which can subsequently be hydrolyzed to amines and carbonyl compounds. rsc.org

The reaction of arylmethyl azides with various types of alkenes has been reviewed, highlighting the scope and mechanism of these transformations. sioc-journal.cn A photocatalyzed azido-alkynylation of alkenes has also been developed, which proceeds via the radical addition of an azide to the double bond. nih.gov

Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 61479
1-Azido-1,1,2,2-tetrafluoroethane 16215160
Pyrrolidine 31268
n-Butylamine 8058
Triethylamine 1146
Hydrogen fluoride 14917
Phenylacetaldehyde 7591
Sodium azide 33558
Hydrazoic acid 24530
Dinitrogen difluoride 123238
Nitrogen monofluoride 139589
Boron trifluoride 24557
Arsenic pentafluoride 24286
trans-Cyclooctene 14919
Azido-PABC (No CID available)
BODIPY (Generic class, no single CID)
Azo-quencher (Generic class, no single CID)
4-Dibenzocyclooctynol (DIBO) 53392817
Difluorinated cyclooctyne (DIFO) 44265430
Dibenzocyclooctyne (DBCO) 44265429
Perfluoroaryl azide (Generic class, no single CID)
Vinyl azide 14389
n-Butane 7843
Toluene (B28343) 1140
Trimethylamine (B31210) 1146
Methanol (B129727) 887
Piperidine (B6355638) 8082
Trifluoroacetic acid 6422
Isocyanide (Generic class, no single CID)
Formamide (B127407) 713
Hydantoin 7901
Polystyrene 8408
Trimethylsilyl (B98337) azide 2724219
Aniline 6115
Monoethanolamine 700
Triethyl orthoformate 8115
Acetic acid 176
Ammonium (B1175870) chloride 25517
Nitrile (Generic class, no single CID)
Imidoyl azide (Generic class, no single CID)
Cyanogen azide 14418
FSO2N3 (No CID available)
Amidine (Generic class, no single CID)
Guanidine (B92328) 3510
N-methyl-2-pyrrolidone 10933
Trimethylsilyl chloride 7906
Diphenyl phosphorazidate 70622
Bis(p-nitrophenyl) phosphorazidate (No CID available)
Aryl bromide (Generic class, no single CID)
Tert-butyl hydroperoxide 6590
Imidoylbenzotriazole (Generic class, no single CID)
Carbodiimide (B86325) 636459
N,N-dibromoarylsulfonamide (Generic class, no single CID)
Potassium carbonate 11430
Isonitrile (Generic class, no single CID)
Sulfonyl azide (Generic class, no single CID)
Boron azide (No CID available)
Phosphoryl azide (No CID available)
Pentafluorophenyl azide 119565
Perfluoroaryl aniline (Generic class, no single CID)
Thioacid (Generic class, no single CID)
Phenyl azide 62308
Acetylene (B1199291) 6334
Cyclooctyne 14918
Azidotrifluoromethane 13959
Ketenimine 115206
Imidoyl halide (Generic class, no single CID)
Enamide (Generic class, no single CID)
Isothiocyanate 632750
Silver fluoride 24552
Acyl azide (Generic class, no single CID)
Diazole 1123
N-CF3 hydrazine (Generic class, no single CID)
Fischer-Indel (Reaction name, no CID)
N-CF3 indel (Generic class, no single CID)
Triflic acid 62406
Rhodium(II) (No CID available)
Copper(I) 2709923
Tetrafluoroethylene (B6358150) 8166
Azide anion 14782
Enol (Generic class, no single CID)
Enolate (Generic class, no single CID)
Amide 16212493
Tetrazole 9323
Carbon-carbon double bond (Bond type, no CID)
Carbonyl compound (Generic class, no single CID)
Aldehyde 177
Ketone 1139
Alkyne 62820
Alkene 6325
Triazole 6940
Triazoline 119662
Aziridine 9033
Imine 636362
Amine 6324
Amidine (Generic class, no single CID)
Ene-γ-lactam (Generic class, no single CID)
Lactam 7949
Ester 5353335
α-Amination (Reaction type, no CID)
Primary amine (Generic class, no single CID)
Dinitrogen 947
Hydrogen sulfide (B99878) 402
Coumarin 323
Azido coumarin (Generic class, no single CID)
PABC (No CID available)
Self-immolative spacer (Generic class, no single CID)
Aldimine (Generic class, no single CID)
1,6-self-immolation (Reaction type, no CID)
Cyclononyne 114774
Benzocyclononyne (No CID available)
Bicyclo[6.1.0]non-4-yne 10183188
Norbornene 7999
Tetrazine 123048
trans-cyclooctyne ligation (Reaction name, no CID)
Staudinger ligation (Reaction name, no CID)
Staudinger reaction (Reaction name, no CID)
Curtius rearrangement (Reaction name, no CID)
Hydrogenolysis (Reaction type, no CID)
Triphenylphosphine 1125
Iminophosphorane 5354394
Aza-Wittig reaction (Reaction name, no CID)
Lithiation (Reaction type, no CID)
Lithium amide 2723942
Nonaflyl azide 15582352
Triazenide (Generic class, no single CID)
Diazo (Generic class, no single CID)
Aza-Michael cycloaddition (Reaction type, no CID)
Pyrrolidinopyrazoline (Generic class, no single CID)
Vinyl azide 14389
Chromenopyrrole (Generic class, no single CID)
α-Keto vinyl azide (Generic class, no single CID)
Denitrogenative photodecomposition (Reaction type, no CID)
Furroindole (Generic class, no single CID)
Copper nitrene (Reactive intermediate, no CID)
Copper aminyl (Reactive intermediate, no CID)
Imine radical (Reactive intermediate, no CID)
Pyrrolotriazole (Generic class, no single CID)
Azido-alkynylation (Reaction type, no CID)
Hypervalent iodine reagent (Generic class, no single CID)
Alkynyl-trifluoroborate salt (Generic class, no single CID)
Homopropargylic azide (Generic class, no single CID)
Pyrrole (B145914) 952
G protein-coupled receptor agonist (Functional class, no CID)
Ts-ABZ (No CID available)
Copper acetylide 10099
Arylmethyl azide (Generic class, no single CID)
Enaminone 5460596
Phenonium ion 109279
Triflic acid 62406
Dibenzylidene ketone 637703
Benzylidene diester (Generic class, no single CID)
Benzyl azide 62308
Triazoline 119662
Zinc oxide 14806
APTES 78103
TRF (No CID available)
ZA (No CID available)
Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) (Reaction name, no CID)
Enol ether 119659
β-Carbonyl phosphonate (B1237965) (Generic class, no single CID)
Vinyl sulfonyl fluoride (Generic class, no single CID)
Ethyl diazoacetate 11332
Pyrazole (B372694) 1048
Tosylhydrazine 7977
Molecular iodine 807
t-BuONa 2724345
Regitz diazo-transfer (Reaction name, no CID)
Propargyl alcohol 7619
Phosphonium (B103445) salt (Generic class, no single CID)
TBAF 2733479
Nitroolefin (Generic class, no single CID)
p-TsOH 6101
Amberlyst-15 636657
Propiolic acid 10435
Arylboronic acid (Generic class, no CID)
Propargyl halide (Generic class, no single CID)
2-Trifluoromethylphenyl azide (No CID available)
2-Nitrophenyl azide 85116
Aniline 6115
Benzylic azide (Generic class, no single CID)
Bis(azide) (Generic class, no single CID)
Aldimine (Generic class, no single CID)
Deep eutectic solvent (Solvent class, no CID)
Azido-PABC (No CID available)
PABC linker (No CID available)
Aldimine (Generic class, no single CID)
1,6-self-immolation (Reaction type, no CID)
Staudinger-Bertozzi ligation (Reaction name, no CID)
Radioisotope (Isotope class, no CID)
Pretargeting (Technique, no CID)
mApoE (No CID available)
Metalloproteinase (MMP)-sensitive lipopeptide (MSLP) (Generic class, no single CID)
Fluorine-18 (B77423) 135908
Liposome (B1194612) 7903
Cyclooctyne-driven copper-free (CyOctC) (Reaction name, no CID)
Telmisartan (B1682998) 65999
Eprosartan 5281039
N-nitrosamine 213
Antidiabetic drug (Functional class, no CID)
Histamine-2 receptor blocker (Functional class, no CID)
Alkyl carbonitrile (Generic class, no single CID)
Amine salt (Generic class, no single CID)
MeSO2CN (No CID available)
Cobalt(II) 23930
N-methyl-2-pyrrolidone (NMP) 10933
N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine (No CID available)
Cobalt(II) diazido complex (Generic class, no CID)
Azidothymidine (AZT) 35370
Mitsunobu Reaction (Reaction name, no CID)
Epoxide 6326
Alpha,beta-unsaturated ketone (Generic class, no single CID)
Carbamate 2724128
Carbamic acid 277
Benzoic acid 243
p-Methylbenzoic acid 7297
Baeyer-Villiger oxidation (Reaction name, no CID)
Acyl chloride 6367
Anhydride 794
Tetrahedral intermediate (Intermediate type, no CID)
Ruthenium cyclopentadienyl (B1206354) complex (Generic class, no CID)
Glaser coupling (Reaction name, no CID)
Propyne (B1212725) 7895
Methyl azide 61332
Pentamethylcyclopentadienyl ruthenium chloride 72209
Huisgen 1,3-Dipolar Cycloaddition (Reaction name, no CID)
Ugi Tetrazole Four-Component Reaction (UT-4CR) (Reaction name, no CID)
α-Aminomethyl tetrazole (Generic class, no single CID)
α-Amino acid 602
Isocyanide (Generic class, no single CID)
Oxo component (Generic class, no single CID)
Amine 6324
N-substituted 2-isocyanoacetamide (Generic class, no single CID)
Trimethylsilyl azide 2724219
Cyanoacetamide 8414
Trimethylamine hydrochloride 5521
Toluene 1140
Ferrocenyl tetrazole (Generic class, no single CID)
α-Ferrocenyl-alkyl amine (Generic class, no single CID)
Fmoc protected amino acid (Generic class, no single CID)
Aldehyde 177
Isocyanide (Generic class, no single CID)
Polystyrene AM RAM (Resin type, no CID)
TentaGel S Ram (Resin type, no CID)
Piperidine 8082
DMF 6228
Trimethylsilyl azide 2724219
Trifluoroacetic acid 6422
Hydantoinimide (Generic class, no single CID)
Rink-isocyanide resin (Resin type, no CID)
2,2-Bis(trimethylsilyl)ethenyl group (Functional group, no CID)
Ferrocenyl substituted amino tetrazole (Generic class, no single CID)
Substituted benzyl tetrazole (Generic class, no CID)
Ruthenium 23931
Click chemistry (Concept, no CID)
Bioorthogonal chemistry (Concept, no CID)
DNA-encoded library (Technology, no CID)
N-Trifluoromethyl nitrogen heterocycle (Generic class, no single CID)
Pyrazole 1048
Benzimidazole 7016
Caco-2 permeability (Assay, no CID)
Glutathione 124886
pKa (Property, no CID)
N-Trifluoromethyl azole (Generic class, no single CID)
Tetrahydrofuran (B95107) 8028
1,2-Dimethoxyethane 8165
CuSO4·5H2O 24463
Sodium L-ascorbate 23667558
N-Trifluoromethyl secondary amine (Generic class, no single CID)
N-Trifluoromethyl tertiary amine (Generic class, no single CID)
N-Trifluoromethylaziridine (Generic class, no single CID)
Iridium photocatalyst (Catalyst type, no CID)
Triplet nitrene (Reactive intermediate, no CID)
Biradical intermediate (Reactive intermediate, no CID)
Intersystem crossing (Process, no CID)
Sulfide 403
Sulfoxide (B87167) 6519
C-H insertion (Reaction type, no CID)
X-H insertion (Reaction type, no CID)
C-C insertion (Reaction type, no CID)
Superacid 222
Trifluoromethyl group 6332
N-CF3 functionality (Functional group, no CID)
N-Fluoroalkylated compound (Generic class, no single CID)
Perfluoroalkyl amine (Generic class, no single CID)
N-CF3 amine (Generic class, no single CID)
N-CF3 azole (Generic class, no single CID)
N-CF3 indels (Generic class, no single CID)
Fluorination desulfurization (Reaction type, no CID)
CF3 group 6332
N-CF3 hydrazine (Generic class, no single CID)
Fischer-Indel synthesis (Reaction name, no CID)
Inelizable ketone (Ketone type, no CID)
N-CF3 indel (Generic class, no single CID)
Diazole compound (Generic class, no CID)
Triazole 6940
Activated ketone (Ketone type, no CID)
Electron withdrawing group (Functional group property, no CID)
Organocatalyst (Catalyst type, no CID)
Pyrrolidine 31268
Secondary amine (Generic class, no single CID)
3+2 cycloaddition (Reaction type, no CID)
Enamine 5282273
Dipolar cycloaddition (Reaction type, no CID)
Hydride shift (Rearrangement, no CID)
Triazole product (Product class, no CID)
Copper-catalyzed azide-alkane cycloaddition (Reaction name, no CID)
1,2,3-Triazole 6940
Biocandugation (Misspelling of bioconjugation, no CID)
Bioconjugation (Technique, no CID)
Bioisostere (Concept, no CID)
Amide group (Functional group, no CID)
Metal complex (Compound class, no CID)
Macromolecule 3329
Nitrene 62496
Enamide (Generic class, no single CID)
Imidoyl halide (Generic class, no single CID)
Ketenimine 115206
Azidotrifluoromethane 13959
Nitrogen heterocycle (Compound class, no CID)
Reactive intermediate (Intermediate type, no CID)
Protonation (Process, no CID)
Annulation (Reaction type, no CID)
Cycloaddition (Reaction type, no CID)
Fluorinated organic (Compound class, no single CID)
Pharmaceutical 3883
Agrochemical 39433
Diagnostics (Field, no CID)
Polymer 785
Material science (Field, no CID)
Small-molecule drug (Drug class, no CID)
Active ingredient (Component type, no CID)
1-azido-1,1,2,2-tetrafluoroethane 16215160
Azide anion 14782
Tetrafluoroethylene 8166
Protic medium (Solvent type, no CID)
Thermally stable (Property, no CID)
Insensitive to impact (Property, no CID)
Copper(I)-catalyzed [3 + 2] cycloaddition (Reaction name, no CID)
Alkyne 62820
4-substituted N-tetrafluoroethyl-1,2,3-triazole (Generic class, no single CID)
Rhodium(II)-catalyzed transannulation (Reaction name, no CID)
Nitrile (Generic class, no single CID)
N-tetrafluoroethylimidazole (Generic class, no single CID)
Triflic acid 62406
Enamido triflate (Generic class, no single CID)
[3 + 2] Cycloaddition (Reaction type, no CID)
Primary amine (Generic class, no single CID)
5-difluoromethyl tetrazole (Generic class, no single CID)
THF 8028
CDCl3 6360
19F NMR (Technique, no CID)
Koenen test (Test method, no CID)
Chiral ion pair (Ion pair type, no CID)
Aziridinium (B1262131) cation 168670
Catalyst-bound azide anion (Intermediate type, no CID)
NaCl 5234
Asymmetric synthesis (Synthesis type, no CID)
5-fluoroalkyl-substituted tetrazole (Generic class, no single CID)
Nitrogen nucleophile (Nucleophile type, no CID)
Quaternary carbon atom (Carbon type, no CID)
Azido moiety (Functional group, no CID)
HF elimination (Reaction type, no CID)
Base 6323
NaN3 33558
(Bu4N)N3 14782
α,α-difluorinated azido alkane (Generic class, no single CID)
Polyazaheterocycle (Compound class, no single CID)
Bioactive property (Property, no CID)
Difluoromethyl moiety (Functional group, no CID)
n-butylamine 8058
Amide side product (Product type, no CID)
Triethylamine 1146
Water-tolerant (Reaction property, no CID)
N-tetrafluoroethyl-containing imidazole (B134444) (Generic class, no single CID)
β-enamido triflate (Generic class, no single CID)
5-Substituted N-tetrafluoroethyltetrazole (Generic class, no single CID)
Multigram scale (Scale, no CID)
Nonexplosive character (Property, no CID)
Terminal alkyne (Alkyne type, no CID)
Cu(I) salt (Salt class, no single CID)
Acid-mediated denitrogenation (Reaction type, no CID)
Triazole 2a (Specific compound, no CID)
β-enamido triflate 4 (Specific compound, no CID)
Tetrazole 5 (Specific compound, no CID)
Azide 1 (Specific compound, no CID)
This compound 61479
Triazadienyl fluoride 61479
Yellow green gas (Property, no CID)
Nitrogen 947
Fluorine 14916
FN3 61479
ClN3 61480
BrN3 83526
IN3 83527
F–N–N angle (Molecular geometry, no CID)
Standard state (Thermodynamic state, no CID)
25 °C (Temperature, no CID)
100 kPa (Pressure, no CID)
Boils at –30° (Property, no CID)
Melts at –139 °C (Property, no CID)
John F. Haller (Person, no CID)
Hydrazoic acid 24530
Sodium azide 33558
Fluorine gas 14916
HN3 24530
F2 14916
N3F 61479
HF 14917
NaN3 33558
NaF 5235
Decomposes (Process, no CID)
Dinitrogen difluoride 123238
2 FN3 → N2F2 + 2 N2 (Reaction, no CID)
1000 °C (Temperature, no CID)
Nitrogen monofluoride radical 139589
FN3 → NF + N (Reaction, no CID)
NF 139589
Dimerizes (Process, no CID)
Solid FN3 (Physical state, no CID)
Liquid FN3 (Physical state, no CID)
Explode (Process, no CID)
Thin film (Material form, no CID)
Burns at 1.6 km/s (Property, no CID)
Explosion hazard (Hazard type, no CID)
Density of 1.3 g/cm3 (Property, no CID)
Adsorbs (Process, no CID)
Potassium fluoride 522689
Lithium fluoride 5282428
Sodium fluoride 5235
Solid propellant (Propellant type, no CID)
Ultraviolet photoelectric spectrum (Spectroscopy, no CID)
Ionisation peak (Spectrum feature, no CID)
11.01 eV (Energy, no CID)
13.72 eV (Energy, no CID)
15.6 eV (Energy, no CID)
15.9 eV (Energy, no CID)
16.67 eV (Energy, no CID)
18.2 eV (Energy, no CID)
19.7 eV (Energy, no CID)
π orbital (Orbital type, no CID)
nN orbital (Orbital type, no CID)
nF orbital (Orbital type, no CID)
σ orbital (Orbital type, no CID)
Adduct 6364
Lewis acid 24362
Boron trifluoride 24557
BF3 24557
Arsenic pentafluoride 24286
AsF5 24286
-196 °C (Temperature, no CID)
First nitrogen atom (Atom position, no CID)
Multi-Fluorinated Azido Coumarin (Generic class, no single CID)
H2S 402
Living cell (Biological system, no CID)
Kinetic study (Study type, no CID)
Fluorine substitution (Substitution type, no CID)
H2S-mediated reduction (Reaction type, no CID)
Theoretical calculation (Calculation type, no CID)
Tetra-fluorinated coumarin 1 (Specific compound, no CID)
t1/2 ≈1 min (Half-life, no CID)
Continuous enzymatic assay (Assay type, no CID)
Intracellular H2S (Molecule location, no CID)
Bioimaging (Technique, no CID)
d-Cys 124976
Endogenous H2S production (Biological process, no CID)
l-Cys 5862
Time-dependent manner (Process characteristic, no CID)
Endogenously produced gaseous signaling molecule (Molecule type, no CID)
Biological function (Function type, no CID)
In situ production (Production type, no CID)
Real time (Time scale, no CID)
Fluorescent probe (Probe type, no CID)
Rapid and selective detection (Detection characteristic, no CID)
Azide 14782
Cell Survival (Biological process, no CID)
Cell 5460412
Cytology (Field, no CID)
Metabolism 1392
Coumarin 323
Fluorescent Dye (Dye type, no CID)
Fluorine 14916
HEK293 Cell 1014
Human 9606
Hydrogen Sulfide 402
Molecular Structure (Structure type, no CID)
Phenyl aside (Misspelling of phenyl azide, no CID)
Phenyl azide 62308
Benzene ring 241
Cycloaddition (Reaction type, no CID)
Alkene 6325
Alkyne 62820
Five-membered ring (Ring size, no CID)
1,2,3-triazole 6940
Aromatic molecule (Molecule type, no CID)
Huckle's rule (Chemistry rule, no CID)
Pi bond (Bond type, no CID)
Lone pair (Electron pair type, no CID)
p orbital (Orbital type, no CID)
Perfluoroaryl azide (PFAA) (Generic class, no single CID)
Fast and robust transformation (Reaction characteristic, no CID)
Biomedical application (Application type, no CID)
Azide-aldehyde-amine cycloaddition (Reaction name, no CID)
Experimental and computational investigation (Investigation type, no CID)
Azide-enamine cycloaddition (Reaction name, no CID)
Triazoline 119662
Spontaneous rearrangement (Rearrangement type, no CID)
Amidine product (Product class, no CID)
Formulation of pure nanodrug (Formulation type, no CID)
Phenyl and perfluoroaryl moiety (Functional group, no CID)
Supramolecular interaction (Interaction type, no CID)
Antibiotic drug (Drug class, no CID)
Ciprofloxacin derivative (Derivative class, no CID)
Nano-sized aggregate (Aggregate size, no CID)
Precipitation (Process, no CID)
Aggregation-induced emission (Emission type, no CID)
Bacterial imaging (Imaging type, no CID)
Enhanced size-dependent antibacterial efficacy (Efficacy type, no CID)
High electrophilicity (Property, no CID)
Aryl amide (Amide type, no CID)
Thioacid/azide reaction (Reaction name, no CID)
Phenylacetaldehyde 7591
Azide-enol cycloaddition (Reaction name, no CID)
Base-catalyzed azide-enolate cycloaddition reaction (Reaction name, no CID)
Acid- or heat-promoted rearrangement (Rearrangement type, no CID)
Azide fluorogen (Fluorogen type, no CID)
Fluorescence 1058
Light-initiated intramolecular nitrene insertion (Reaction type, no CID)
C-H bond (Bond type, no CID)
Neighboring aromatic ring (Ring position, no CID)
Fluorogenic structure (Structure type, no CID)
Direct nucleophilic aromatic substitution (Reaction type, no CID)
Click chemistry (Concept, no CID)
Dipolar cycloaddition (Reaction type, no CID)
Enamine 5282273
Triazoline 119662
Amidine (Generic class, no single CID)
Aggregation-induced emission (Emission type, no CID)
Pure nanodrug (Drug type, no CID)
Aryl amide (Amide type, no CID)
Thioacid/azide reaction (Reaction name, no CID)
Nucleophilic aromatic substitution (Reaction type, no CID)
Azide- (Functional group, no CID)
Carbohydrate immobilization (Immobilization type, no CID)
Nanoparticle 5359218
Perfluoroaryl azide-based azide-aldehyde-amine cycloaddition (Reaction name, no CID)
Quantitative fluorine NMR (19F qNMR) (Technique, no CID)
Carbohydrate density (Property, no CID)
Glyconanomaterial (Material type, no CID)
Perfluoroaryl azide-functionalized silica (B1680970) (Material type, no CID)
Alkyl azide (Azide type, no CID)
Phenyl azide 62308
PFAA (Generic class, no single CID)
Sulfonyl azide (Generic class, no single CID)
Boron azide (No CID available)
Phosphoryl azide (No CID available)
Three-component perfluoroaryl azide-aldehyde-amine reaction (Reaction name, no CID)
Catalyst-free (Reaction condition, no CID)
Fast and mild conjugation (Conjugation type, no CID)
Nucleophilic attack (Attack type, no CID)
Inner nitrogen (Atom position, no CID)
Electrophile 6992
Addition of a nucleophile (Addition type, no CID)
Slightly electrophilic outer nitrogen (Atom property, no CID)
Formal cycloaddition reaction (Reaction type, no CID)
Extrusion of N2 (Reaction type, no CID)
Nitrene 62496
Azide-based coupling reaction (Reaction type, no CID)
Cu- or Ru-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) (Reaction name, no CID)
Omnipotent ligation method (Method type, no CID)
Metal catalyst (Catalyst type, no CID)
Copper species (Species type, no CID)
CuAAC reaction (Reaction name, no CID)
Denaturation of protein (Process, no CID)
Degradation of DNA (Process, no CID)
Degradation of polysaccharide (Process, no CID)
PFAA (1.1) (Specific compound, no CID)
Nucleophilic aromatic substitution (SNAr) (Reaction type, no CID)
Commercially available pentafluoroaromatic (1.2) (Compound class, no single CID)
Azide salt (Salt type, no CID)
Straightforward and highly efficient protocol (Protocol characteristic, no CID)
Diazotization of perfluoroaryl aniline (1.3) (Reaction type, no CID)
Pentafluorophenyl azide 119565
Thermal stability (Property, no CID)
Dark (Condition, no CID)
Azide fluorogen (Fluorogen type, no CID)
Fluorescence 1058
Switched on (Process, no CID)
Light-initiated intramolecular nitrene insertion (Reaction type, no CID)
C-H bond (Bond type, no CID)
Neighboring aromatic ring (Ring position, no CID)
Fluorogenic structure (Structure type, no CID)
Direct nucleophilic aromatic substitution of PFAA (Reaction type, no CID)
Copper-catalyzed azide-alkyne cycloaddition (Reaction name, no CID)
Alkyne-azide click reaction (Reaction name, no CID)
Terminal alkyne (Alkyne type, no CID)
Copper catalyst (Catalyst type, no CID)
Organic azide (Azide type, no CID)
Cycloaddition (Reaction type, no CID)
1,2,3-triazole 6940
Ring-forming reaction (Reaction type, no CID)
6 pi electron (Electron count, no CID)
Diels-Alder reaction (Reaction name, no CID)
Reactive partner (Reactant type, no CID)
Inert (Property, no CID)
Mild condition (Reaction condition, no CID)
Variety of solvent (Solvent type, no CID)
Water 962
Selective (Property, no CID)
Irreversibly (Process characteristic, no CID)
Product 441460
Triazole ring (Ring type, no CID)
Aromatic and stable (Property, no CID)
Cu-free reaction (Reaction type, no CID)
Strained alkyne (Alkyne type, no CID)
Cyclooctyne 14918
Nucleophilic acyl substitution (Reaction type, no CID)
Azide salt (Salt type, no CID)
Acyl azide (Generic class, no single CID)
Carbonyl 16212493
Good leaving group (Leaving group property, no CID)
Acid chloride 6367
Anhydride 794
Substitution (Reaction type, no CID)
Nucleophile (Nu) (Reactant type, no CID)
Carbonyl carbon (Atom type, no CID)
C-Nu bond (Bond type, no CID)
C-O pi bond (Bond type, no CID)
Tetrahedral intermediate (Intermediate type, no CID)
Curtius rearrangement (Reaction name, no CID)
Acyl azide (Generic class, no single CID)
Isocyanate 636350
Carbamate 2724128
Alcohol 702
Methanol 887
Carbamic acid 277
Unstable (Property, no CID)
Carbon dioxide 280
Primary amine (Generic class, no single CID)
Aromatic carboxylic acid (Acid type, no CID)
C-N bond (Bond type, no CID)
Aromatic ring (Ring type, no CID)
Benzoic acid 243
p-methylbenzoic acid 7297
Protected aromatic amine (Amine type, no CID)
Curtius protocol (Protocol name, no CID)
Nitration + reduction (Reaction sequence, no CID)
Aromatic carbamate (Carbamate type, no CID)
Nitrogen equivalent (Concept, no CID)
Baeyer-Villiger oxidation (Reaction name, no CID)
Azide nucleophile (Nucleophile type, no CID)
Epoxide opening (Reaction type, no CID)
Conjugate addition (Reaction type, no CID)
SN2 process (Reaction type, no CID)
Inversion of configuration (Stereochemistry, no CID)
Alpha,beta unsaturated ketone (Generic class, no single CID)
Alkyl azide (Azide type, no CID)
Reduction to primary amine (Reaction type, no CID)
SN2 reaction (Reaction type, no CID)
Alkyl halide (Halide type, no CID)
Azidothymidine (AZT) 35370
Mitsunobu Reaction (Reaction name, no CID)
-OH group (Functional group, no CID)
Shock sensitivity (Property, no CID)
NaN3 33558
TlN3 83529
Pb(N3)2 61587
1H-tetrazole 9323
Cyanogen azide 14418
Primary amine (Generic class, no single CID)
Imidoyl azide (Generic class, no single CID)
Intermediate 5282273
Acetonitrile/water (Solvent mixture, no CID)
Cyclization (Reaction type, no CID)
1-substituted aminotetrazole (Tetrazole type, no CID)
Diazotizing reagent (Reagent type, no CID)
FSO2N3 (No CID available)
Facile synthesis (Synthesis type, no CID)
Mild condition (Reaction condition, no CID)
Amidine (Generic class, no single CID)
Guanidine 3510
Tetrazole derivative (Derivative class, no CID)
Aqueous environment (Environment type, no CID)
1,5-disubstituted tetrazole (Tetrazole type, no CID)
Imidoylbenzotriazole (Generic class, no single CID)
Mild reaction condition (Reaction condition, no CID)
Short reaction time (Reaction time, no CID)
Bu4NI 5928
Regioselective N2-alkylation (Alkylation type, no CID)
N2-arylation (Arylation type, no CID)
Tert-butyl hydroperoxide 6590
Methyl source (Reactant type, no CID)
Alkyl diacyl peroxide (Peroxide type, no CID)
Primary alkyl source (Reactant type, no CID)
Alkyl perester (Perester type, no CID)
Secondary and tertiary alkyl source (Reactant type, no CID)
Aryl diacyl peroxide (Peroxide type, no CID)
Arylating source (Reactant type, no CID)
Pre-functionalization (Process, no CID)
Metal catalyst (Catalyst type, no CID)
Cascade reaction (Reaction type, no CID)
Isonitrile (Generic class, no single CID)
N,N-dibromoarylsulfonamide (Generic class, no single CID)
Sodium azide 33558
Aminotetrazole 6857416
K2CO3 11430
Room temperature (Temperature, no CID)
Metal-free process (Process type, no CID)
Isolable carbodiimide intermediate (Intermediate type, no CID)
Intermolecular cyclization (Cyclization type, no CID)
5-aminotetrazole 6857416
Formal (3 + 2) cycloaddition (Reaction type, no CID)
Regioselective synthesis (Synthesis type, no CID)
Biologically interesting tetrazolium salt (Salt type, no CID)
Amide 16212493
Azide 14782
Diphenyl phosphorazidate 70622
Bis(p-nitrophenyl) phosphorazidate (No CID available)
Activator of amide-oxygen (Reagent function, no CID)
Elimination (Reaction type, no CID)
Azide source (Reactant type, no CID)
1,5-disubstituted and 5-substituted 1H-tetrazole (Tetrazole type, no CID)
Toxic or explosive reagent (Reagent property, no CID)
Pd/Cu cocatalytic system (Catalyst system, no CID)
Direct C-H arylation (Arylation type, no CID)
1-substituted tetrazole (Tetrazole type, no CID)
Readily available aryl bromide (Reactant type, no CID)
5-aryltetrazole (Tetrazole type, no CID)
Organocatalyst (Catalyst type, no CID)
5-azido-1-methyl-3,4-dihydro-2H-pyrrolium azide (No CID available)
In situ (Latin phrase, no CID)
N-methyl-2-pyrrolidone (NMP) 10933
Sodium azide 33558
Trimethylsilyl chloride 7906
Azide-nitrile coupling (Coupling type, no CID)
Nitrile substrate (Substrate type, no CID)
Neutral condition (Reaction condition, no CID)
Microwave heating (Heating method, no CID)
Rational design (Design type, no CID)
Multi-fluorinated aromatic azide (Azide type, no CID)
o,o′-difluorinated aromatic azide (Azide type, no CID)
Tetra-fluorinated aromatic azide (Azide type, no CID)
Faster and bifunctional ligation (Ligation type, no CID)
SPAAC mechanism (Mechanism type, no CID)
HOMO azide -LOMO cyclooctyne interaction (Orbital interaction, no CID)
Electron-rich azide (Azide type, no CID)
Azo-quencher (Quencher type, no CID)
BODIPY-dye (Dye type, no CID)
Modified aryl azide (Azide type, no CID)
Electron-deficient azide (Azide type, no CID)
Aliphatic cyclooctyne (Cyclooctyne type, no CID)
Esterification (Reaction type, no CID)
Amidation (Reaction type, no CID)
Reduction (Reaction type, no CID)
Decarboxylation (Reaction type, no CID)
Metal-catalyzed decarboxylative cross-coupling (Reaction type, no CID)
C–H functionalization (Functionalization type, no CID)
Reductive defluorination (Defluorination type, no CID)
Nucleophilic aromatic substitution (Reaction type, no CID)
Heterocyclization (Reaction type, no CID)
Complex formation (Process, no CID)
Polyfluorobenzoate (Benzoate type, no CID)
Non-fluorinated counterpart (Compound type, no CID)
Polyfluorobenzoic acid derivative (Derivative class, no CID)
Biologically active compound (Compound type, no CID)
Fast strain-promoted azide–alkyne cycloaddition (Reaction name, no CID)
Label protein (Labeling target, no CID)
Living cell (Biological system, no CID)
High efficiency (Property, no CID)
Improved SPAAC ligation (Ligation type, no CID)
Multi-fluorinated aryl azide (Azide type, no CID)
Useful toolbox (Concept, no CID)
Bioconjugation (Technique, no CID)
Advanced bioorthogonal reaction (Reaction type, no CID)
Labeling low abundance or short-lived molecule (Labeling target, no CID)
Radioisotope for imaging (Isotope application, no CID)
Staudinger-Bertozzi ligation (Reaction name, no CID)
Pretargeting approach in mice (Approach type, no CID)
Detection and labeling of biomolecule (Application, no CID)
18F-Labeling (Labeling type, no CID)
Click Cycloaddition (Reaction type, no CID)
Copper-free click labeling (Labeling type, no CID)
Bioactive compound (Compound type, no CID)
Fluorine-18 135908
Strain-promoted alkyne-azide cycloaddition (SPAAC) (Reaction name, no CID)
Tetrazine-trans-cyclooctyne ligation (TTCO ligation) (Reaction name, no CID)
In vivo pretargeting approach (Approach type, no CID)
Favorable result and reaction rate (Outcome, no CID)
Cytotoxic copper (Copper property, no CID)
CuAAC (Reaction name, no CID)
Alternative fast and copper-free click reaction strategy (Strategy type, no CID)
Radiofluorination (Fluorination type, no CID)
Pretargeting approach in living system (Approach type, no CID)
Strain-promoted click reaction (Reaction type, no CID)
Cyclooctyne derivative (Derivative class, no CID)
Azide 14782
Tetrazine 123048
Norbornene derivative (Derivative class, no CID)
4-Dibenzocyclooctynol (DIBO) 53392817
Streamlined synthetic approach (Approach type, no CID)
CuI catalyst (Catalyst type, no CID)
Azido-containing compound (Compound class, no single CID)
Stable triazole (Triazole property, no CID)
Chemical modification of DIBO (Modification type, no CID)
Oxidation of the alcohol to a ketone (Reaction type, no CID)
Rate of strain promoted azide-alkyne cycloaddition (SPAAC) (Rate, no CID)
Organic phase (Phase type, no CID)
Dried (MgSO4) (Process, no CID)
Filtered (Process, no CID)
Concentrated under reduced pressure (Process, no CID)
White solid (Physical state, no CID)
H NMR (300 MHz, CDCl3) (Technique, no CID)
C NMR (75 MHz, CDCl3) (Technique, no CID)
MALDI HRMS (Technique, no CID)
Golgi trafficking (Biological process, no CID)
Oligosaccharide 3334
Biosynthesis (Process, no CID)
Sugar nucleotide 5460591
Glycan structure (Structure type, no CID)
Glycoprotein 5460588
Carbohydrate 176354
Glycoconjugate 5460589
Click chemistry (Concept, no CID)
Azide 14782
Bioorthogonal (Property, no CID)
Metal free cycloaddition (Reaction type, no CID)
Cyclooctyne 14918
Stable 1,2,3-triazole (Triazole property, no CID)
Labeling glycan, protein, and lipid of living cell (Application, no CID)
Glycoprotein enrichment for proteomics (Application, no CID)
Protein and oligonucleotide modification (Application, no CID)
Tissue reengineering (Application, no CID)
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (Reaction name, no CID)
Material science (Field, no CID)
Assembly, crosslinking, and surface modification of dendrimer (Application, no CID)
Derivatization of polymeric nanostructure (Application, no CID)
Patterning of surface (Application, no CID)
Toxic metal (Metal property, no CID)
Highly efficient (Property, no CID)
Complex milieu (Environment type, no CID)
Ambient temperature (Temperature, no CID)
Density functional theory (B3LYP) calculation (Calculation type, no CID)
Transition state 5354142
Cycloaddition of phenyl azide with acetylene and cyclooctyne (Reaction, no CID)
Fast rate (Rate, no CID)
Lower energy required for distorting the 1,3-dipole and alkyne into the transition-state geometry (Energy, no CID)
First generation of cyclooctyne (1) (Compound class, no single CID)
Slow reaction rate (Rate, no CID)
Limited scope (Scope, no CID)
Electron-withdrawing fluorine group (Functional group, no CID)
Propargylic position (Position, no CID)
Cyclooctyne (DIFO, 2) (Compound, no CID)
Dramatically increase the rate (Rate change, no CID)
Arylmethyl azide (ArCH2N3) (Generic class, no single CID)
Significant nitrogen source (Source type, no CID)
Stable property (Property, no CID)
Simple synthesis (Synthesis type, no CID)
Wide range of organic synthesis reaction (Reaction scope, no CID)
Recent progress (2014~2018) (Time period, no CID)
Reaction of arylmethyl azide with alkene (Reaction type, no CID)
Scope of substrate (Substrate scope, no CID)
Reaction mechanism (Mechanism type, no CID)
Future application in organic synthesis (Application, no CID)
Azide alkene cycloaddition (Reaction name, no CID)
Triazole 6940
Enamine 5282273
Cascade reaction (Reaction type, no CID)
1,3-dipolar cycloaddition of alkyl azide with enone (Reaction type, no CID)
Aziridine formation (Formation type, no CID)
1,2-aryl migration via phenonium ion (Migration type, no CID)
Stereochemical control (Control type, no CID)
Strong N–H…O=C intramolecular hydrogen bond (Bond type, no CID)
Z isomer (Isomer type, no CID)
Exclusively (Selectivity, no CID)
Readily available starting material (Starting material characteristic, no CID)
Ease of handling of TfOH (Handling characteristic, no CID)
Experimental advantage (Advantage type, no CID)
Diversely substituted enaminone (Enaminone type, no CID)
Total control of functionalization (Control type, no CID)
N–C=C–C=O conjugated system (System type, no CID)
1,2-disubstituted and trisubstituted alkene (Alkene type, no CID)
[3+2] cycloaddition of activated olefin and organic azide (Reaction type, no CID)
1,4,5-trisubstituted 1,2,3-triazole (Triazole type, no CID)
Benzylidene diketone (Diketone type, no CID)
Organic azide (Azide type, no CID)
Copper oxide nanoparticle (Catalyst type, no CID)
Benzylidene malonate (Malonate type, no CID)
Bactericidal rate (Rate, no CID)
ZnO−APTES−TRF (Material, no CID)
Escherichia coli 585
Staphylococcus aureus 1296
Pseudoalteromonas sp. 639
Synergistic effect of triazole and fluorine (Effect type, no CID)
120−day marine experiment (Experiment type, no CID)
Low surface energy antifouling coating (Coating type, no CID)
ZnO−APTES−TRF/ZA (Material, no CID)
Marine antifouling (Application, no CID)
Alkene and azide (Reactant type, no CID)
Significant synthon in organic chemistry (Synthon type, no CID)
Preparation of diverse medicinally valued nitrogen-containing heterocycle (Application, no CID)
Ene-azide cycloaddition reaction (Reaction name, no CID)
Alternative (Alternative, no CID)
Azide 14782
Successful building block (Building block type, no CID)
Nitrogenated group (Functional group, no CID)
Enaminone synthesis (Synthesis type, no CID)
Stereoselective synthesis (Synthesis type, no CID)
Polyfunctionalized Z enaminone (Enaminone type, no CID)
Dibenzylidene ketone 637703
Triflic acid (TfOH, trifluoromethanesulfonic acid) 62406
Room temperature (Temperature, no CID)
Simple reaction condition (Reaction condition, no CID)
Easy TfOH manipulation (Manipulation characteristic, no CID)
Lewis acid 24362
BF3 24557
Benzylidene diester 75 (Specific compound, no CID)
Benzyl azide 62308
Enamine 76 (Specific compound, no CID)
[3 þ 2] cycloaddition (Reaction type, no CID)
Triazoline M16 (Specific compound, no CID)
N2 removal (Process, no CID)
Absorption peak (Spectrum feature, no CID)
1125 cm−1 (Wavenumber, no CID)
1327 cm−1 (Wavenumber, no CID)
Fluoroaromatic hydrocarbon (Compound class, no single CID)
Modified surface of nano−ZnO (Surface type, no CID)
Triazole ring (Ring type, no CID)
Cu(I)−catalyzed azide-alkyne cycloaddition click chemical reaction (CuAAC) (Reaction name, no CID)
Azide 14782
Synthesis of Various Heterocycle (Synthesis type, no CID)
Lithiation of the amine 44 (Reaction, no CID)
Lithium amide 48 (Specific compound, no CID)
Coordinates to the carbonyl group of 43 (Coordination, no CID)
Transfer of the amide group to the β-position (Transfer, no CID)
Intermediate 49 (Specific compound, no CID)
(Z)-Enolate then 49 couples with nonaflyl azide (NfN3) (Reaction, no CID)
Unstable triazenide 50 (Specific compound, no CID)
Protonation 50 (Reaction, no CID)
Intermediate 51 (Specific compound, no CID)
Diazo intermediate 52 (Specific compound, no CID)
Diastereoselective cycloaddition step (Reaction step, no CID)
Transition state 53 and 54 (Specific compound, no CID)
Diastereoisomer 46 (1,8-trans) and 47 (1,8-cis) (Specific compound, no CID)
Azide moiety reacted with copper complex (Reaction, no CID)
Copper nitrene complex A (Specific compound, no CID)
Abstracts a hydrogen atom from compound 11a (Reaction, no CID)
Copper aminyl species B (Specific compound, no CID)
Imine radical C (Specific compound, no CID)
Combines to produce the intermediate D (Reaction, no CID)
Catalyst moiety was then excluded from the intermediate D (Reaction, no CID)
Imine species E (Specific compound, no CID)
E was converted to the desired product 12a via an intramolecular nucleophilic addition (Reaction, no CID)
Fused tricyclic pyrrolidinopyrazoline (Compound class, no single CID)
Aza-Michael cycloaddition of cyclic amine 55 (Reaction, no CID)
Decomposition of vinyl azide 41a (Reaction, no CID)
Synthesis of chromenopyrrole 42a–i (Reaction, no CID)
Photodecomposition of vinyl azide 41 (Reaction, no CID)
Substituted pyrrole 42 (Compound class, no single CID)
7 W blue LED light (Light source, no CID)
DCE 6381
24 h (Time, no CID)
Denitrogenative photodecomposition process of α-keto vinyl azide (Process, no CID)
1,3-amino group migration (Migration type, no CID)
Coupling of intermediate 43–48 with secondary amine (Reaction, no CID)
Extrude diatomic nitrogen (Process, no CID)
Staudinger ligation (Reaction name, no CID)
Curtius rearrangement (Reaction name, no CID)
Reduced to amine by hydrogenolysis (Reaction, no CID)
Phosphine (B1218219) (e.g., triphenylphosphine) (Reagent class, no single CID)
Staudinger reaction (Reaction name, no CID)
React with phosphine to give iminophosphorane (Reaction, no CID)
Hydrolyzed into primary amine (Reaction, no CID)
React with carbonyl compound to give imine (the aza-Wittig reaction) (Reaction, no CID)
Undergo other transformation (Process, no CID)
Photocatalytic generation of fluoroalkyl nitrene (Generation method, no CID)
Triplet nitrene (Reactive intermediate, no CID)
Add to alkene via biradical intermediate (Reaction, no CID)
Intersystem crossing and C–C bond formation (Process, no CID)
N-trifluoromethylaziridine (Generic class, no single CID)
1,2-Disubstituted alkene product (Product class, no CID)
Mixture of the major anti-isomer of the aziridine with a rapid inversion on nitrogen (Product mixture, no CID)
SPAAC of fluorinated azide (Reaction name, no CID)
Applied to other substrate than alkene (Application, no CID)
Sulfide and sulfoxide (Substrate class, no CID)
Prepare new N-fluoroalkylated compound (Application, no CID)
Nitrene chemistry (Chemistry field, no CID)
C–H, X–H and C–C insertion reaction (Reaction type, no CID)
Trifluoromethyl group 6332
Important moiety in fluorinated pharmaceutical and agrochemical (Moiety importance, no CID)
Vast majority of active ingredient contain the trifluoromethyl group bound to carbon atom (Structural feature, no CID)
Few example contain the trifluoromethyl group bound to oxygen or sulfur atom (Structural feature, no CID)
No approved drug or agrochemical contain the N-CF3 functionality (Structural feature, no CID)
Challenging synthesis (Synthesis characteristic, no CID)
Study of new class of N-fluoroalkylated compound (Research field, no CID)
Open new possibility in the development of advanced technology and product (Impact, no CID)
Azide protonation in superacid media (Reaction, no CID)
Formation of nitrene from azide (Reaction, no CID)
Follow-up chemistry (Chemistry field, no CID)
Radical azido-alkynylation of alkene (Reaction name, no CID)
Azide radical addition to the double bond (Reaction step, no CID)
Transfer the alkyne to the intermediate carbon radical (Reaction step, no CID)
Recombination with a metal acetylide followed by reductive elimination (Reaction sequence, no CID)
Not be compatible in the case of azidation (Compatibility, no CID)
Copper acetylide 10099
Classical intermediate (Intermediate type, no CID)
Presence of azide, free alkyne and copper would lead to cycloaddition reaction (Side reaction, no CID)
Photocatalyzed azido-alkynylation of alkene (Reaction name, no CID)
Ts-ABZ as azide radical source (Reagent, no CID)
Nucleophilic alkynyl-trifluoroborate salt (Reagent class, no single CID)
High yield (Yield, no CID)
Electron-rich and electron-poor styrene (B11656) (Styrene type, no CID)
Aryl-, alkyl- or unsubstituted alkyne (Alkyne type, no CID)
Successfully transferred (Process, no CID)
Generate azido-alkynylated scaffold (Product class, no CID)
Heterocycle were compatible on both the alkene and alkyne fragment (Compatibility, no CID)
Homopropargylic azide (Generic class, no single CID)
Further derivatized (Process, no CID)
Valuable pyrrole (Product class, no CID)
Efficient 2-step synthesis of a G protein-coupled receptor agonist (Synthesis, no CID)
Photocatalytic redox-neutral radical polar crossover process (Process type, no CID)
Homopropargylic azide possessing electron-rich and -poor aryl, heterocycle or ether substituent (Product class, no CID)
34–84% yield (Yield range, no CID)
Synthetically useful building block (Building block type, no CID)
Easily transformed into pyrrole or bioactive amine (Transformation, no CID)
Azido-alkynylation of alkene (Reaction name, no CID)
Hypervalent iodine reagent (Generic class, no single CID)
Alkynyl-trifluoroborate salt (Reagent class, no single CID)
Synthesis of homopropargylic azide (Synthesis type, no CID)
Transformed into pyrrole or bioactive amine (Transformation, no CID)
FSO2N3-Enabled Synthesis of Tetrazole from Amidine and Guanidine (Reaction name, no CID)
Facile synthesis of tetrazole (Synthesis type, no CID)
FSO2N3 (No CID available)
Mild condition (Reaction condition, no CID)
Most powerful diazotizing reagent (Reagent property, no CID)
Convert thousand of primary amine to azide fast and orthogonally (Reaction, no CID)
Follow-up study of the diazo transfer reaction (Study type, no CID)
Amidine and guanidine are rapidly transformed into tetrazole derivative (Reaction, no CID)
Reacting with FSO2N3 under an aqueous environment (Reaction condition, no CID)
Unprecedented for tetrazole synthesis (Novelty, no CID)
Hydrolysis of FSO2NH2 to sulfamic acid (HOSO2NH2) and aqueous fluoride in aqueous basic condition through a SuFEx fashion (Reaction, no CID)
Provide more driving force to the diazotransfer step (Effect, no CID)
Absent for other sulfonyl azide (Comparison, no CID)
Continuing interest in FSO2N3 as a superior diazotizing reagent (Research interest, no CID)
New methodology to synthesize alkyne for CuAAC click reaction (Methodology, no CID)
Use of FSO2N3 for diazotizing a series of activated methylene (B1212753) compound to deliver the corresponding diazo product (Application, no CID)
Base‐Regulated Synthesis of the Bestmann‐Ohira or Seyferth‐Gilbert Reagent Utilizing FSO2N3 (Reaction name, no CID)
[3+2] cycloaddition of sodium azide to nitrile (Reaction name, no CID)
5-substituted 1H-tetrazole (Tetrazole type, no CID)
Efficiently catalyzed by a Cobalt(II) complex (1) with a tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine (Catalysis, no CID)
Detailed mechanistic investigation (Investigation type, no CID)
Intermediacy of the cobalt(II) diazido complex (2) (Intermediate, no CID)
Isolated and structurally characterized (Characterization, no CID)
Complex 2 also show good catalytic activity (Activity, no CID)
First example of cobalt complex used for the [3+2] cycloaddition reaction for the synthesis of 1H-tetrazole under homogeneous condition (Novelty, no CID)
Mechanistic Evaluation of Bioorthogonal Decaging with trans-Cyclooctene (Study type, no CID)
Effect of Fluorine Substituent on Aryl Azide Reactivity and Decaging from the 1,2,3-Triazoline (B1256620) (Study focus, no CID)
Fluorine accelerate the 1,3-dipolar cycloaddition (Effect, no CID)
Slow the decaging process (Effect, no CID)
Prodrug activation (Process, no CID)
6.5-fold faster click reaction of the tetrafluoro-substituted azide (Rate, no CID)
Increased localization of the azide prodrug at the desired biological target (Effect, no CID)
Click-and-release event (Event type, no CID)
Mechanism by which substituent on the PABC linker influence the decaging process (Step 2–4) (Mechanism, no CID)
Fluorine substituent on the aromatic ring lower the transition state energy required for converting the triazoline to the imine or aziridine intermediate via extrusion of diatomic nitrogen (Effect, no CID)
In the case of a tetrafluoro substituted aromatic ring, it is the imine hydrolysis and 1,6-self-immolation that is rate-limiting (Rate-limiting step, no CID)
Opposite trend was observed for the subsequent release/decaging step (Trend, no CID)
As fluorine-substitution increased, the rate of release/decaging slowed (Trend, no CID)
Spectrofluorometry, NMR, and computational study (Study type, no CID)
Slower release/decaging was a result of the electronegative fluorine atom, which stabilize the intermediate aldimine, and in the case of the tetrafluorinated aryl azide, the aniline that is primed for 1,6-self-immolation (Reason, no CID)
Bioorthogonal prodrug activation/decaging strategy (Strategy type, no CID)
Selective, rapid and release the drug from the masking group upon activation (Strategy characteristic, no CID)
Rate of the 1,3-dipolar cycloaddition between a trans-cyclooctene (TCO) and a series of fluorine-substituted azido-PABC self-immolative spacer caging two model drug (Rate, no CID)
Subsequent release from the 1,2,3-triazoline (Process, no CID)
As the number of fluorine substituent on the PABC linker increase from one to four, the rate of cycloaddition increase by almost one order of magnitude (Trend, no CID)
How substituent on the PABC ring can influence the degradation rate and also the product distribution of the 1,2,3-triazoline (Influence, no CID)
Multifluorinated Aryl Azide (Azide type, no CID)
Development of Improved H2S Probe, and Fast Strain-promoted Azide-Alkyne Cycloaddition and Staudinger Reaction (Application, no CID)
Fluorine atom 14916
Perfect substituent group (Group property, no CID)
Excellent electronegativity (Property, no CID)
Small steric hindrance (Property, no CID)
Minireview (Article type, no CID)
Recent development of improved hydrogen sulfide (H2S) fluorescence probe (Development, no CID)
Fast strain-promoted azide-alkyne cycloaddition (SPAAC) (Reaction name, no CID)
Nonhydrolysis Staudinger reaction (Reaction type, no CID)
Use of multifluorinated aryl azide (Application, no CID)
Kinetic study and biological application of these reaction (Study type, no CID)
Fluorinated aryl azide (Azide type, no CID)
Kinetic (Field, no CID)
SPAAC (Reaction name, no CID)
Staudinger reaction (Reaction name, no CID)
Hydrogen sulfide 402
Development of advanced bioorthogonal reaction for detection and labeling of biomolecule (Development, no CID)
Significant in chemical biology (Significance, no CID)
Multifluorinated aryl azide hold great potential for the development of improved bioorthogonal reaction (Potential, no CID)
Review (Article type, no CID)
Alkyne / chemistry* (MeSH term, no CID)
Azide / chemical synthesis (MeSH term, no CID)
Azide / chemistry* (MeSH term, no CID)
Cycloaddition Reaction (MeSH term, no CID)
Fluorescent Dye / chemical synthesis (MeSH term, no CID)
Fluorescent Dye / chemistry* (MeSH term, no CID)
Halogenation (MeSH term, no CID)
Hydrogen Sulfide 402
Fluorinated Azide (Azide type, no CID)
Click Chemistry (Concept, no CID)
Fluorine 14916
Cycloaddition of fluorinated azide with multiple enolizable ketone with electron-withdrawing group via their in situ generated enamine (Reaction, no CID)
New group of tool for the introduction of fluorinated group (Tool type, no CID)
CF Plus Chemical (Company, no CID)
Specialist in fluoroorganic chemistry (Specialty, no CID)
Organic azide (Azide type, no CID)
Popular building block in life science (Building block type, no CID)
Rich chemistry (Chemistry characteristic, no CID)
Copper-catalyzed azide-alkyne cycloaddition (Reaction name, no CID)
Click reaction (Reaction name, no CID)
Nobel Prize in Chemistry in 2022 (Award, no CID)
Robustness of this transformation (Transformation characteristic, no CID)
Numerous application in combinatorial chemistry and several new high-throughput drug discovery technology (Application, no CID)
DNA-encoded library (Technology, no CID)
Low-molecule fluorinated azide (Azide type, no CID)
Safety-tested, easy-to-handle solution (Solution characteristic, no CID)
High volatility (Property, no CID)
Supplied as well-defined dilute solution in tetrahydrofuran or 1,2-dimethoxyethane (Supply form, no CID)
Stored in a freezer (Storage condition, no CID)
Fluoroalkyl azide (Azide type, no CID)
Undergo copper-catalyzed alkyne-azide cycloaddition (Reaction, no CID)
Forming 1,4-regioisomer in high selectivity (Selectivity, no CID)
Method A: CuSO4 · 5H2O (10 mol %), Na L-ascorbate (10 mol %) (Method, no CID)
N-Trifluoromethyl nitrogen heterocycle (Generic class, no single CID)
Pyrazole or benzimidazole (Heterocycle type, no CID)
Stable towards hydrolysis (Stability, no CID)
Unlike N-trifluoromethyl secondary or tertiary amine (Comparison, no CID)
Favorable medicinal chemistry property (Property, no CID)
Increased lipophilicity and Caco-2 permeability (Property, no CID)
No reactivity with glutathione (Reactivity, no CID)
Decreased pKa (Property, no CID)
Interesting building block in drug design (Building block type, no CID)
N-trifluoromethyl azole are rare compound (Compound rarity, no CID)
This moiety is starting to appear in potential drug candidate (Trend, no CID)
Replacing the methyl substituent (Modification, no CID)
Small fluorinated organic azide are exotic molecule (Molecule type, no CID)
Combine their easy attachability with a wide selection of fluorinated group relevant to medicinal chemistry discovery program (Property, no CID)
So far, small-molecule fluoroalkyl azide eluded widespread use in life science due to their perceived unsafe nature and poor commercial availability (Usage, no CID)
Strain-Promoted Alkyne-Azide Cycloaddition (Reaction name, no CID)
Dibenzocyclooctyne 44265429
Substituent on their aryl moiety (Substituent position, no CID)
Reactivity toward strain-promoted alkyne-azide cycloaddition (SPAAC) (Reactivity, no CID)
Dinaphthylcyclooctyne (Cyclooctyne type, no CID)
Poorly reactive with azide (Reactivity, no CID)
Formation of triazole required many day compared to a few hour for the other cyclooctyne (Reaction time, no CID)
Fluoride atom and methoxy (B1213986) group (Substituent type, no CID)
Introduced to the aryl ring (Modification, no CID)
Leading to more active compound (Effect, no CID)
Highly reactive cyclooctyne (Cyclooctyne type, no CID)
Sought as substrate for Cu-free cycloaddition reaction with azide in biological system (Application, no CID)
To elevate the reactivity of cyclooctyne (Goal, no CID)
Two strategy, LUMO lowering through propargylic fluorination and strain enhancement through fused aryl ring, have been explored (Strategy, no CID)
Widely used in many field such as biomedicine and material science (Application, no CID)
High efficiency, rapidity, high selectivity, and bioorthogonality (Reaction characteristic, no CID)
Does not require additional stimulus such as light, heat, ultrasound or catalyst (Reaction condition, no CID)
Driving force of the reaction come from the active cyclic alkyne with high strain (Driving force, no CID)
Rational design of the cycloalkyne is the key to the SPAAC reaction (Key factor, no CID)
Stability and reactivity of cycloalkyne with different ring number are discussed (Discussion topic, no CID)
Stable cycloalkyne participating in SPAAC smoothly as well as their second-order reaction rate constant in the SPAAC reaction are summarized (Summary topic, no CID)
Research progress in the preparation method of representative cyclic alkyne that are currently widely used is also introduced (Introduction topic, no CID)
Application, challenge and future outlook of SPAAC without copper catalysis are discussed and prospected (Discussion topic, no CID)
Preliminary study related to the design and development of new cycloalkyne reagent for metal-free click coupling (Study type, no CID)
Cyclononyne are more stable than cyclooctyne (Stability comparison, no CID)
Robust benzocyclononyne platform offer spontaneous reactivity toward azide at rate competitive with other azidophile that have been employed for metal-free click coupling (Reactivity, no CID)
Benzocyclononyne (e.g., 1) provide valuable insight into the design of new cycloalkyne for strain-promoted azide-alkyne cycloaddition (SPAAC) coupling for application in which side reaction and decomposition of the reagent must be kept to a minimum (Insight, no CID)
Automated fluorine-18 radiolabeling (Labeling type, no CID)
Alkyne–azide cycloaddition reaction (Reaction name, no CID)
Dual peptide-functionalized liposome surface (Surface type, no CID)
In vivo PET imaging (Imaging type, no CID)
Short half-life (Half-life, no CID)
Long kinetic study (Study type, no CID)
Radiolabeling with fluorine-18 (Labeling type, no CID)
Sufficient for a proof-of-concept study (Sufficiency, no CID)
Tumor access of nanoparticle (Access type, no CID)
Tumor-to-normal brain distribution (Distribution, no CID)
Fully automated method (Method type, no CID)
“Surface” radiolabeling with fluorine-18 (Labeling type, no CID)
Copper(I)-catalyzed cycloaddition (CuAAC) (Reaction name, no CID)
Cyclooctyne-driven copper-free (CyOctC) “click” chemistry (Reaction name, no CID)
Suitable fluorine-18-labeled azide (Azide type, no CID)
In vivo kinetic study (Study type, no CID)
Choice of the radionuclide is crucial (Choice importance, no CID)
Radionuclide half-life and the (radio)chemistry involved in the labeling process may affect nanoparticle shape and the eventual translatability to the clinic (Effect, no CID)
Radiolabeling of nanoparticle may be performed using different radionuclide and radiolabeling approach that include passive encapsulation, membrane labeling, and remote labeling with lipophilic chelator, ionophore, or (Approach type, no CID)
First automated fluorine-18 radiolabeling on a liposome surface by cycloaddition (Novelty, no CID)
Functionalized liposome containing mApoE and a metalloproteinase (MMP)-sensitive lipopeptide (MSLP) (Liposome type, no CID)
Resulting radiolabeled liposome formulation is suitable for future preclinical study (Suitability, no CID)
Mechanism of Tetrazole Formation by Addition of Azide to Nitrile (Mechanism, no CID)
Modest method (Method type, no CID)
Established in the early 1970s (Establishment date, no CID)
Synthesis of tetrazole, its 1-mono, and 1,5-disubstituted analogue (Synthesis type, no CID)
Three-component heterocyclization reaction of primary amine or their salt with ortho ester and sodium azide in the presence of acetic acid medium (Reaction, no CID)
Novel method for the synthesis of tetrazole derivative with the addition of NaN3 to nitrile employing stoichiometric amount of salt in water (Method, no CID)
Non-tetrazole ARB, like telmisartan and eprosartan, are less affected (Effect, no CID)
Avoid using hazardous hydrazoic acid (Goal, no CID)
Azide and nitrile can be converted into a tetrazole ring through a [1 + 3] cycloaddition process (Reaction, no CID)
Formation of tetrazole using azide reagent is typically carried out in the concluding stage of sartan synthesis (Reaction stage, no CID)
N-nitrosamine, recognized as potentially fatal and likely human carcinogen, have been detected in various medication, including antidiabetic drug and Histamine-2 receptor blocker, particularly those with specific amine structure (Detection, no CID)
[3+2] cycloaddition between various nitrile and sodium azide proceed smoothly in the presence of a new CuII catalyst in N-methyl-2-pyrrolidone (NMP) to give the corresponding 5-substituted 1H-tetrazole (Reaction, no CID)
Desired tetrazole were obtained in high yield within 3-30 min by employing controlled microwave heating (Result, no CID)
Reaction most probably proceed through the activation of the nitrile group by the CuII specie, followed by a successive [3+2] cycloaddition with the sodium azide (Mechanism, no CID)
Tetrazole ring is usually formed by the addition of hydrazoic acid to alkyl carbonitrile (Formation, no CID)
To avoid the use of toxic and explosive hydrazoic acid, a tetrazole ring can be constructed by the formal [1 + 3] cycloaddition of nitrile and azide (Method, no CID)
Tetrazole formation using azide reagent is implemented primarily during the final step of sartan synthesis (Reaction stage, no CID)
Intermediate cobalt diazido complex 2 was isolated and structurally characterized (Characterization, no CID)
[3+2] cycloaddition of sodium azide to nitrile to give 5-substituted 1H-tetrazole is efficiently catalyzed by a Cobalt(II) complex (1) with a tetradentate ligand N,N-bis(pyridin-2-ylmethyl)quinolin-8-amine (Catalysis, no CID)
Detailed mechanistic investigation show the intermediacy of the cobalt(II) diazido complex (2), which has been isolated and structurally characterized (Investigation, no CID)
Complex 2 also show good catalytic activity for the synthesis of 5-substituted 1H-tetrazole (Activity, no CID)
First example of cobalt complex used for the [3+2] cycloaddition reaction for the synthesis of 1H-tetrazole under homogeneous condition (Novelty, no CID)
Density functional theory calculation with the hybrid functional B3LYP (Calculation type, no CID)
Study different mechanism of tetrazole formation, including concerted cycloaddition and stepwise addition of neutral or anionic azide specie (Study focus, no CID)
Calculation presented here suggest a previously unsuspected nitrile activation step en route to an imidoyl azide, which then cyclize to give the tetrazole (Suggestion, no CID)
Activation barrier are found to correlate strongly with the electron-withdrawing potential of the substituent on the nitrile (Correlation, no CID)
In these case the reaction is regioselective, and only the 1-alkylated product is observed (Selectivity, no CID)
It is commonly accepted that in these case the reaction proceed via a traditional [2 + 3] mechanism (Mechanism, no CID)
Of greater interest to us here is the mechanism behind the formally similar addition of azide salt and nitrile to give 1H-tetrazole (Interest, no CID)
It has long been known that simple heating of certain azide salt with a nitrile in solution (typically 100−150 °C) produce the corresponding tetrazole in high yield (Knowledge, no CID)
On the basis of the calculation, we propose that when a proton is available, the tetrazole reaction proceed via intermediate P as in Scheme 5 (optimized geometry of the intermediate are shown in Figure 3A,C), instead of a direct [2 + 3] dipolar cycloaddition (Proposal, no CID)
This intermediate is quite stable; for R = Me it is 3.3 kcal/mol less stable than the free reactant, HN3 and MeCN (Stability, no CID)
As seen in Table 3, the stability of the intermediate increase with the electron-withdrawing potential of the substituent on the nitrile (Trend, no CID)
For MeSO2CN, for instance, the intermediate has as much as 11.4 kcal/mol lower energy than the free reactant (Energy, no CID)
Tetrazole are an increasingly popular functionality with wide-ranging application (Popularity, no CID)
They have found use in pharmaceutical as lipophilic spacer and carboxylic acid surrogate, in specialty explosive and photography and information recording system, not to mention as precursor to a variety of nitrogen-containing heterocycle (Application, no CID)
Most direct method to form tetrazole is via the formal [2 + 3] cycloaddition of azide and nitrile (Method, no CID)
However, evidence in the literature indicate that the mechanism of the reaction is different for different azide specie (Evidence, no CID)
In the present study, we use quantum chemical calculation to probe the energetic of various reaction mechanism for addition of azide to nitrile (Study, no CID)
This study will focus on hydrazoic acid as the dipole, and the simplest and most widely used procedure involving amine salt of hydrazoic acid (Focus, no CID)
Increased rate of H2S-mediated reduction reaction (Rate, no CID)
Tetra-fluorinated coumarin 1 could react with H2S fast (t1/2 ≈1 min) and selectively (Reactivity, no CID)
Could be further used for continuous enzymatic assay and for visualization of intracellular H2S (Application, no CID)
Bioimaging result obtained with 1 revealed that d-Cys could induce a higher level of endogenous H2S production than l-Cys in a time-dependent manner in living cell (Result, no CID)
Hydrogen sulfide (H2S) is an endogenously produced gaseous signaling molecule with multiple biological function (Molecule, no CID)
In order to visualize the endogenous in situ production of H2S in living cell in real time, here we developed multi-fluorinated azido coumarin as fluorescent probe for the rapid and selective detection of biological H2S (Goal, no CID)
Greater charge transfer from the azide to the fluorinated cyclooctyne in the transition state (Charge transfer, no CID)
Increasing interaction energy (lower negative value) and overall activation energy (Energy, no CID)
Lowering of the LUMO is the result of hyperconjugation between alkyne π donor orbital and CF σ* acceptor (Reason, no CID)
These interaction provide stabilization primarily in the transition state as a result of increased donor/acceptor ability of the bond as they distort (Stabilization, no CID)
NBO calculation have shown that transition state distortion increase the interaction energy by (Calculation result, no CID)
Cycloalkyne (dipolarophile) and azide (1,3-dipole) react through a Huisgen 1,3-dipolar cycloaddition (Reaction, no CID)
Process where the two unsaturated component form a new cycloadduct by converting π-bond into σ-bond (Process, no CID)
1,3-dipolar cycloaddition is a pericyclic reaction where bond formation and breaking between the cycloalkyne and azide occur simultaneously via a cyclic transition state (Reaction type, no CID)
Similar to other pericyclic reaction, the transition state is aromatic and stabilized by symmetry-enforced cyclic delocalization (Transition state, no CID)
This hybridization effect make the two endocyclic C—C bond at the fluorinated carbon shorter and would be expected to make this molecule more strained than cyclooctyne (Effect, no CID)
However, the presence of the stabilizing electronic interaction between the acceptor (the σ*C-F orbital) and donor (distorted alkyne π-system) group in DIFO offset the structural change of rehybridization (Effect, no CID)
As a result, DIFO actually has a lower ring-strain energy (RSE) than cyclooctyne, despite being more (Result, no CID)
Because very little research had focused on modifying the azide to increase reactivity, Bickelhaupt and van Delft investigated reversing the electronic of the SPAAC mechanism by using electron-deficient aryl azide (Investigation, no CID)
In this inverse-electron-demand SPAAC mechanism, the controlling frontier molecular orbital are the HOMOalkyne and the LUMOazide (Mechanism, no CID)
This “umpolung” approach demonstrated that electron-deficient aryl azide have high reactivity with the non-benzoannulated (Result, no CID)
Electron-deficient aryl azide display high reactivity with non-benzoannulated cyclooctyne such as bicyclo[6.1.0]non-4-yne (Reactivity, no CID)
Origin of this high reactivity was illuminated by Bickelhaupt, van Delft, and co-worker (Illumination, no CID)
They showed that the dominating frontier molecular orbital that are involved in the normal-electron-demand SPAAC (HOMOazide–LUMOalkyne) are reversed with electron-deficient aryl azide (Result, no CID)
Reaction of electron-deficient aryl azide involve an inverse-electron-demand SPAAC mechanism in which the HOMOalkyne–LUMOazide are the dominating frontier molecular orbital interaction (Mechanism, no CID)
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) is a widely utilized, reliable, and straightforward way for making covalent connection between building block containing various functional group (Reaction, no CID)
It has been used in organic synthesis, medicinal chemistry, surface and polymer chemistry, and bioconjugation application (Application, no CID)
Despite the apparent simplicity of the reaction, its mechanism involve multiple reversible step involving coordination complex of copper(i) acetylide of varying nuclearity (Mechanism, no CID)
When an organic azide is a ligand, the synergistic nucleophilic activation of the alkyne and electrophilic activation of the azide drive the formation of the first carbon-nitrogen bond (Mechanism, no CID)
In 2005, ruthenium cyclopentadienyl complex were found to catalyze the formation of the complementary 1,5-disubstituted triazole from azide and terminal alkyne, and also to engage internal alkyne in the cycloaddition (Discovery, no CID)
Alcohol, amine, aldehyde, thiol, phenol, and carboxylic acid may readily be oxidized by the cupric ion, reducing it to the catalytically active copper(i) specie in the process (Oxidation, no CID)
Especially relevant is the family of oxidative acetylenic coupling catalyzed by the cupric specie, with the venerable Glaser coupling being the most studied example (Relevance, no CID)
Since terminal acetylene are necessarily present in CuAAC reaction, their oxidation is an inevitable side process which could, in turn, produce the needed catalytically active copper(i) (Side process, no CID)
Whatever the detail of the interaction of Cu with alkyne during the CuAAC reaction, it is clear that copper acetylide specie are easily formed and are productive component of the reaction mechanism (Mechanism, no CID)
Initial computational treatment of CuAAC focused on the possible reaction pathway available to mononuclear copper(i) acetylide and organic azide; propyne and methyl azide were chosen for simplicity (Computational treatment, no CID)
Formation of copper(i) acetylide 15 (step A) was calculated to be exothermic by 11.7 kcal mol−1 (Calculation result, no CID)
Thermal cycloaddition of azide and alkyne usually require prolonged heating and result in mixture of both 1,4-and 1,5-regioisomer (A), whereas CuAAC produce only 1,4-disubstituted-1,2,3-triazole at room temperature in excellent yield (B) (Comparison, no CID)
RuAAC reaction proceed with both terminal and internal alkyne and give 1,5-disubstituted and fully, 1,4,5-trisubstituted-1,2,3-triazole (Reaction, no CID)
Copper catalyst (Scheme 1B) drastically change the mechanism and the outcome of the reaction, converting it to a sequence of discreet step culminating in the formation of a 5-triazolyl copper intermediate (Scheme 2) (Effect, no CID)
It has been shown that the reaction of heterocyclization of primary amine with orthoformic acid and sodium azide in acetic acid has a rather general character and is a convenient method for the synthesis if 1-substituted tetrazole (Reaction, no CID)
On the basis of experimental data, a probable reaction mechanism is proposed (Proposal, no CID)
Simplest 1H-tetrazole (1) can be formed by heating ammonium chloride, triethyl orthoformate (TEOF), and sodium azide in glacial acetic acid medium (Scheme 2) (Formation, no CID)
Several variation on the basis of this reaction have been published, which propose (Variation, no CID)
Mechanism of heterocyclization reaction was studied in detail in the case of aniline and mono-ethanolamine (Study, no CID)
It was found that in both case the first stage of the reaction involved the formation of the respective disubstituted amidine 3 as intermediate (Scheme 4), which were isolated from the reaction mixture as acetate (Finding, no CID)
These intermediate precipitated at the moment when acetic acid was added to the mixture (Precipitation, no CID)
Loss of azidating agent via evolution of hydrazoic acid (Loss, no CID)
Portionwise addition of acetic acid to the reaction mixture (Addition, no CID)
Tetrazole 9323
Proceed only with the respective iminoester 4 (Reaction, no CID)
Exploratory photochemistry of fluorinated aryl azide (Photochemistry, no CID)
Implication for the design of photoaffinity labeling reagent (Implication, no CID)
Kinetic Result from Laser Flash Photolysis and Chemical Trapping Experiment (Result, no CID)
Photodecomposition of Some Para-Substituted 2-Pyrazolylphenyl Azide (Photodecomposition, no CID)
Substituent Affect the Phenylnitrene S−T Gap More Than the Barrier to Ring Expansion (Effect, no CID)
Study in Live Cell and Tissue (Study, no CID)
Cerenkov-Activated Sticky Tag for In Vivo Fluorescence Imaging (Tag, no CID)
Mechanism of the Huisgen Azide-Alkyne 1,3-Dipolar Cycloaddition (Mechanism, no CID)
This reaction is highly exothermic, but the high activation barrier is responsible for a very low reaction rate, even at elevated temperature (Reaction characteristic, no CID)
Another drawback is the formation of regioisomer, as the two possible HOMO-LUMO interaction of the substrate are closely related in term of energy (Drawback, no CID)
Thermal reaction therefore often give approximately 1:1 mixture of both the 1,4-substituted and the 1,5-substituted regioisomer (Result, no CID)
Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) (Mechanism, no CID)
As one of the best click reaction to date, the copper-catalyzed azide-alkyne cycloaddition feature an enormous rate acceleration of 107 to 108 compared to the uncatalyzed 1,3-dipolar cycloaddition (Rate acceleration, no CID)
It succeed over a broad temperature range, is insensitive to aqueous condition and a pH range over 4 to 12, and tolerate a broad range of functional group (Reaction characteristic, no CID)
Pure product can be isolated by simple filtration or extraction without the need for chromatography or recrystallization (Isolation, no CID)
Mechanism of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) (Mechanism, no CID)
A search for catalyst revealed that pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complex are able to catalyze the cycloaddition of azide to terminal alkyne regioselectively leading to 1,5-disubstituted 1,2,3-triazole (Discovery, no CID)
In addition, RuAAC can also be used with internal alkyne, providing fully substituted 1,2,3-triazole, which contrast with CuAAC (Comparison, no CID)
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) appear to proceed via oxidative coupling of the azide and the alkyne to give a six-membered ruthenacycle, in which the first new carbon-nitrogen bond is formed between the more electronegative carbon of the alkyne and the terminal, electrophilic nitrogen of the azide (Mechanism, no CID)
This step is followed by reductive elimination, which form the triazole product (Reaction step, no CID)
DFT calculation support this mechanistic proposal and indicate that the reductive elimination step is rate-determining (Support, no CID)
"Click Chemistry" is a term that was introduced by K. B. Sharpless in 2001 to describe reaction that are high yielding, wide in scope, create only byproduct that can be removed without chromatography, are stereospecific, simple to perform, and can be conducted in easily removable or benign solvent (Definition, no CID)
This concept was developed in parallel with the interest within the pharmaceutical, material, and other industry in capability for generating large library of compound for screening in discovery research (Development, no CID)
Several type of reaction have been identified that fulfill these criterion, thermodynamically-favored reaction that lead specifically to one product, such as nucleophilic ring opening reaction of epoxide and aziridine, non-aldol type carbonyl reaction, such as formation of hydrazone and heterocycle, addition to carbon-carbon multiple bond, such as oxidative formation of epoxide and Michael Addition, and cycloaddition reaction (Reaction type, no CID)
For example, an examination of the azide-alkyne cycloaddition show that it fulfill many of the prerequisite (Example, no CID)
Many of the starting monosubstituted alkyne and organic azide are available commercially, many other can easily be synthesized with a wide range of functional group, and their cycloaddition reaction selectively give 1,2,3-triazole (Reactant, no CID)
Unfortunately, the thermal Huisgen 1,3-Dipolar Cycloaddition of alkyne to azide require elevated temperature and often produce mixture of the two regioisomer when using asymmetric alkyne (Drawback, no CID)
In this respect, the classic 1,3-dipolar cycloaddition fail as a true click reaction (Failure, no CID)
A copper-catalyzed variant that follow a different mechanism can be conducted under aqueous condition, even at room temperature (Variant, no CID)
Additionally, whereas the classic Huisgen 1,3-dipolar cycloaddition often give mixture of regioisomer, the copper-catalyzed reaction allow the synthesis of the 1,4-disubstituted regioisomer specifically (Advantage, no CID)
Tri-component reaction, involving an electrophilically-activated perfluoroaryl azide, an enolizable aldehyde and an amine, react readily at room temperature without any catalyst in solvent including aqueous condition to yield a (Reaction, no CID)
Method reported to prepare aryl amide generally require very specific reagent, and the most popular carboxyl–amine coupling reaction demand stoichiometric activator (Method, no CID)
Herein, we report that aryl azide react with aldehyde under base-catalyzed condition to yield aryl amide efficiently (Report, no CID)
Mechanistic investigation support the formation of triazoline intermediate via azide–enolate cycloaddition, which subsequently undergo rearrangement to give amide by either thermal decomposition (20–140 °C) or aqueous acid work-up at room temperature (Support, no CID)
Enamine exhibit exceptionally high reactivity in their 1,3-dipolar cycloaddition reaction with azide in comparison with other dipolarophile (Reactivity, no CID)
This review include the reaction of various type of enamine with azide of different nature, including catalytic process (Review scope, no CID)
Initial product of the reaction, 1,2,3-triazoline, are generally unstable and very reactive compound which are prone to undergo various ring transformation (Product, no CID)
This provide the background for new synthetic method and novel reaction type (Background, no CID)
Organic azide are involved in a variety of useful transformation, including nitrene chemistry, reaction with nucleophile and electrophile, and cycloaddition (Transformation, no CID)
1,3-dipolar cycloaddition of azide constitute a major class of highly reliable and versatile reaction, as shown by the development and rapid adoption of click chemistry and bioorthogonal chemistry (Reaction class, no CID)
Metal-catalyzed azide-alkyne cycloaddition (Cu/RuAAC), the prototypical click reaction, has found wide utility in pharmaceutical, biomedical, and material science (Utility, no CID)
Various amine and aldehyde could lead to the target tetrazole by this methodology (Methodology, no CID)
Probably caused by poor activity of ketone in this reaction, they did not afford the corresponding tetrazole under these condition, but after stirring for long time, only the formamide could be detected (Result, no CID)
Ugi et al.215 also prepared a variety of hydantoinimide and tetrazole derivative by the combination of two distinguished Ugi reaction in solid and liquid phase separately (Preparation, no CID)
Although many type of the combination of U-4CRs and further reaction have been developed, this was the first time to employ two different type of U-4CRs with the primary amine supported by the polystyrene AM RAM or the TentaGel S Ram (Novelty, no CID)
In the first U-4CR, Fmoc protected amino acid 110 reacted as a carboxylic acid with aldehyde, isocyanide, and the solid supported primary amine to form the corresponding amide 111 (Reaction, no CID)
Subsequently, after the cleavage of Fmoc group with 20% piperidine in DMF (112), the second U-4CR was carried out with TMS azide as an acid component (113) and the removal of the resin with trifluoroacetic acid treatment led to the final tetrazole derivative 114 formation (Scheme 43) (Reaction sequence, no CID)
Interestingly, the aromatic aldehyde were tolerated in the second U-4CR to form tetrazole with good yield compared with rather low yield of the hydantoinimide (Result, no CID)
Moreover, they also compared the liquid phase combinational MCRs with that of the solid−liquid method (Comparison, no CID)
Result demonstrated that the former one could give higher yield (Result, no CID)
Chen et al.216 employed a Rink-isocyanide resin 115 as a universal platform for classical Ugi reaction to prepare a small library of five 5-substituted 1H-tetrazole 116 (Methodology, no CID)
Cleavage of (Process, no CID)
Synthesis of a Series of Tetrazole 73 Containing the 2,2-Bis(trimethylsilyl)ethenyl Group (Synthesis, no CID)
Synthesis of Ferrocenyl Substituted Amino Tetrazole 74 (Synthesis, no CID)
Synthesis of Substituted Benzyl Tetrazole (Synthesis, no CID)
Elaborating the above-mentioned reaction, Dömling et al. (125) treated the N-substituted 2-isocyanoacetamide (131)22 with trimethylsilyl azide with 25% cosolvent water in methanol at rt (Reaction, no CID)
A library of 18 1-substituted-1H-tetrazole 23 was efficiently synthesized as most of the final product were precipitated during workup (Scheme 6) (Synthesis, no CID)
In addition, the synthesis of more than 20 5-substituted 1H-tetrazole (17) was described by Dömling et al. (125) from various, readily available cyanoacetamide 16 (Synthesis, no CID)
Combination of sodium azide, trimethylamine hydrochloride in toluene at 90 °C afforded the corresponding library in excellent yield with broad reaction scope (Scheme 4) (Reaction, no CID)
Ugi Tetrazole Four-Component Reaction (UT-4CR) (Reaction name, no CID)
α-Aminomethyl tetrazole are of great importance due to isosterism to α-amino acid (Importance, no CID)
Classical Ugi tetrazole (UT-4CR) synthesis present a broad scope regarding to the starting material, i.e., isocyanide, oxo component, and amine (Figure 15) (Scope, no CID)
A representative set of UT-4CR adduct (26–38) that have been cited in this review is presented in Figure 16 (Adduct, no CID)
In parallel synthesis of UT adduct, among other, in 96-well plate have also been described enabling the production of 5000–10000 compound range (Synthesis scale, no CID)
Nearly forgotten reaction discovered more than 60 year ago—the cycloaddition of a cyclic alkyne and an organic azide, leading to an aromatic triazole—enjoy a remarkable popularity (Popularity, no CID)
Originally discovered out of pure chemical curiosity, and dusted off early this century as an efficient and clean bioconjugation tool, the usefulness of cyclooctyne–azide cycloaddition is now adopted in a wide range of field of chemical science and beyond (Usefulness, no CID)
Its ease of operation, broad solvent compatibility, 100 % atom efficiency, and the high stability of the resulting triazole product, just to name a few aspect, have catapulted this so-called strain-promoted azide–alkyne cycloaddition (SPAAC) right into the top-shelf of the toolbox of chemical biologist, material scientist, biotechnologist, medicinal chemist, and more (Advantage, no CID)
In this chapter, a brief historic overview of cycloalkyne is provided first, along with the main synthetic strategy to prepare cycloalkyne and their chemical reactivity (Overview, no CID)
Core aspect of the strain-promoted reaction of cycloalkyne with azide are covered, as well as tool to achieve further reaction acceleration by means of modulation of cycloalkyne structure, nature of azide, and choice of solvent (Core aspect, no CID)
Phrase "strain-promoted" allude to stretched alkyne or azide component that carry high energy due to the strained nature of molecule (Definition, no CID)
'Click' reaction are a unique class of versatile synthetic tool used in organic and polymer chemistry to develop new material (Tool, no CID)
High efficiency of the click reaction, combined with their easy and straightforward execution, have made them an inevitable tool for the development of a variety of advanced polymer material with tailor-made architecture and stimuli-responsive feature (Advantage, no CID)
Core aspect of the strain-promoted reaction of cycloalkyne with azide are covered, as well as tool to achieve further reaction acceleration by means of modulation of cycloalkyne structure, nature of azide, and choice of solvent (Core aspect, no CID)
Preliminary in vitro evaluation of the PDC showed cathepsin B‐catalyzed drug release at pH 5.0 (Evaluation, no CID)
Applied method for the synthesis of the PDC enable the selective delivery of potent anticancer agent (Method, no CID)
Another striking category of an azide-alkyne click reaction, which has received a lot of attention recently, is the strain promoted azide-alkyne cycloaddition (SpAAC) reaction (Reaction, no CID)
SpAAC reaction can occur in bioorthogonal setting, permitting them to take place in complicated biological system, without interfering with native biochemical process, and this is what make them special and valuable (Advantage, no CID)
Notable enhancement in reactivity have been achieved by positioning electronwithdrawing group near the alkyne (e.g. monofluorocyclooctyne and difluorocyclooctyne), and via the use of dibenzoannulated cyclooctyne, such as dibenzocyclooctyne (DBCO) 14, with increased ring strain from sp2 hybridised carbon atom adjacent the (Enhancement, no CID)
(3+2) cycloaddition reaction between substituted vinyl sulfonyl fluoride and ethyl diazoacetate or azide enable the rapid construction of pyrazole or triazole core via Michael addition and SO2 gas elimination (Reaction, no CID)
Use of polydentate N-donor chelating ligand enable a copper-catalyzed cycloaddition of hydrazoic acid with terminal alkyne to provide 4-substituted-1H-1,2,3-triazole (Reaction, no CID)
1,2,3-Triazole were prepared in good to modest yield by cycloaddition of alkyl azide onto enol ether under solventless condition (Preparation, no CID)
Reaction can access ring-fused triazole that are unavailable by azide-alkyne cycloaddition and is easily scalable (Advantage, no CID)
1,2,3-triazole product bear functionality that may be readily derivatized (Product, no CID)
Reaction of β-carbonyl phosphonate and azide provide 1, (Reaction, no CID)
-component reaction of enaminone, tosylhydrazine and primary amine enabled a regioselective construction of 1,5-disubstituted 1,2,3-triazole via cascade dual C-N bond formation, N-N bond formation and an acyl migration-based C-C bond formation (Reaction, no CID)
This metal- and azide-free method proceed in the presence of only molecular iodine (Method, no CID)
Domino reaction between NH-based secondary enaminone and tosyl azide enable the synthesis of various N-substituted 1,2,3-triazole via a key Regitz diazo-transfer process by employing t-BuONa as the base promoter (Reaction, no CID)
Reaction proceed efficiently at room temperature with good substrate tolerance (Reaction characteristic, no CID)
Electrochemical cycloaddition of secondary propargyl alcohol as C-3 synthon to sodium azide provide 4,5-disubstituted triazole derivative at room temperature in an undivided cell with a constant current using a pencil graphite (B72142) (C) anode and stainless-steel cathode in a MeCN solvent system (Reaction, no CID)
Mild and metal-free multi-component reaction enable the synthesis of 4,5-disubstituted 1H-1,2,3-triazole from phosphonium salt, aldehyde, and sodium azide (Reaction, no CID)
Organocatalyzed coupling of the formyl group with the phosphonium group provide an olefinic phosphonium salt as key intermediate, that undergo [3+2] cycloaddition with the azide (Mechanism, no CID)
TBAF-catalyzed [3 + 2] cycloaddition (Reaction, no CID)
Hydrazoic acid was formed in situ from sodium azide under mildly acidic condition in <6% concentration at which it is safe to handle (Formation, no CID)
p-TsOH is a vital additive in the 1,3-dipolar cycloaddition of nitroolefin and sodium azide (Additive, no CID)
This p-TsOH-mediated cycloaddition enable a rapid synthesis of valuable 4-aryl-NH-1,2,3-triazole in high yield (Synthesis, no CID)
Highly efficient and effective synthesis of N-unsubstituted 4-aryl-1,2,3-triazole is promoted by Amberlyst-15 (Synthesis, no CID)
Efficient and convenient, copper-catalyzed decarboxylative cycloaddition of propiolic acid, azide, and arylboronic acid provide fully substituted 1,2,3-triazole from readily available starting material (Reaction, no CID)
A possible mechanism is proposed (Proposal, no CID)
Copper(I)-catalyzed three-component reaction of amine, propargyl halide and azide form 1-substituted-1H-1,2,3-triazol-4-ylmethyl)-dialkylamine in water (Reaction, no CID)
Reliable and operationally simple one-pot reaction for a one-carbon homologation of various aldehyde followed by Cu-catalyzed azide-alkyne click chemistry give 1,4-disubstituted 1,2,3-triazole in good yield without the need for isolation of the alkyne intermediate (Reaction, no CID)
Formation and evolution of triazoline: It is well established that the cycloaddition of aryl azide and simple alkene proceed through an asynchronous concerted mechanism (Mechanism, no CID)
In comparison, the factor determining the final reaction product distribution are less studied (Factor, no CID)
Accordingly, we next carried out a computational mechanistic study to rationalise the obtained experimental result and focused our effort on 1,2,3-triazoline as the origin of the isolated aziridine (Study, no CID)
Formation of the three-membered (Formation, no CID)
Competitive TS21,5-Ph would produce aldimine 8da, a more unstable product that would completely hydrolyse into aniline and an aliphatic aldehyde, which in turn is likely to oligomerise under the reaction condition (Reaction, no CID)
Overall reaction are now strongly exoenergic (Thermodynamics, no CID)
Thermodynamically, dipolar cycloaddition leading to either triazole or triazoline are virtually identical (Thermodynamics, no CID)
However, while triazole are aromatic and highly stable, triazoline are typically more reactive than the starting material due to the numerous decomposition pathway available to them (Reactivity, no CID)
Most commonly encountered product are then imine (often hydrolysed into amine and carbonyl derivative) and aziridine (Product, no CID)
Formation of aziridine upon nitrogen extrusion from the corresponding triazoline could be a simple alternative to metal-mediated aziridination reaction with azide as nitrene source (Alternative, no CID)
Benzylic azide were also screened in DES (Table 4), although lower conversion into cycloadduct were observed in these reaction, particularly when no electron-withdrawing group were present (Screening, no CID)
Longer reaction time could be used in order to maximise azide conversion, but higher reaction temperature only led to significant decomposition of the reaction mixture (Condition, no CID)
Reaction of bis(azide) 1v led to the formation of four different product, with that bearing a triazoline and an aziridine ring being the major product (34va, Table 4, entry 4) (Result, no CID)
Reaction carried out at 70 °C (Condition, no CID)
For example, in the reaction with 2-trifluoromethylphenyl azide, only trace of the desired triazoline were observed together with 30% of aziridine, 18% of imine and 6% of aniline (Result, no CID)
In the case of 2-nitrophenyl azide, only formation of imine (18%) and aniline (16%) was evidenced by 1H NMR (Result, no CID)
While the optimisation study were carried out using 1 mmol of aryl azide, the reaction could be easily scaled up and the scope of the cycloaddition was explored using 3 to 5 g of azide (15–27 mmol) (Scale-up, no CID)
Azide-enolate cycloaddition-rearrangement offer potential for rapid access to diverse molecular framework from simple precursor (Potential, no CID)
We report here that investigation into the cycloaddition of ester or amide enolate with vinyl azide led to the identification of two reaction process - direct α-amination of amide and lactam, and the synthesis of ene-γ-lactam from ester (Report, no CID)
Outcome of these reaction depended on the fate of key vinyl triazoline intermediate generated in the initial cycloaddition step (Outcome, no CID)
Isolation of reaction intermediate in the ene-γ-lactam synthesis revealed the unexpected addition of two enolate equivalent, one of which is later eliminated (Finding, no CID)
Strain-Promoted Azide–Alkyne Cycloaddition-Based PSMA-Targeting Ligand for Multimodal Intraoperative Tumor Detection of Prostate Cancer (Application, no CID)
To develop a versatile platform that enable easy synthesis of PSMA ligand, strain-promoted azide–alkyne cycloaddition (SPAAC, N3-DBCO) can be used, a well-known form of click chemistry (Method, no CID)
Click chemistry reaction proceed with ease under mild nontoxic condition (i.e., at room temperature in water) tolerating the presence of a wide range of functional group (Reaction characteristic, no CID)
Hence, strain-promoted cycloaddition provide fast and highly efficient chemistry to link PSMA ligand to different functional element (Advantage, no CID)
Strain-promoted azide–alkyne cycloaddition (SPAAC) is a straightforward and multipurpose conjugation strategy (Strategy, no CID)
Use of SPAAC to link different functional element to prostate-specific membrane antigen (PSMA) ligand would facilitate the development of a modular platform for PSMA-targeted imaging and therapy of prostate cancer (PCa) (Application, no CID)
As a first proof of concept for the SPAAC chemistry platform, we synthesized and characterized four dual-labeled PSMA ligand for intraoperative radiodetection and fluorescence imaging of PCa (Proof of concept, no CID)
In this study, we used strain-promoted azide–alkyne cycloaddition (SPAAC) chemistry to synthesize dual-labeled PSMA-targeting ligand that could aid in the intraoperative detection and resection of PCa (Method, no CID)
Literature has indicated that the dibenzocyclooctene group, present in the ligand after SPAAC chemistry, is rather hydrophobic and could negatively impact the affinity and nonspecific binding of small PSMA-targeting ligand (Indication, no CID)
Therefore, we compared the performance of our SPAAC-based ligand with conventional NHS-ester-based PSMA ligand (Comparison, no CID)
Substitution of fluorine atom in aryl azide, enhanced the kinetic of H2S facilitated reduction, owing to the fact of small size and high electro-negativity of fluorine atom, thereby improving the rate of labelling process (Effect, no CID)
This advanced SPAAC conjugation technique is also applicable in transient molecule taking-in detection of radio-isotope (Application, no CID)
SPAAC is a powerful and widely used click chemistry reaction that play a crucial role in chemical biology and material science and involve the reaction between an azide and an alkyne, resulting in the formation of a stable 1,2,3-triazole linkage (Reaction, no CID)
Unlike the traditional CuAAC, SPAAC is bio-orthogonal, i.e., it can occur in the presence of biological system without interfering with native biological process (Property, no CID)
Term “strain-promoted” emphasize the requirement for high ring strain in the reactant, typically involving cyclooctyne, to facilitate the reaction (Definition, no CID)
Metal-catalyzed reaction (Reaction type, no CID)
These reaction often involve coordination of a metal catalyst to one or more reactant, enabling activation of a specific functional group (Mechanism, no CID)
For instance, copper-catalyzed azide–alkyne cycloaddition (CuAAC) facilitate the formation of triazole linkage by activating alkyne and azide (Example, no CID)
Metal play a crucial role in facilitating the reaction, making it highly efficient (Role, no CID)
Metal-free reaction (Reaction type, no CID)
In contrast, metal-free reaction typically rely on strained ring, such as the strain-promoted azide–alkyne cycloaddition (SPAAC) or inverse electron-demand Diels–Alder reaction (Mechanism, no CID)
Staudinger ligation involve the reaction between an azide and a phosphine wherein the reaction proceed through a phosphine oxide intermediate and is widely used for labelling biomolecule (Reaction, no CID)
At its core, the reaction involve the nucleophilic attack of a phosphine (typically triarylphosphine) on an azide group, leading to the formation of an iminophosphorane intermediate, which subsequently undergo rearrangement to yield an amine and a phosphine oxide as final product (Mechanism, no CID)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Kinetic Studies and Enhanced Reactivity of Fluorinated Azides

The incorporation of fluorine atoms into organic azides markedly alters their chemical reactivity. Kinetic investigations have revealed that the presence of fluorine substituents can accelerate the rate of certain chemical reactions. For instance, in the reduction of azido coumarins mediated by hydrogen sulfide (H₂S), an increased number of fluorine substitutions corresponds to a faster reaction rate. nih.gov This heightened reactivity is ascribed to the high electronegativity and minimal steric footprint of the fluorine atom. nih.gov A notable example is a tetra-fluorinated coumarin, which demonstrated a rapid reaction with H₂S, having a half-life of about one minute. nih.gov

In the field of bioorthogonal chemistry, the reactivity of fluorinated aryl azides in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has been a significant area of study. The rate of cycloaddition between a trans-cyclooctene (TCO) and an azido-PABC self-immolative spacer increases by almost a factor of ten as the number of fluorine substituents on the spacer is increased from one to four. acs.org It is important to note, however, that while fluorine substitution enhances the initial cycloaddition rate, it can decelerate the subsequent release or "decaging" step. acs.org This is a consequence of the stabilizing influence of the electronegative fluorine atoms on the intermediate aldimine and the resultant aniline that is poised for self-immolation. acs.org

Further elucidation from computational and NMR studies indicates that fluorine substituents on an aromatic ring lower the activation energy for the conversion of the initial triazoline intermediate into imine or aziridine intermediates via the elimination of dinitrogen. nih.gov In the specific case of a tetrafluoro-substituted aromatic ring, the rate-determining steps become the hydrolysis of the imine and the subsequent 1,6-self-immolation. nih.gov These observations underscore the multifaceted role of fluorine in modulating both the kinetics of the initial cycloaddition and the stability of the ensuing intermediates.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal reaction that occurs without the necessity of a metal catalyst, instead relying on the high ring strain of cyclooctynes to facilitate the reaction with azides. rsc.orgresearchgate.net The reaction is a 1,3-dipolar cycloaddition between the azide and the strained alkyne, which yields a stable 1,2,3-triazole. youtube.comnih.govthieme-connect.de The primary driving force for this transformation is the release of the ring strain inherent in the cyclooctyne molecule. magtech.com.cn

The reactivity in SPAAC can be fine-tuned by modifying both the cyclooctyne and the azide components. While a significant body of research has been dedicated to modifying the cyclooctyne, for example, by introducing fluorine atoms to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the electronic properties of the azide are also of critical importance. nih.govthieme-connect.dewikipedia.org The conventional SPAAC mechanism is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the LUMO of the cyclooctyne, which favors the use of electron-rich azides. researchgate.net

Conversely, an "inverse-electron-demand" SPAAC has been developed that employs electron-deficient aryl azides. In this variant, the predominant frontier molecular orbital interaction is between the HOMO of the alkyne and the LUMO of the azide. thieme-connect.de Multi-fluorinated aromatic azides have been engineered to accelerate the SPAAC reaction. For instance, a tetra-fluorinated aromatic azide was created to achieve faster and bifunctional ligation. researchgate.net Kinetic studies, utilizing a system designed with an azo-quencher and a BODIPY-dye, have confirmed these enhanced reaction rates. researchgate.net This demonstrates the significant potential of fluorinated azides in the development of more rapid and efficient bioorthogonal ligation methods. nih.govresearchgate.net

[3+2] Cycloaddition with Activated Carbonyl Compounds (Enamine-Mediated Mechanisms)

Fluorinated azides can undergo [3+2] cycloaddition reactions with activated carbonyl compounds, such as ketones that have electron-withdrawing groups, through a mechanism mediated by enamines. tib.eu This reaction is commonly catalyzed by a secondary amine, for example, pyrrolidine. tib.eu The reaction mechanism is initiated by the formation of an enamine intermediate from the reaction of the ketone with the amine catalyst. tib.eu

This enamine then participates in a [3+2] dipolar cycloaddition with the fluorinated azide. tib.eu The resulting intermediate undergoes a hydride shift and the subsequent elimination of the catalyst, which is regenerated in the process, leading to the formation of a triazole product. tib.eu This synthetic route provides a pathway to substituted triazoles from fluorinated azides and activated ketones. tib.eu

Perfluoroaryl azides (PFAAs) have been a particular focus of investigation regarding their reactivity in azide-aldehyde-amine cycloadditions. diva-portal.org These reactions proceed through a rapid azide-enamine cycloaddition to generate triazoline intermediates, which then spontaneously rearrange to form stable amidine products. diva-portal.org A key feature of this transformation is that it is catalyst-free and proceeds readily at room temperature, even in aqueous media. researchgate.net

Azide-Aldehyde-Amine Cycloaddition Mechanisms

The three-component reaction involving an azide, an aldehyde, and an amine offers a versatile approach for the formation of new chemical bonds. When perfluoroaryl azides (PFAAs) are used, this reaction proceeds without the need for a catalyst. diva-portal.org The mechanism involves the initial formation of an enamine from the aldehyde and the amine. diva-portal.org This enamine then undergoes a swift cycloaddition with the electrophilically activated PFAA to yield a triazoline intermediate. diva-portal.org This intermediate is inherently unstable and spontaneously rearranges to form a stable amidine product. diva-portal.org

This reaction has been investigated for various applications, including the formulation of pure nanodrugs. diva-portal.org The ability to introduce both a phenyl and a perfluoroaryl moiety facilitates supramolecular interactions that can drive the formation of nano-sized aggregates. diva-portal.org

Azide-Enol Cycloaddition for Amide Synthesis

The pronounced electrophilicity of perfluoroaryl azides (PFAAs) allows for their application in the synthesis of aryl amides through a reaction with aldehydes. diva-portal.org This transformation can occur via an azide-enol cycloaddition, which is mechanistically analogous to the azide-aldehyde-amine reaction. diva-portal.org

A more broadly applicable strategy for amide synthesis involves a base-catalyzed azide-enolate cycloaddition. diva-portal.org In this method, a base is utilized to generate an enolate from an aldehyde. This enolate then undergoes a cycloaddition with the aryl azide to form a triazoline intermediate. researchgate.net The subsequent rearrangement of this triazoline, which can be promoted by either heat or acid, yields the final aryl amide product. diva-portal.orgresearchgate.net

Studies on the cycloadditions of ester or amide enolates with vinyl azides have identified two different reaction pathways, the outcome of which depends on the fate of the initially formed vinyl triazoline intermediate. nih.gov One pathway results in the direct α-amination of amides and lactams, while the other leads to the synthesis of ene-γ-lactams from esters. nih.gov In the synthesis of ene-γ-lactams, it was discovered that, unexpectedly, two equivalents of the enolate add to the azide, with one equivalent being eliminated later in the reaction sequence. nih.gov

Reactions with Primary Amines for Tetrazole Formation

Fluorinated azides can react with primary amines to produce substituted tetrazoles, which are an important class of nitrogen-containing heterocyclic compounds. acs.orgnih.gov Specifically, α,α-difluorinated azido alkanes react with primary amines to give tetrazole products. nih.gov For example, 1-azido-1,1,2,2-tetrafluoroethane reacts with primary amines under mild conditions to yield 5-difluoromethyl tetrazoles. acs.org

The proposed mechanism for this reaction involves the nucleophilic attack of the primary amine on the terminal nitrogen atom of the azide functional group. acs.orgnih.gov This initial step forms an intermediate that subsequently undergoes the elimination of hydrogen fluoride (HF), a process facilitated by a base, to generate a second intermediate. acs.orgnih.gov This second intermediate then cyclizes to form the final tetrazole product. acs.orgnih.gov This mechanistic pathway is considered more plausible than one involving the substitution of the α-fluorine atom, as halogen substitution at quaternary carbon centers is generally a difficult process. acs.orgnih.gov Control experiments have demonstrated a lack of reactivity of the azide with nucleophilic azide anions, lending further support to the proposed mechanism. nih.gov

The reaction conditions for tetrazole formation have been subject to optimization. For instance, the reaction of 1-azido-1,1,2,2-tetrafluoroethane with n-butylamine achieves full conversion at room temperature over a period of 12 hours, or at 40°C in 2 hours. acs.orgnih.gov The reaction necessitates two equivalents of a base, such as triethylamine, to neutralize the two equivalents of HF that are produced during the reaction. acs.org

Addition Across Carbon-Carbon Double Bonds

Organic azides are capable of undergoing cycloaddition reactions with alkenes. sioc-journal.cn These reactions, commonly known as azide-alkene cycloadditions, typically lead to the formation of triazolines, which are five-membered heterocyclic rings containing three adjacent nitrogen atoms. researchgate.netrsc.org The reaction is classified as a [3+2] cycloaddition, a type of pericyclic reaction in which a 1,3-dipole (the azide) reacts with a dipolarophile (the alkene). youtube.comthieme-connect.de

The stability of the resulting triazoline can be variable. While triazoles, which are formed from azide-alkyne cycloadditions, are aromatic and generally stable, triazolines are often more reactive and can undergo subsequent transformations. youtube.comrsc.org Common decomposition pathways for triazolines include the extrusion of dinitrogen to yield aziridines, or rearrangement to imines, which can then be hydrolyzed to form amines and carbonyl compounds. rsc.org

The reactions of arylmethyl azides with a variety of alkenes have been reviewed, with a focus on the scope and mechanisms of these transformations. sioc-journal.cn Additionally, a photocatalyzed azido-alkynylation of alkenes has been developed, which proceeds through the radical addition of an azide to the carbon-carbon double bond. nih.gov

Metal-Catalyzed Reactions

N-perfluoroalkyl-1,2,3-triazoles, which are synthesized from fluorinated azides, serve as versatile precursors in metal-catalyzed reactions for generating a variety of nitrogen-containing heterocyclic compounds.

A significant reaction pathway for N-perfluoroalkyl-1,2,3-triazoles involves a rhodium-catalyzed process. Under the influence of a rhodium(II) catalyst, these triazoles undergo a ring-opening reaction. This process is characterized by the extrusion of dinitrogen (N₂) from the triazole ring. The loss of nitrogen gas leads to the formation of a highly reactive rhodium-bound iminocarbene, often referred to as a rhodium carbenoid. easychem.orgnih.gov This rhodium carbene is a critical intermediate that enables subsequent transformations.

The general mechanism can be summarized as follows:

Coordination of the N-perfluoroalkyl-1,2,3-triazole to the rhodium(II) catalyst.

Ring opening of the triazole.

Denitrogenation (loss of N₂) to form the electrophilic rhodium iminocarbene intermediate.

This carbenoid intermediate is not typically isolated but is immediately subjected to further reactions, such as transannulation.

The rhodium carbenoid intermediates generated from the denitrogenation of N-perfluoroalkyl triazoles are pivotal in transannulation reactions. These reactions involve the formal replacement of the dinitrogen unit from the original triazole with a new fragment, leading to the formation of different heterocyclic rings. easychem.orgnih.govtandfonline.com

Synthesis of Imidazoles: When the rhodium-catalyzed denitrogenation is performed in the presence of nitriles, the rhodium carbene intermediate reacts with the nitrile to form N-perfluoroalkyl-substituted imidazoles. tandfonline.comoup.com This method has been successfully applied to triazoles with various aryl groups and with different benzonitrile (B105546) derivatives. oup.com

Synthesis of Pyrroles: Similarly, conducting the reaction with terminal alkynes results in the formation of N-perfluoroalkyl-substituted pyrroles. easychem.orgnih.gov Research has shown that these transannulation reactions with both aromatic and aliphatic terminal alkynes can yield mixtures of N-perfluoroalkyl-3,4-disubstituted pyrroles and N-fluoroalkyl-2,4-disubstituted pyrroles. easychem.org The regioselectivity of the reaction is notably high when using aliphatic alkynes. easychem.org

These rhodium-catalyzed transannulation reactions provide a valuable route to novel N-(per)fluoroalkyl-substituted heterocycles, which are of interest in medicinal chemistry and materials science. nih.govtandfonline.com

Rhodium-Catalyzed Denitrogenative Ring Opening to Carbenoid Intermediates

Lewis Acid Adduct Formation with this compound (FN₃)

This compound (FN₃), a highly unstable and explosive gas, is known to interact with strong Lewis acids. wikipedia.orgacs.org At cryogenic temperatures (e.g., -196 °C), FN₃ forms stable adducts with potent Lewis acids such as boron trifluoride (BF₃) and arsenic pentafluoride (AsF₅). wikipedia.orgacs.orgacs.org

Spectroscopic studies, including those with ¹⁵N-isotopically labeled FN₃, have demonstrated that the Lewis acid coordinates to the alpha-nitrogen atom (Nα) of the azide—the nitrogen atom directly bonded to the fluorine atom. wikipedia.orgacs.orgacs.org The basicity of this compound has been shown to be comparable to that of ethene and ethyne. acs.orgacs.org

Lewis AcidAdduct FormedCoordination Site
Boron trifluoride (BF₃)FN₃·BF₃
Arsenic pentafluoride (AsF₅)FN₃·AsF₅

This table summarizes the formation of adducts between this compound and common Lewis acids.

Fluoride/Azide Ligand Exchange Reactions in Inorganic Systems

The interaction between this compound (FN₃) and strong Lewis acids has been investigated as a potential route to synthesize the triaza-dinitrogenyl cation, N₃⁺. The strategy involves the abstraction of a fluoride ion (F⁻) from the FN₃ molecule by a powerful Lewis acid like antimony pentafluoride (SbF₅). acs.org

Despite the low bond energy of the N-F bond (estimated at <150 kJ/mol), attempts to achieve this fluoride abstraction and form an N₃⁺ salt have been unsuccessful. acs.orgacs.org While stable adducts are formed between FN₃ and Lewis acids such as AsF₅ and SbF₅, the complete transfer of the fluoride ion to the Lewis acid does not occur. acs.orgacs.org This indicates a significant barrier to forming the N₃⁺ cation via this pathway, and direct fluoride/azide ligand exchange involving FN₃ in these systems has not been observed.

Staudinger Reaction with Perfluoroaryl Azides

The Staudinger reaction, a classic transformation involving an azide and a phosphine to form an iminophosphorane, exhibits unique characteristics when perfluoroaryl azides (PFAAs) are used. The reaction between PFAAs and aryl phosphines is notably fast and proceeds readily under ambient conditions. nih.gov

Mechanistic studies indicate that the reaction rate is enhanced by the presence of electron-withdrawing groups on the azide, a condition met by the highly electronegative fluorine atoms on the perfluoroaryl ring. nih.gov This leads to a rapid, non-hydrolysis Staudinger reaction. researchgate.net A rate constant as high as 18 M⁻¹s⁻¹ has been reported for the reaction between methyl 4-azido-2,3,5,6-tetrafluorobenzoate and methyl 2-(diphenylphosphanyl)benzoate. nih.govmdpi.com

A key feature of the PFAA-Staudinger reaction is the kinetic stability of the resulting iminophosphorane product, which is resistant to hydrolysis. nih.gov This stability makes the reaction highly suitable for applications in bioorthogonal chemistry, such as cell surface labeling. nih.gov

ReactantsKey FeaturesProduct
Perfluoroaryl Azide (PFAA) + Aryl PhosphineFast reaction rate (up to 18 M⁻¹s⁻¹). nih.govmdpi.comStable Iminophosphorane
Proceeds under ambient conditions. nih.gov
Product is stable towards hydrolysis. nih.gov
Bioorthogonal. nih.gov

This table highlights the key findings of the Staudinger reaction involving Perfluoroaryl Azides.

Asymmetric Azidation Reactions

Asymmetric azidation provides a powerful method for accessing chiral, nitrogen-containing molecules. Research in this area has explored the use of fluorinated aryl azides in catalytic, enantioselective reactions.

A notable example is the catalytic asymmetric aziridination of alkenes using fluoroaryl azides. Cobalt(II) complexes of certain porphyrins have been identified as effective catalysts for this transformation. For instance, the reaction between styrene and 2,6-difluorophenyl azide, catalyzed by a chiral cobalt complex, can produce the corresponding N-fluoroaryl aziridine with high yield (94%) and excellent enantioselectivity (92% ee) in fluorobenzene (B45895) at room temperature. The presence of ortho-fluorine atoms on the aryl azide was found to improve both reactivity and stereoselectivity, an effect attributed to potential hydrogen bonding in the transition state.

In a different approach, the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine has been achieved using Schöllkopf's bislactim ether method. This involves the diastereoselective alkylation of a chiral auxiliary with a 3-azide-4-fluorobenzyl bromide. It was found that the presence of the fluorine and azide groups decreased the reactivity of the benzyl bromide, necessitating the use of a Lewis acid like BF₃·OEt₂ to promote the reaction. These methods demonstrate the utility of fluorinated azides in creating chiral building blocks for applications in fields like pharmaceutical chemistry and photoaffinity labeling.

Hydrogen Bonding Phase-Transfer Catalysis in Enantioselective Azidation

The application of hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged as a significant strategy for enantioselective azidation reactions. researchgate.netnih.govdiscovery.csiro.au This methodology is particularly noteworthy for its use of inexpensive and readily available sodium azide. researchgate.netnih.govacs.org While HB-PTC has been predominantly utilized for carbon-fluorine bond formation with insoluble metal alkali fluorides, recent studies have successfully extended its application to enantioselective azidation. researchgate.netnih.govacs.org

A key aspect of this catalytic system is the use of a chiral hydrogen bond donor (HBD) catalyst, such as a bisurea catalyst, to activate the azide anion. researchgate.netacs.org The HBD forms a complex with the azide ion, bringing it into the organic phase to react with the electrophile. acs.org This interaction not only facilitates the reaction but also creates a chiral environment that directs the stereochemical outcome. researchgate.netacs.org

In a notable application, the asymmetric ring-opening of meso-aziridinium electrophiles, derived from β-chloroamines, with sodium azide was achieved using a chiral bisurea catalyst. researchgate.netnih.gov Computational and spectroscopic analyses, including X-ray diffraction and NMR spectroscopy, have provided insights into the structure of the hydrogen-bonded azide complexes. researchgate.netnih.gov For instance, with an N-isopropylated BINAM-derived bisurea catalyst, the azide anion binds in an "end-on" fashion, forming a tripodal arrangement with three N-H bonds. researchgate.netnih.gov This binding mode is reminiscent of the more rigid trifurcated hydrogen-bonded fluoride complex. researchgate.netnih.gov

Mechanistic studies, including kinetic analyses, have shed light on the reaction pathway. researchgate.net The turnover-limiting step is believed to be the formation of a chiral ion pair consisting of the aziridinium cation and the catalyst-bound azide anion. researchgate.netx-mol.com Computational analysis further supports that the most stable transition state leading to the major enantiomer involves the attack of the hydrogen-bonded end of the azide anion on the electrophile. researchgate.netnih.gov Interestingly, all three hydrogen bonds are maintained in the transition state. However, similar to what is observed in asymmetric HB-PTC fluorination, the hydrogen bond between the nucleophile and the monodentate urea (B33335) component lengthens significantly along the reaction coordinate. researchgate.netnih.gov A challenge in these systems can be catalyst inhibition due to the accumulation of byproducts like sodium chloride. researchgate.netx-mol.com The use of soluble tetrabutylammonium (B224687) azide in the presence of the chiral catalyst resulted in a racemic product, highlighting the essential role of phase-transfer for achieving enantioinduction. acs.org

The table below summarizes the key aspects of an enantioselective azidation reaction using HB-PTC.

FeatureDescription
Catalyst Chiral BINAM-derived bisurea catalyst (e.g., (S)-1k)
Azide Source Sodium Azide (NaN₃)
Mechanism Hydrogen Bonding Phase-Transfer Catalysis (HB-PTC)
Key Interaction Tripodal, end-on binding of azide to the catalyst's N-H bonds
Enantiodetermining Step Attack of the catalyst-bound azide anion on the electrophile

Single-Electron Transfer and Fluorine Atom Transfer Mechanisms (e.g., α-Fluoroketone Synthesis)

An efficient and mild method for the synthesis of α-fluoroketones involves the fluorination of vinyl azides. acs.orgorganic-chemistry.orgacs.orgnih.gov Mechanistic investigations into this transformation suggest a pathway involving a single-electron transfer (SET) followed by a fluorine atom transfer. acs.orgorganic-chemistry.orgacs.orgnih.gov This contrasts with a direct electrophilic fluorination of the vinyl azide, which appears to be a disfavored pathway. acs.org

The proposed radical mechanism initiates with a SET process, which converts the vinyl azide into a radical cation. acs.org Subsequently, a fluorine atom is transferred to this radical cation, generating a new intermediate. This intermediate then reacts with water and undergoes elimination of hydrazoic acid (HN₃) to yield the final α-fluoroketone product. acs.org The use of electrophilic fluorinating reagents like Selectfluor is common in these reactions. acs.org

Experimental conditions have been optimized to maximize the yield of the α-fluoroketone. For instance, the amount of water present in the reaction mixture can significantly influence the outcome, with an optimal amount leading to the highest yield and excess water diminishing it. acs.org The choice of base and fluorinating reagent also plays a crucial role, with sodium bicarbonate and Selectfluor often proving to be effective. acs.org

To probe the radical nature of the mechanism, experiments with radical scavengers have been conducted. acs.org While the presence of a radical scavenger like TEMPO can interfere with the reaction, other scavengers such as 1,1-diphenylethene did not lead to the formation of adducts, suggesting a complex radical process. acs.org Furthermore, conducting the reaction in the dark did not inhibit the formation of the α-fluoroketone, indicating that photo-initiation is not a requirement. acs.org

The synthesis of α-fluoroketones is of significant interest as these compounds are versatile building blocks for creating a wide array of fluorine-containing molecules. acs.orgorganic-chemistry.org

The following table outlines the proposed mechanistic steps for the synthesis of α-fluoroketones from vinyl azides.

StepDescription
1. Single-Electron Transfer (SET) The vinyl azide is converted to a radical cation.
2. Fluorine Atom Transfer A fluorine atom is transferred to the radical cation.
3. Reaction with Water The resulting intermediate reacts with water.
4. Elimination Elimination of hydrazoic acid (HN₃) occurs to form the α-fluoroketone.

Nucleophilic Aromatic Substitution of Perfluoroaryl Azides

Perfluoroaryl azides (PFAAs) are a class of electron-deficient azides that exhibit unique reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions. diva-portal.orgresearchgate.netdiva-portal.org The high electrophilicity of the perfluorinated aromatic ring makes them susceptible to attack by nucleophiles. diva-portal.org

The synthesis of PFAAs is often achieved through an SNAr reaction where a commercially available pentafluoroaromatic compound is treated with an azide salt. diva-portal.org This provides a direct and efficient route to these valuable reagents. diva-portal.org

PFAAs can undergo further SNAr reactions, allowing for the introduction of various functional groups onto the aromatic ring. diva-portal.orgacs.orgnih.gov For example, the reaction of a PFAA with a nucleophile like carbazole (B46965) in the presence of a base such as cesium carbonate can lead to the substitution of one or more fluorine atoms. diva-portal.org The solvent can play a significant role in the reaction rate, with solvents like DMSO often facilitating faster reactions compared to DMF, MeCN, or THF. diva-portal.org

The reactivity of PFAAs extends to their use as precursors for other functional molecules. For instance, they can be transformed into aryl amides through reactions with thioacids or phenylacetaldehyde. diva-portal.orgdiva-portal.org These transformations often proceed through cycloaddition intermediates. diva-portal.orgdiva-portal.org

Furthermore, the azide group in PFAAs can participate in other transformations. For example, they can undergo Staudinger reactions with phosphines to form stable iminophosphoranes. researchgate.netnih.gov The electron-withdrawing nature of the perfluoroaryl group enhances the rate of the Staudinger reaction. nih.gov

The table below provides examples of nucleophilic aromatic substitution reactions involving perfluoroaryl azides.

Perfluoroaryl Azide ReactantNucleophileProduct Type
Pentafluorophenyl azideSodium azidePerfluoroaryl azide
Perfluoroaryl azideCarbazoleortho-functionalized aryl azide
Perfluoroaryl azideThiolatesPerfluoroaryl sulfide

Advanced Spectroscopic Characterization of Fluorine Azides

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy provides key insights into the bonding and structure of fluorine azide (B81097). The fundamental vibrational frequencies have been determined through infrared spectroscopy. These studies are crucial for understanding the molecule's force field and the nature of its chemical bonds. The observed frequencies point to a structure with a covalently bonded, bent F-N-N linkage and a nearly linear N-N-N azide backbone.

A 1988 study combining infrared spectroscopy with microwave data and ab initio calculations provided a detailed analysis of the molecule's vibrational modes. researchgate.netacs.org The fundamental frequencies for fluorine azide were assigned as listed in the table below. researchgate.net Theoretical calculations, including Density Functional Theory (DFT), have been used to support and assign the observed vibrational spectra of halogen azides. chinesechemsoc.org The vibrational behavior of the azide group is known to be sensitive to its electronic environment and the nature of the atom it is bonded to. chinesechemsoc.orgnih.gov

Vibrational ModeFrequency (cm⁻¹)Assignment
ν₁2037N₃ asymmetric stretch
ν₂1090N₃ symmetric stretch
ν₃873.5F-N stretch
ν₄658N₃ in-plane bend
ν₅504F-N-N bend
ν₆241N₃ out-of-plane bend

Microwave Spectroscopy and Rotational Constant Determination

Microwave spectroscopy has been the principal technique for the precise determination of the molecular structure of this compound in the gas phase. researchgate.netacs.org By analyzing the rotational transitions, highly accurate rotational constants and the moments of inertia have been obtained. This information allows for the calculation of bond lengths and angles.

The data confirm a planar structure for FN₃ with a bent F-N-N arrangement. The rotational constants for the primary isotopic species have been determined with high precision, providing definitive evidence for the molecule's geometry. researchgate.net These experimental constants, combined with ab initio calculations, have been used to establish adjusted structural parameters for the molecule. unison.mx

ParameterValue
Rotational Constant A48 131.448 MHz
Rotational Constant B5713.288 MHz
Rotational Constant C5095.276 MHz
Dipole Moment (μₐ)1.1 D
Dipole Moment (μₑ)0.7 D
Total Dipole Moment (μ)1.3 D

Data sourced from Christen et al. (1988). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ¹H, ¹³C, ¹⁴N/¹⁵N NMR)

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of many stable fluorinated organic azides, obtaining NMR data for the inorganic compound this compound (FN₃) is exceptionally challenging. researchgate.netd-nb.infocfplus.czresearchgate.net The extreme instability and explosive nature of FN₃, especially in condensed phases, have largely precluded its characterization by solution-phase NMR techniques. researchgate.net

Extensive research exists on the NMR characterization of more stable related compounds, such as fluoromethyl azide (FCH₂N₃) and trifluoromethyl azide (CF₃N₃), where ¹⁹F, ¹³C, ¹H, and ¹⁴N/¹⁵N NMR provide invaluable structural information. d-nb.infodtic.milepfl.chresearchgate.net However, a review of the scientific literature indicates that corresponding experimental NMR data for this compound (FN₃) itself are not available. This absence of data is a direct consequence of the compound's hazardous properties.

X-ray Crystallography for Molecular and Crystal Structure Elucidation

The determination of a molecule's structure in the solid state is typically achieved through X-ray crystallography. However, no crystal structure determination for this compound has been reported in the scientific literature. This compound is a gas at ambient temperature and is dangerously explosive in its liquid (b.p. -30 °C) and solid (m.p. -139 °C) forms. wikipedia.org These properties make the process of growing a single crystal and performing X-ray diffraction analysis prohibitively hazardous.

While the crystal structures of numerous other azide-containing compounds, including the related halogen azide ClN₃ and various metal azide complexes, have been elucidated, the instability of FN₃ has prevented such analysis. wikipedia.orgresearchgate.netresearchgate.net The molecular structure of this compound has instead been definitively established through gas-phase techniques, particularly microwave spectroscopy. researchgate.netacs.org

Laser Flash Photolysis for Reactive Intermediate Detection

Laser flash photolysis (LFP) is a powerful technique used to study highly reactive intermediates by generating them on very short timescales. The photolysis of this compound has been investigated to understand its decomposition mechanism.

Studies involving the photolysis of FN₃ at a wavelength of 193 nm have shown that the molecule decomposes to form dinitrogen difluoride (N₂F₂) and molecular nitrogen (N₂). wikipedia.org By analogy with gas-phase decomposition studies, the nascent reactive intermediates formed during photolysis are expected to be the nitrogen monofluoride radical (NF) in its excited state (a¹Δ) and molecular nitrogen (N₂). researchgate.net This decomposition pathway has been explored for its potential in the development of chemical lasers. wikipedia.org

Computational and Theoretical Studies of Fluorine Azides

Quantum Chemical Calculations of Molecular Structure and Conformation

Theoretical chemistry provides profound insights into the geometric arrangement and energetic landscape of molecules like fluorine azide (B81097). Through sophisticated computational models, researchers can predict molecular structures and properties with high accuracy, often complementing or even preceding experimental verification. acs.orgunige.ch

Conformational Analysis using High-Level Ab Initio Methods (e.g., CCSD(T))

High-level ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are crucial for obtaining accurate predictions of molecular properties. researchgate.net Methods like Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), are considered the "gold standard" in computational chemistry for their precision in calculating molecular energies and structures. researchgate.netresearchgate.net

For fluorine azide, ab initio calculations at various levels of theory, including Møller-Plesset perturbation theory (MP2), have been employed to determine its equilibrium structure. acs.orgresearchgate.net These calculations predict a planar Cₛ symmetry for the molecule. researchgate.net The geometry has been optimized using methods such as MP2 with the 6-311+G(d,p) basis set. nih.gov These high-level calculations confirm a bent F-N-N angle of approximately 102° and a nearly linear N-N-N azide backbone. wikipedia.org The agreement between different high-level methods provides strong confidence in the predicted molecular geometry.

ParameterMP2/6-311+G** researchgate.netHF/6-31G* acs.orgExperimental/Adjusted wikipedia.orgresearchgate.net
r(F-Nα) (Å)1.4491.3471.444
r(Nα-Nβ) (Å)1.2651.261.253
r(Nβ-Nγ) (Å)1.1341.101.132
∠(F-Nα-Nβ) (°)103.5108.9~102
∠(Nα-Nβ-Nγ) (°)173.3173.1-

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a widely used computational method due to its favorable balance of accuracy and computational cost. researchgate.net It is routinely employed for geometry optimization, which involves finding the minimum energy arrangement of atoms in a molecule. faccts.de

For this compound, DFT calculations using the B3LYP hybrid functional combined with basis sets like 6-31G* and 6-311+G** have been performed. researchgate.net These calculations have been used to determine structural parameters, vibrational frequencies, and force constants. researchgate.net The results from DFT methods are generally in good agreement with those from more computationally expensive ab initio methods and with available experimental data. researchgate.netresearchgate.net For instance, the predicted distance for the terminal N-N bond is often better predicted by B3LYP calculations than by some other methods. nih.gov The application of DFT has been instrumental in supporting vibrational assignments and confirming the structural parameters of this compound and related molecules. researchgate.net

Rotational and Centrifugal Distortion Constants from Theoretical Models

Theoretical models allow for the calculation of rotational constants (A, B, C) and centrifugal distortion constants, which are fundamental spectroscopic parameters directly related to a molecule's moments of inertia and its rigidity. researchgate.net These calculated values can be compared directly with data obtained from microwave spectroscopy.

For this compound, theoretical calculations have yielded rotational constants that are in excellent agreement with experimental findings. acs.orgresearchgate.net For the primary isotopic species, the calculated rotational constants are A = 48 131.448 MHz, B = 5713.288 MHz, and C = 5095.276 MHz. researchgate.net This close match between theory and experiment provides a powerful validation of the calculated molecular structure. nih.gov While high-level methods like CCSD(T) show very good agreement for rotational constants, larger discrepancies can be observed for quartic centrifugal distortion constants when using DFT methods like B3LYP. acs.orgresearchgate.net

ConstantValue researchgate.netUnit
A (Rotational Constant)48 131.448MHz
B (Rotational Constant)5713.288MHz
C (Rotational Constant)5095.276MHz
μₐ (Dipole Moment Component)1.1D
μₑ (Dipole Moment Component)0.7D
μₜₒₜₐₗ (Total Dipole Moment)1.3D

Electronic Structure and Bonding Analysis

The arrangement of electrons in molecular orbitals and the nature of the chemical bonds define the reactivity and stability of a molecule. For this compound, theoretical analysis reveals a complex electronic structure dominated by the highly electronegative fluorine atom and the delocalized bonding within the azide group. acs.org

Molecular Orbital Theory and Resonance Structures of the Azide Moiety

The azide anion (N₃⁻) is isoelectronic with molecules like CO₂ and N₂O. wikipedia.org Its bonding is best described by a combination of resonance structures, which depict the delocalization of pi electrons across the three nitrogen atoms. wikipedia.orgaskfilo.com The most significant resonance contributor is often depicted as N⁻=N⁺=N⁻. wikipedia.org This delocalization is a key feature that is incorporated into molecular orbital (MO) theory. vaia.com

In this compound, the azide moiety is bonded to a fluorine atom. According to MO analysis based on ab initio calculations, the electronic structure of FN₃ involves a delicate balance between the formation of multiple bonds and the repulsion between lone pair electrons. acs.org The bonding within the azide group is characterized by a system of delocalized π orbitals. vaia.comresearchgate.net The interaction with the highly electronegative fluorine atom significantly influences the energy levels and distribution of these molecular orbitals. acs.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's chemical behavior. acs.org

The primary resonance structures for the azide group are:

⁻N=N⁺=N⁻

N≡N⁺-N²⁻

²⁻N-N⁺≡N

Bond Order and Delocalized Bonding in Azides

Bond order is a concept used to describe the number of chemical bonds between two atoms and indicates bond strength. quora.com In the azide ion, the delocalized pi bonding results in N-N bond orders that are intermediate between single, double, and triple bonds. vaia.com

In this compound, the calculated bond lengths provide direct evidence for this delocalized bonding. The Nα-Nβ bond length is approximately 1.25 Å, while the Nβ-Nγ bond is about 1.13 Å. wikipedia.orgresearchgate.net These values are intermediate between a typical N=N double bond (~1.25 Å) and an N≡N triple bond (~1.10 Å). This suggests that the Nα-Nβ bond has significant double-bond character, while the Nβ-Nγ bond approaches a triple bond. This asymmetry is a direct consequence of the covalent attachment of the fluorine atom to one end of the azide chain (Nα). The delocalized π-system, which involves electrons spread across the N-N-N framework, is responsible for this bonding pattern and is a key factor in the molecule's electronic structure. mdpi.comresearchgate.net

Anomeric Effects in Sulfonyl Azides

Computational and experimental studies on fluorosulfonyl azide (FSO2N3) and trifluoromethylsulfonyl azide (CF3SO2N3) have elucidated the significant role of anomeric effects in determining their molecular conformations. crystallography.netacs.orgnih.gov X-ray crystallography has shown that in the solid state, both FSO2N3 and CF3SO2N3 adopt a conformation where one of the S=O bonds is synperiplanar to the azide group. acs.orgnih.gov This preferred arrangement is attributed to a dominant anomeric interaction, specifically the nσ(N) → σ*(S−O) interaction. acs.orgnih.gov This suggests that the delocalization of a nitrogen lone pair into the antibonding orbital of an adjacent S-O bond provides significant stabilization.

While anomeric effects involving nσ(N) → σ(S−C) or σ(S−X) (where X is a halogen) interactions are also possible, the nσ(N) → σ*(S−O) interaction appears to be the most influential in dictating the conformation of these sulfonyl azides. acs.org Quantum chemical calculations support these experimental findings, confirming the preference for the synperiplanar configuration between the S=O and N3 groups. acs.orgnih.gov A computational study on FSO2N3 even suggested that the conformer stabilized by this anomeric effect is the only stable one. acs.org

Quantum Topological Analysis (AIM Theory, NCI-RDG, NBO Analysis)

Quantum topological analyses, including the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interactions-Reduced Density Gradient (NCI-RDG), and Natural Bond Orbital (NBO) analysis, have been instrumental in characterizing the intricate network of interactions within fluorine-containing azides and related compounds. researchgate.netchemrxiv.org These methods provide a detailed picture of electron density distribution and intermolecular forces that govern molecular structure and stability. mdpi.comnih.gov

AIM Theory: QTAIM analysis reveals bond paths and bond critical points (BCPs) between atoms, offering insights into the nature and strength of chemical bonds and non-covalent interactions. researchgate.netmdpi.com In studies of azido-containing compounds, AIM has been used to identify and characterize weak intermolecular interactions, such as hydrogen bonds and van der Waals forces, which play a significant role in stabilizing crystal packing. researchgate.net The electron density at the BCPs helps to classify these interactions, for instance, as closed-shell interactions typical of weak forces. researchgate.net

NCI-RDG Analysis: The NCI-RDG approach visualizes non-covalent interactions in real space, mapping out regions of attractive (like hydrogen bonds and van der Waals forces) and repulsive interactions. researchgate.netchemrxiv.org In fluorine-containing azides, NCI-RDG plots clearly show large green isosurfaces, indicating significant van der Waals interactions involving the azide group, particularly its nitrogen atoms in contacts such as N···H and N···F. researchgate.net These visualizations confirm the importance of the azido (B1232118) moiety in the stabilization of the crystal lattice through a network of weak intermolecular forces. researchgate.net

NBO Analysis: NBO analysis provides information about orbital interactions and charge transfer, which are key to understanding phenomena like anomeric effects. researchgate.netchemrxiv.org In sulfonyl azides, NBO analysis has been used to quantify the energetic contribution of orbital relaxations (charge-transfer) that stabilize certain conformations. researchgate.net It helps to confirm the electronic origins of the conformational preferences observed experimentally and predicted by other computational methods. acs.org

Together, these quantum topological methods provide a comprehensive understanding of the subtle electronic effects and non-covalent forces that dictate the structure and properties of fluorine azides.

Electronic Structures of Halogen Pseudohalides

The electronic structures of halogen pseudohalides, including compounds like chlorosulfonyl azide (ClSO2N3), have been investigated using techniques such as photoelectron spectroscopy (PES) combined with high-level quantum chemical calculations. nih.gov Pseudohalogens are polyatomic analogues of halogens, and their ions (pseudohalides like azide, N3-) often exhibit chemical properties similar to true halide ions. libretexts.org

Studies on ClSO2X (where X = Cl, NCO, N3) have determined the first ionization potentials for these molecules, providing insight into their highest occupied molecular orbitals (HOMOs). nih.gov For chlorosulfonyl azide, the first ionization potential was experimentally determined to be 11.43 eV. nih.gov The analysis of the photoelectron spectra of chlorosulfonyl azide and isocyanate indicates that the interactions between the chlorine "lone-pair" electrons and the pseudohalogen groups significantly affect the HOMOs of these compounds. nih.gov This is in addition to the influence of the electronegativity of the pseudohalogen group on the first ionization energies. nih.gov

The electronic structure of a pseudohalide like the azide ion is intrinsically different from that of a simple halide ion such as chloride. mdpi.com While both can stabilize complexes and have high electron affinities, their frontier orbitals have different symmetries. mdpi.com This difference in electronic structure influences their bonding capabilities and reactivity. libretexts.orgmdpi.com The study of the electronic structures of halogen pseudohalides is crucial for understanding their chemical behavior and for the rational design of new compounds with tailored properties. researchgate.net

Reaction Mechanism Elucidation through Computational Chemistry

Transition State Analysis and Reaction Pathways

Computational chemistry, particularly the analysis of transition states and reaction pathways, has become an indispensable tool for understanding the mechanisms of reactions involving fluorine azides. ubc.carsc.org By mapping the potential energy surface, researchers can identify the lowest energy paths from reactants to products, characterize the structures of transition states, and calculate activation barriers. chemrxiv.orgnih.gov

For instance, in the SN2 reaction of α-glucopyranosyl fluoride (B91410) with azide ion, computational modeling constrained by experimental kinetic isotope effects revealed that the reaction proceeds through a loose, "exploded" transition state. researchgate.net This level of detail about the transition state structure is crucial for understanding the factors that control reactivity and stereoselectivity.

In the context of cycloaddition reactions, which are common for azides, density functional theory (DFT) calculations are used to explore different possible reaction pathways and determine the most favorable one. rsc.orgacs.org These calculations can elucidate whether a reaction is concerted or stepwise, and can identify key intermediates. rsc.org For example, studies on the reaction of ynamides with azides have used DFT to map out complex reaction profiles involving short-lived intermediates and competing pathways, explaining the formation of unexpected products. rsc.org The analysis of transition state geometries, including bond lengths and angles, provides a detailed picture of the bond-forming and bond-breaking processes. rsc.org

Molecular Electron Density Theory (MEDT) in Reactivity Studies

A modern theoretical framework for understanding chemical reactivity is the Molecular Electron Density Theory (MEDT). researchgate.netmdpi.com Proposed by Domingo, MEDT posits that the capacity for changes in electron density, rather than frontier molecular orbital interactions, governs molecular reactivity. mdpi.comorcid.org This theory has been successfully applied to a wide range of organic reactions, including those involving azides. acs.orgresearchgate.net

Within MEDT, the reactivity of molecules is analyzed by examining the changes in electron density along the reaction coordinate. mdpi.com This is often done using tools like the analysis of Conceptual DFT reactivity indices, the topological analysis of the Electron Localization Function (ELF), and the calculation of the global electron density transfer (GEDT). researchgate.netmdpi.com

For cycloaddition reactions involving azides, MEDT provides a powerful framework for rationalizing reactivity and selectivity. acs.orgresearchgate.net By analyzing the electron density changes during the reaction, it's possible to understand the polar nature of the reaction and why certain regio- or stereoisomers are formed preferentially. researchgate.net The theory has been used to study various aspects of [3+2] cycloaddition reactions, which are characteristic of azides, including substituent effects and chemoselectivity. researchgate.netorcid.org

Global Reactivity Indices and Parr Functions

Within the framework of Conceptual Density Functional Theory (DFT), global and local reactivity indices are powerful tools for predicting and understanding the reactivity of molecules like fluorine azides. researchgate.netmdpi.comresearchgate.net

Parr Functions: To understand regioselectivity, local reactivity indices are necessary. The Parr functions (P(r)) are a type of local reactivity index that identifies the most nucleophilic and electrophilic sites within a molecule. researchgate.netluisrdomingo.com These functions are derived from the atomic spin density in the radical cation and anion of the molecule and are particularly useful for predicting the outcome of polar reactions. researchgate.net The analysis of electrophilic and nucleophilic Parr functions allows for a precise prediction of which atoms will be involved in bond formation during a reaction, thus explaining the observed regioselectivity. researchgate.netresearchgate.net These tools have become essential for the computational study of the reactions of azides, providing insights that go beyond simple frontier molecular orbital theory. acs.orgmdpi.com

Modeling of Hydrogen Bonding Interactions in Catalysis

While direct catalytic applications of this compound (FN₃) are limited due to its extreme instability, computational studies on related azides provide significant insight into the role of non-covalent interactions in catalysis, particularly hydrogen bonding. A notable area of research is hydrogen bonding phase-transfer catalysis (HB-PTC), which has been successfully applied to asymmetric azidation reactions using inexpensive and readily available sodium azide. nih.govnih.gov

This catalytic method was initially developed for carbon-fluorine bond formation using insoluble metal alkali fluorides. nih.govnih.gov Computational modeling has been pivotal in extending this methodology to azidation. Theoretical studies, often employing Density Functional Theory (DFT), analyze the structure of crucial intermediates, such as the hydrogen-bonded complexes formed between a chiral catalyst (e.g., a bisurea derivative) and the azide anion. nih.govnih.gov

Key findings from these computational models include:

Binding Modes: Calculations reveal the most energetically favorable conformations of the catalyst-azide complex. For instance, with certain N-alkylated BINAM-derived bisurea catalysts, a "tripodal" or "trifurcated" end-on binding of the azide anion to three N-H bonds of the catalyst is favored. This arrangement is reminiscent of the more rigid hydrogen-bonded complexes observed with the fluoride anion. nih.gov

Transition State Analysis: Computational analysis of the reaction's transition state helps to elucidate the origin of enantioselectivity. Models show that in the most stable transition state, the azide anion attacks the substrate while still engaged in multiple hydrogen bonds with the catalyst. nih.govnih.gov

Reaction Dynamics: These models can also reveal subtle changes along the reaction coordinate. For example, in asymmetric HB-PTC azidation, it has been shown that while all three hydrogen bonds are retained in the transition state, the H-bond involving the monodentate urea (B33335) portion of the catalyst lengthens more significantly than the others, a behavior also observed in analogous fluorination reactions. nih.govnih.gov

These computational insights demonstrate that HB-PTC can serve as a powerful activation mode for inorganic salts beyond fluorides, enabling enantioselective azidation through a well-defined, hydrogen-bonded intermediate. nih.gov

Computational Predictions of Thermodynamic Parameters

The prediction of thermodynamic parameters through computational methods is crucial for understanding the stability and energetic properties of highly reactive compounds like this compound. Various computational approaches, ranging from high-level ab initio quantum mechanical (QM) methods to more efficient Density Functional Theory (DFT) and semiempirical methods, are employed to calculate these values. mdpi.comcuny.edu

For azides in general, accurate predictions of gas-phase enthalpies of formation (ΔfH°), entropy (S°), and Gibbs free energy (G°) have been achieved by combining high-accuracy composite methods, such as the G4 theory, with an isodesmic reaction scheme. researchgate.net An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides, which allows for significant error cancellation in the calculations, leading to more reliable results. researchgate.net

Key thermodynamic parameters that can be predicted computationally include:

ParameterDescriptionComputational Method Example
Enthalpy of Formation (ΔfH°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements in their standard states.G4 theory combined with isodesmic reactions. researchgate.net
Standard Entropy (S°) The absolute entropy of 1 mole of a substance at a standard state (typically 298.15 K and 1 bar).DFT calculations (e.g., B3LYP functional with a 6-31+G(d,p) basis set) for geometry optimization and vibrational frequency analysis. researchgate.net
Gibbs Free Energy of Formation (ΔfG°) The change in Gibbs free energy during the formation of 1 mole of the substance from its constituent elements. It determines the spontaneity of the formation.Calculated from predicted ΔfH° and S° values.
Cohesive Energy Density (CED) A measure of the intermolecular forces holding a condensed-phase material together.Molecular Dynamics (MD) simulations using custom-parameterized force fields (e.g., COMPASS).
Detonation Velocity (D) & Pressure (P) For energetic materials, these performance parameters can be estimated from the predicted density and heat of formation using thermodynamic detonation theories. researchgate.net

These computational tools allow for the systematic study of structure-property relationships. For instance, DFT calculations have been used to evaluate how the introduction of fluorine-containing substituents can significantly enhance the detonation performance of energetic materials. researchgate.net Such predictive capabilities are invaluable for the rational design of new materials and for safely estimating the properties of unstable molecules like this compound.

Theoretical Exploration of Hypothetical Fluorine-Nitrogen Species (e.g., FN₅)

Beyond known compounds, computational chemistry provides a powerful avenue for exploring the potential existence and stability of novel, hypothetical molecules. The fluorine-nitrogen system is a rich area for such theoretical inquiry, with studies investigating exotic species under various conditions.

A prominent example is the theoretical and experimental investigation into the existence of FN₅ . dtic.mil Ab initio electronic structure calculations were performed to study the decomposition of the N₅⁺AsF₆⁻ ion pair into FN₅ and AsF₅. These high-level calculations, including MP2 and CCSD(T) methods, successfully identified six different isomers of FN₅ that are vibrationally stable, meaning they correspond to local minima on the potential energy surface. dtic.mil Further computational work using Intrinsic Reaction Coordinate (IRC) calculations helped to map the pathways for isomerization between these different FN₅ structures and their decomposition routes into this compound (FN₃) and dinitrogen (N₂). dtic.mil Despite these theoretical predictions of stable isomers, attempts to isolate FN₅ from the thermolysis of related polynitrogen salts were unsuccessful, yielding only the decomposition products FN₃, N₂, trans-N₂F₂, and NF₃. researchgate.net

Other theoretical studies have explored the broader chemistry of nitrogen and fluorine, particularly under high pressure, which can stabilize unusual bonding arrangements. wikipedia.org Computational investigations have examined the structures and stability of hypervalent nitrogen-fluorine fragments such as NF₅ and the NF₆⁻ anion at pressures up to 300 GPa. wikipedia.org These studies push the boundaries of our understanding of chemical bonding under extreme conditions.

This theoretical exploration of hypothetical species like FN₅ and hypervalent nitrogen fluorides is fundamental to advancing the field of high-energy-density materials and understanding the limits of chemical stability. dtic.milwikipedia.org

Synthetic Applications and Transformative Chemistry of Fluorine Azides

Synthesis of Fluorinated Nitrogen Heterocycles

Fluorinated azides are key precursors for synthesizing a variety of nitrogen-containing heterocyclic compounds. Their utility stems from their participation in cycloaddition reactions and subsequent transformative processes like transannulations, which allow for the construction of diverse and highly functionalized ring systems.

Triazoles through Cycloaddition Reactions

The [3+2] cycloaddition reaction is a cornerstone of heterocyclic synthesis, and fluorinated azides are excellent partners in these transformations. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," provides reliable access to 1,2,3-triazoles. nih.govnih.gov Fluorinated azides, such as azidoperfluoroalkanes, have been shown to be more reactive in CuAAC reactions with terminal alkynes compared to their non-fluorinated counterparts. nih.gov

For instance, 1-azido-1,1,2,2-tetrafluoroethane, a thermally stable and impact-insensitive azide (B81097), undergoes [3+2] cycloaddition with terminal alkynes in the presence of a copper(I) catalyst to yield 4-substituted N-tetrafluoroethyl-1,2,3-triazoles. nih.govnih.gov This method efficiently produces 1,4-disubstituted-1,2,3-triazoles. nih.gov Similarly, azidotrifluoromethane (CF₃N₃) and its longer-chain analogs readily participate in these reactions, highlighting the versatility of this approach for creating N-perfluoroalkyl triazoles. nih.govnih.gov

Beyond CuAAC, fluorinated azides can react with activated ketones, such as those with electron-withdrawing groups, via an enamine-mediated [3+2] cycloaddition to form highly substituted triazoles. nih.gov This organocatalytic approach, often using a secondary amine like pyrrolidine, proceeds through an enamine intermediate that undergoes cycloaddition with the azide, ultimately yielding functionalized triazole products. nih.gov

Table 1: Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Fluorinated AzideAlkyne PartnerCatalystProductReference
1-Azido-1,1,2,2-tetrafluoroethaneTerminal AlkynesCopper(I) 3-methylsalicylate4-Substituted N-tetrafluoroethyl-1,2,3-triazoles nih.gov, nih.gov
AzidoperfluoroalkanesTerminal AlkynesCopper(I)N-Perfluoroalkyl triazoles nih.gov, nih.gov
AzidodifluoromethaneVarious AlkynesCopper(I)N-Difluoromethyl-1,2,3-triazoles

Imidazoles, Pyrroles, and Azepines via Transannulation Reactions

The N-fluoroalkyl-1,2,3-triazoles synthesized via cycloaddition serve as stable intermediates that can be further transformed into other valuable heterocyclic systems through rhodium-catalyzed transannulation reactions. nih.gov These reactions involve the thermal or catalytic denitrogenation of the triazole ring to form a highly reactive rhodium-carbene intermediate. nih.gov This intermediate can then be trapped by various partners to construct new rings.

Imidazoles : When N-fluoroalkyl-1,2,3-triazoles are heated in the presence of a rhodium(II) catalyst and a nitrile, a transannulation reaction occurs to produce N-fluoroalkyl-substituted imidazoles. nih.govnih.govfishersci.at The rhodium carbene generated from the triazole reacts with the nitrile in a cyclization process to form the imidazole (B134444) ring. nih.gov

Pyrroles : The reaction of N-fluoroalkyl-1,2,3-triazoles with alkynes, catalyzed by rhodium(II), leads to the formation of N-perfluoroalkyl-substituted pyrroles. nih.govfishersci.nl This process can yield mixtures of regioisomers, such as 3,4-disubstituted and 2,4-disubstituted pyrroles, with the selectivity often depending on the nature of the alkyne substrate. fishersci.nl Transannulation with vinyl ethers has also been shown to produce N-(per)fluoroalkyl pyrroles.

Azepines : Seven-membered nitrogen heterocycles, or azepines, can also be synthesized from these triazole precursors. The rhodium-carbene intermediate can react with dienes like butadiene in a cycloaddition-rearrangement sequence to generate the N-fluoroalkylated azepine ring. nih.govfishersci.at

Tetrazoles from Reactions with Amines

Fluorinated azides provide a direct route to fluorinated tetrazoles. Specifically, α,α-difluorinated azidoalkanes, such as 1-azido-1,1,2,2-tetrafluoroethane, react with primary amines to furnish 5-substituted N-fluoroalkyltetrazoles. nih.govnih.gov The proposed mechanism involves a nucleophilic attack of the primary amine on the terminal nitrogen of the azide moiety. nih.govnih.gov This is followed by the elimination of hydrogen fluoride (B91410) (HF) and subsequent cyclization to form the stable tetrazole ring. nih.gov This reaction works well with various alkyl, cycloalkyl, and benzyl (B1604629) amines, though it is less effective with less nucleophilic amines like aniline (B41778). nih.gov

Table 2: Synthesis of Tetrazoles from 1-Azido-1,1,2,2-tetrafluoroethane and Primary Amines
AmineTemperature (°C)Time (h)Yield (%)Reference
n-Butylaminert1295 nih.gov
n-Butylamine40292 nih.gov
Cyclohexylaminert1292 nih.gov

N-Trifluoromethylated Azoles in Synthetic Targets

The synthesis of N-trifluoromethyl (N-CF₃) azoles is of significant interest, particularly in medicinal chemistry. nih.gov The N-CF₃ group can enhance properties such as lipophilicity and metabolic stability. nih.gov Fluorinated azides like azidotrifluoromethane (CF₃N₃) are key reagents for introducing the N-CF₃ group. nih.gov

The copper-catalyzed cycloaddition of CF₃N₃ with alkynes is a direct method to obtain N-trifluoromethyl-1,2,3-triazoles. nih.gov These triazoles can then serve as precursors to other N-CF₃ heterocycles through the transannulation reactions described previously. nih.gov The development of methods to create azidoperfluoroalkanes has been crucial, as it provides versatile reagents for producing a variety of N-perfluoroalkyl triazoles, which are considered valuable building blocks for drug discovery programs. nih.govnih.gov

Formation of Fluoroalkylated Amides and Ketenimines

Beyond the synthesis of heterocycles, the denitrogenation of N-fluoroalkyl-1,2,3-triazoles opens pathways to acyclic fluorinated structures like amides and ketenimines. These transformations often involve the application of heat or acid to the triazole precursors.

Microwave-assisted thermal denitrogenation of N-fluoroalkyl triazoles can induce a Wolff-type rearrangement, leading to the formation of ketenimines. Acid-mediated denitrogenation offers another route. For example, treating N-fluoroalkylated 1,2,3-triazoles with strong Brønsted acids like triflic acid can lead to the formation of β-enamido triflates, which are functionalized N-alkenyl compounds and can be considered derivatives of amides. nih.govnih.gov

Preparation of α-Fluoroketones from Vinyl Azides

α-Fluoroketones are versatile synthetic intermediates for creating a wide range of fluorine-containing compounds. nih.gov An efficient and mild method for their synthesis involves the direct fluorination of vinyl azides. nih.gov In this process, a vinyl azide is treated with an electrophilic fluorinating reagent, such as Selectfluor, in the presence of water. fishersci.at

The reaction is believed to proceed through a single-electron transfer (SET) and a subsequent fluorine atom transfer. nih.gov While this method starts from an azide, it is a fluorination of the vinyl azide substrate rather than a reaction incorporating a fluorine azide reagent. Vinyl azides themselves are valuable and reactive synthons, readily prepared from starting materials like phenylethylenes or alkynes. fishersci.at

Functionalization of Molecules with Fluorinated Groups through Click Chemistry

The introduction of fluorinated groups into organic molecules is a pivotal strategy in medicinal chemistry and materials science. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for this purpose. sigmaaldrich.com This transformation allows for the covalent linkage of a fluorine-containing azide to a molecule bearing a terminal alkyne. The reaction is known for its high specificity, rapid reaction times, and compatibility with aqueous environments, making it ideal for the bioconjugation of everything from small molecules to large biomacromolecules. nih.govnih.gov

The process typically involves reacting an alkyne-functionalized target molecule with a small, fluorinated organic azide in the presence of a copper(I) catalyst. This catalyst can be generated in situ from copper(II) sulfate (B86663) (CuSO₄·5H₂O) and a reducing agent like sodium L-ascorbate, or by using a pre-formed complex such as copper(I)-3-methylsalicylate (CuMeSaI). This methodology has proven effective for modifying a wide array of molecules, including:

Biomolecules: Peptides, proteins, and oligonucleotides can be functionalized with fluorinated groups, which is often a more straightforward approach than performing a de novo synthesis with fluorinated precursors. cfplus.cz

Drug Discovery Platforms: The robustness of the click reaction is leveraged in high-throughput technologies like the synthesis of DNA-encoded libraries, where fluorinated azides introduce fluorine atoms into vast collections of potential drug candidates.

Biological Nanostructures: Researchers have successfully functionalized the surface of exosomes by first modifying their surface proteins with alkyne groups and then "clicking" on a fluorescent azide, demonstrating the mildness and specificity of the reaction conditions. nih.govnih.gov

Historically, the use of small-molecule fluoroalkyl azides was limited due to safety concerns and lack of commercial availability. sigmaaldrich.com However, the development of safety-tested, easy-to-handle solutions of these azides has made them accessible as powerful tools for introducing fluorinated functionalities. Beyond the classic copper-catalyzed reaction, the electrophilic nature of certain fluorinated azides permits their participation in cycloadditions with other partners, such as easily enolizable ketones, to form substituted 1,2,3-triazoles.

Development of Advanced Probes and Labels

Fluorine azides are instrumental in the development of sophisticated molecular probes and labels for advanced analytical and imaging techniques. Their unique properties are harnessed to create tools for nuclear magnetic resonance (NMR) spectroscopy and fluorogenic imaging.

¹⁹F NMR-Sensitive Probes for Molecular Tagging

The fluorine-19 (¹⁹F) nucleus possesses highly favorable properties for NMR spectroscopy, including 100% natural abundance, high sensitivity (gyromagnetic ratio), and a wide range of chemical shifts that are very sensitive to the local molecular environment. cfplus.czresearchgate.net Furthermore, fluorine is virtually absent from biological systems, eliminating background signals in biological studies. cfplus.czpharma-industry-review.com These characteristics make ¹⁹F NMR an exceptional tool for studying molecular structure, dynamics, and interactions in fields like structural biology and drug discovery. researchgate.net

Fluorinated azides serve as ideal reagents for introducing a ¹⁹F NMR-sensitive probe into a target molecule. Using the click reaction, a fluoroalkyl azide can be site-selectively and reliably attached to an alkyne-modified biomolecule, such as a protein, peptide, or nucleic acid. cfplus.cz This approach offers significant advantages over more laborious methods that require the complete synthesis of a biomolecule using custom-made fluorinated building blocks (e.g., fluorinated amino acids or nucleotides). cfplus.czjenabioscience.com

This tagging strategy simplifies the process of screening various ¹⁹F NMR probes, reduces development costs, and has been successfully applied in several areas: cfplus.cz

Fragment-Based Drug Discovery (FBDD): Fluorinated azides are used to create libraries of fluorinated fragments for FBDD screening, where ¹⁹F NMR is used to detect the binding of these fragments to a protein target.

Structural Biology: Attaching ¹⁹F probes allows for the monitoring of protein-ligand interactions, conformational changes, and dynamics. cfplus.czresearchgate.net The trifluoromethyl (CF₃) group is a particularly effective probe due to the fast internal rotation that results in a narrow, sensitive NMR signal. researchgate.net

Foldamer Conformation: Researchers have developed chiral ¹⁹F NMR reporter tags, such as (R)-1-(trifluoromethyl)ethylamido ((R)-TFEA), which can be attached to peptide foldamers to report on their helical conformation within phospholipid bilayers. acs.org

Fluorogenic Azides for Spectroscopic Applications

Fluorogenic probes are molecules that are initially non-fluorescent (or weakly fluorescent) but become highly fluorescent upon reacting with a specific target. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes particularly valuable for biological imaging, especially in no-wash experiments where removal of unreacted probe is not feasible. genetoprotein.comnih.gov

Fluorogenic azides are designed with a fluorophore core whose fluorescence is "quenched" by the attached azide group, often through a process like photoinduced electron transfer (PeT). nih.gov When the azide reacts with an alkyne via click chemistry, it is converted into a triazole. This chemical transformation disrupts the quenching mechanism, "turning on" the fluorescence. nih.govnih.gov

Key features and applications of fluorogenic azides include:

Rational Design: Theoretical models based on density functional theory can predict the fluorescence quantum yield, enabling the rational design of azidofluorescein (B1206550) probes where the conversion to a triazole predictably increases fluorescence. nih.gov

Variety of Scaffolds: Fluorogenic probes have been developed based on various fluorophores, including coumarins, fluoresceins, and rhodamines (e.g., Janelia Fluor dyes), providing a range of excitation and emission wavelengths suitable for multicolour imaging. nih.govtocris.com

Biological Imaging: These probes have been used to label and visualize a wide range of biomolecules. For example, CalFluor-azides are used to label proteins and cells for fluorescence microscopy and flow cytometry. genetoprotein.com In other applications, cells are metabolically engineered to display alkyne groups on their surface glycoproteins, which can then be selectively imaged by reaction with a fluorogenic azide. nih.gov

Applications in Material Science: Precursors for Novel Fluorinated Materials

Fluorinated azides are valuable precursors in materials science for the synthesis of novel polymers and energetic materials with tailored properties. avcr.czacs.org The incorporation of fluorine atoms or fluoroalkyl groups into a material's structure can impart desirable characteristics such as enhanced thermal stability, chemical resistance, high density, and specific energetic performance. rsc.orgresearchgate.net

One key strategy for creating these materials is the functionalization of existing polymer backbones. Through the copper-catalyzed click reaction, fluorinated azides can be grafted onto polymers containing alkyne functionalities. This approach was demonstrated with alkyne-functionalized polyurethanes, where the addition of fluorinated side-chains resulted in new materials with altered properties. ugent.be

In the field of energetic materials, fluorine-containing polymers are of great interest as potential high-performance binders for solid propellants and explosives. rsc.org Fluorinated polymers often have higher densities and better thermal stability than their non-fluorinated analogs. For instance, a novel fluorinated glycidyl (B131873) azide polymer, poly((2,2,2-trifluoro-ethoxymethyl epoxy)-r-(glycidyl azide)) (poly(TFEE-r-GA)), was synthesized via the copolymerization of epichlorohydrin (B41342) and a fluorinated epoxy, followed by azidation. rsc.org When cross-linked, the resulting polyurethane network exhibited superior mechanical properties, including higher tensile strength and elongation at break, compared to the non-fluorinated glycidyl azide polymer (GAP), highlighting its potential as an advanced energetic binder. rsc.org

General Synthetic Methodology Development

Significant progress has been made in the synthetic methodologies for preparing and utilizing fluorinated organic azides. Historically viewed as chemical curiosities with potential stability issues, recent research has established them as versatile and manageable synthetic intermediates. avcr.cz A key finding is that α-fluorinated azidoalkanes exhibit markedly greater stability compared to their low-molecular-weight, non-fluorinated counterparts, which has enabled the development of their broader chemical applications. avcr.cz

Modern synthetic strategies have expanded the accessibility of these compounds. For example, azidoperfluoroalkanes can be prepared from the reaction of fluorinated carbanion precursors with an electrophilic azide source. acs.org A notable development is the synthesis of azidodifluoromethyl phenyl sulfone, a stable and crystalline solid that can be prepared on a multi-gram scale and serves as a synthetic equivalent of the otherwise inaccessible azidodifluoromethyl anion. acs.org

These accessible fluorinated azides are now used as building blocks in a variety of transformations:

[3+2] Cycloaddition Reactions: The reaction of fluorinated azides with terminal alkynes, typically catalyzed by copper(I) salts, is a general method for producing N-fluoroalkyl-1,2,3-triazoles in high yields. acs.orgacs.org

Synthesis of Heterocycles: The resulting triazoles are themselves versatile intermediates. They can undergo rhodium(II)-catalyzed transannulation with nitriles to yield N-fluoroalkyl-substituted imidazoles or react with primary amines to form 5-substituted tetrazoles. acs.org

Radiolabeling for PET Imaging: Methodologies for the efficient synthesis of radiolabeled fluorine azides, such as 2-[¹⁸F]fluoroethyl azide, have been optimized. nih.gov This compound is a crucial reagent for labeling peptides and other small molecules with fluorine-18 (B77423) for use as tracers in Positron Emission Tomography (PET), a powerful clinical imaging technique. nih.gov

Precursors for N₃⁺ Salts (Theoretical)

The synthesis of novel high-energy nitrogen species is a significant goal in energetic materials research. One such theoretical target is the triaza-diazonium cation, N₃⁺. The conceptual pathway to this ion involves the abstraction of a fluoride ion (F⁻) from this compound (FN₃). researchgate.netresearchgate.net

Despite the relatively low bond energy of the N-F bond in this compound (less than 150 kJ/mol), experimental attempts to generate the N₃⁺ cation have been unsuccessful. researchgate.netresearchgate.net Studies involving the reaction of this compound with powerful Lewis acids (fluoride acceptors) like antimony pentafluoride (SbF₅), arsenic pentafluoride (AsF₅), and boron trifluoride (BF₃) did not lead to the formation of an N₃⁺ salt. researchgate.netresearchgate.net

Instead of abstracting the fluoride, the Lewis acids were found to form stable adducts with this compound at low temperatures by coordinating to the alpha-nitrogen atom (the nitrogen bonded to fluorine). researchgate.netresearchgate.net Furthermore, reacting this compound with superacid systems, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF/SbF₅), also failed to produce N₃⁺. The reaction instead yielded the [NH₂F₂]⁺[SbF₆]⁻ salt, indicating that protonation and subsequent rearrangement occurred rather than fluoride abstraction. researchgate.net While the formation of N₃⁺ from this compound remains a compelling theoretical possibility, it has not been realized experimentally and stands in contrast to the observed reactivity of other halogen azides. researchgate.net

Future Research Directions in Fluorine Azide Chemistry

Exploration of Novel Synthetic Routes and Conditions

A primary focus for future research is the development of new, safer, and more scalable methods for synthesizing fluorine azides. For the highly explosive inorganic fluorine azide (B81097) (FN₃), scalable methods have been developed involving the direct fluorination of hydrazoic acid (HN₃) or trimethylsilyl (B98337) azide in inert solvents, which has allowed for production to increase from milligram to multigram scales. researchgate.net A proposed alternative route involves the metathetical preparation of thermally unstable NF₄N₃, which decomposes to yield FN₃. researchgate.net

For organic fluorinated azides, innovation in synthetic strategies continues to yield valuable building blocks. A notable advancement is the synthesis of azidoperfluoroalkanes by reacting nucleophilic perfluoroalkyl sources, like CF₃Si(CH₃)₃, with electrophilic sulfonyl azides, effectively reversing the traditional polarity of the reactants. uochb.cz Other novel routes include:

The preparation of 1-azido-1,1,2,2-tetrafluoroethane in quantitative yield through the addition of an azide anion to tetrafluoroethylene (B6358150) in a protic medium. acs.org

The development of new procedures to create a variety of fluorinated azides, which have demonstrated superior stability compared to their non-fluorinated counterparts. tib.eubeilstein-institut.de

A novel synthesis producing neat 2-fluoroethyl azide has also been reported. nih.gov

Future work will likely target the development of catalytic methods for azide synthesis, further improving safety and efficiency while minimizing waste.

Table 1: Selected Novel Synthetic Routes for Fluorinated Azides
Target CompoundKey ReactantsSignificanceReference
Fluorine Azide (FN₃)Hydrazoic acid (HN₃) and elemental fluorine (F₂)Allows for safe, scalable production in inert solvents. researchgate.net
Azidoperfluoroalkanes (e.g., CF₃N₃)Nucleophilic CF₃ source (e.g., CF₃Si(CH₃)₃) and electrophilic azide (e.g., sulfonyl azide)Reverses traditional reactant polarity, providing a versatile entry to key building blocks. uochb.cz
1-Azido-1,1,2,2-tetrafluoroethaneTetrafluoroethylene and an azide sourceQuantitative yield of a thermally stable and impact-insensitive fluorinated azide. acs.org

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of the reaction mechanisms governing the transformations of fluorine azides is crucial for controlling their reactivity and designing new synthetic applications. Future research will increasingly employ a combination of experimental and computational methods to probe these complex processes.

Key areas for mechanistic investigation include:

Cycloaddition Reactions: While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is well-known, the mechanisms for reactions involving fluorinated azides present unique features. tib.eu For instance, the formation of 5-fluoroalkyl-substituted tetrazoles from 1-azido-1,1,2,2-tetrafluoroethane and primary amines is suggested to proceed via nucleophilic attack on the terminal nitrogen of the azide, followed by HF elimination and cyclization, a pathway more plausible than substitution at the α-fluorine. acs.org

Radical Reactions: The iron-catalyzed azidation of C(sp³)–H bonds using λ³-azidoiodane reagents has been shown to proceed through a radical cascade mechanism. nih.gov This involves the homolysis of the I–N bond to form radicals that abstract a hydrogen atom, followed by the rapid combination of the resulting alkyl radical with an iron(III)-azide complex. nih.gov Understanding these radical pathways is essential for developing selective C–H functionalization reactions.

Reactive Intermediates: The chemistry of reactive species like nitrenes, generated from the decomposition of fluorinated azides, is a rich area for exploration. avcr.cz Mechanistic studies will focus on controlling the formation and subsequent reactions of these intermediates to synthesize valuable products like N-trifluoromethyl aziridines. avcr.cz Protonation of azides in superacids to form diazonium salts is another area where mechanistic insights can guide synthetic utility. avcr.cz

Development of New Catalytic Systems for this compound Reactions

Catalysis is paramount for achieving high efficiency, selectivity, and sustainability in this compound chemistry. The development of novel catalytic systems is a major thrust of future research.

Promising directions include:

Heterogeneous Catalysis: To address challenges with catalyst removal and product purification, especially concerning copper contamination in biologically relevant molecules, heterogeneous catalysts are gaining significant interest. mdpi.com Systems using solid supports like silica (B1680970) gel, SBA-15, and graphene oxide are being developed for CuAAC reactions, demonstrating high activity, easy recovery, and reusability. mdpi.com The development of tailor-made, fluoride-based heterogeneous organocatalysts also shows promise for waste-minimized processes. bohrium.com

Earth-Abundant Metal Catalysis: Moving beyond copper and rhodium, research is exploring the use of cheaper and more abundant metals. Simple iron and manganese salts have been shown to catalyze the C(sp³)–H azidation using trimethylsilyl azide as the nitrogen source under thermal conditions. nih.gov These systems operate via a proposed hydrogen atom transfer/radical ligand transfer mechanism. nih.gov

Rhodium and Copper Catalysis: Established catalysts continue to be refined for new transformations. Rhodium(II) catalysis enables the transannulation of N-fluoroalkyl-1,2,3-triazoles with nitriles to form novel N-fluoroalkylimidazoles. acs.org Copper(I) catalysis remains central to the "click chemistry" paradigm, with ongoing efforts to broaden its scope for various fluorinated azides and alkynes. acs.org

Table 2: Emerging Catalytic Systems for this compound Reactions
Catalyst TypeReactionAdvantagesReference
Heterogeneous Copper (e.g., Cu on SBA-15)Azide-Alkyne Cycloaddition (CuAAC)Easy removal, recovery, and reusability; reduced product contamination. mdpi.com
Iron/Manganese SaltsC(sp³)–H AzidationUses cheap, commercially available, earth-abundant metals. nih.gov
Rhodium(II) ComplexesTransannulation of TriazolesAccess to structurally diverse N-fluoroalkylated heterocycles. acs.org
Heterogeneous Organocatalysts (e.g., POLITAG-F)β-AzidationWaste-minimized synthesis and potential for continuous flow processes. bohrium.com

Integration of Computational Chemistry for Predictive Synthesis

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of this compound systems. Its integration into the research workflow is expected to accelerate discovery.

Future contributions of computational chemistry include:

Mechanistic Elucidation: DFT calculations are frequently used to support or challenge proposed reaction mechanisms. For example, computations have provided a cohesive mechanistic insight into the H₂S-mediated reduction of aryl azides, complementing experimental findings. nih.gov Similarly, computational studies helped uncover the mechanism of a fast azide-enamine cycloaddition involving perfluoroaryl azides. diva-portal.org

Conformational and Property Analysis: Quantum chemical calculations are vital for determining the structural and electronic properties of these often-unstable molecules. Methods like CCSD(T) and B3LYP have been used alongside microwave spectroscopy to perform conformational analyses and accurately determine the rotational constants of molecules like 2-fluoroethyl azide. nih.gov

Predicting Reactivity and Stability: Theoretical studies can predict the stability and potential existence of novel species, such as the study on the possible existence of FN₅ using ab initio electronic structure theory. researchgate.net By modeling transition states and reaction pathways, computational chemistry can guide experimental efforts toward the most promising synthetic targets and conditions, saving time and resources.

Expanded Applications in Chemical Synthesis and Materials Innovation

The unique properties conferred by the combination of fluorine and the azide group are driving the expansion of their applications into diverse fields of science. Fluorinated azides have transitioned from being mere curiosities to versatile building blocks for high-value products. tib.eubeilstein-institut.de

Future applications are anticipated in:

Medicinal Chemistry and Drug Discovery: The introduction of fluorinated groups can significantly enhance the metabolic stability and cell membrane permeability of drug candidates. tib.eu N-trifluoromethyl heterocycles, synthesized from fluorinated azides, are stable and possess favorable medicinal properties, making them attractive building blocks in drug design. Furthermore, fluorinated azides serve as ¹⁹F NMR-sensitive probes that can be attached to biomolecules via click chemistry for use in fragment-based drug discovery.

Materials Science and Surface Chemistry: Perfluorophenylazides (PFPAs) have emerged as powerful heterobifunctional coupling agents for functionalizing surfaces and synthesizing nanomaterials. nih.gov They can be used to attach a wide range of molecules, including polymers and carbon materials, to various substrates, enabling fine control over surface composition and properties. nih.gov

Bioconjugation and Chemical Biology: The "click reaction" between azides and alkynes is a cornerstone of bioconjugation. The enhanced stability and unique reactivity of fluorinated azides make them ideal tools for these applications. beilstein-institut.de Research is also exploring their use in photoaffinity labeling to study the structure of binding sites in biological macromolecules. researchgate.net

Synthesis of Novel Heterocycles and Energetic Materials: Fluorinated azides are key precursors for a wide array of novel nitrogen heterocycles, enamides, and imidoyl halides. tib.eubeilstein-institut.de The high energy content of the azide group, particularly in the inorganic FN₃, also makes these compounds relevant to the field of energetic materials, where understanding their decomposition is critical. wikipedia.org

Q & A

Q. What are the critical safety considerations when handling fluorine azide in laboratory settings?

this compound's high reactivity and explosive nature necessitate stringent safety protocols. Use inert atmospheres (e.g., argon gloveboxes), blast shields, and minimal quantities (<100 mg). Conduct preliminary stability tests under varying temperatures and pressures. Explosive byproducts should be quenched using chilled ethanol .

Methodological Tip:

  • Risk Assessment : Pre-experiment hazard analysis using DSC (Differential Scanning Calorimetry) to identify decomposition thresholds.
  • Containment : Employ remote-controlled syringes for reagent addition to minimize exposure .

Q. How is this compound synthesized, and what are the common characterization techniques?

Q. What analytical methods validate this compound purity and decomposition products?

Use GC-MS with a cryogenic trap to detect trace HN₃ (hydrazoic acid) and NF₃. Quantify fluoride ions via ion chromatography (detection limit: 0.1 ppm) .

Methodological Tip:

  • Calibration : Prepare standard curves for HN₃ using NaN₃ solutions acidified with HCl.
  • Uncertainty Analysis : Report relative standard deviation (RSD) for triplicate measurements .

Advanced Research Questions

Q. How do computational models explain the kinetic instability of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G*) reveal a low activation barrier (~25 kJ/mol) for FN₃ → NF + N₂ decomposition. Key parameters:

  • Bond Dissociation Energy (BDE) : F-N bond = 120 kJ/mol (weaker than Cl-N in ClN₃).
  • Transition States : Identify planar intermediates using QTAIM (Quantum Theory of Atoms in Molecules) .

Methodological Tip:

  • Validate computational results with experimental kinetics (e.g., flash photolysis monitoring N₂ release) .

Q. What strategies mitigate competing side reactions in this compound cycloadditions?

Q. How can contradictions in reported thermodynamic data for FN₃ be resolved?

Discrepancies in ΔHf (heat of formation) values (±10 kJ/mol) arise from experimental setups (e.g., static vs. flow systems).

  • Validation : Cross-reference bomb calorimetry data with high-level CCSD(T)/CBS computations.
  • Error Analysis : Quantify uncertainties from instrument calibration and sample purity .

Methodological Tip:

  • Publish raw datasets (e.g., pressure-temperature profiles) in appendices for transparency .

Methodological Guidelines for Researchers

  • Data Presentation :

    • Include processed data (e.g., kinetic plots) in the main text; raw NMR/IR spectra belong in appendices .
    • Use SI units and explain non-standard abbreviations (e.g., TOF for "turnover frequency") .
  • Conflict Resolution :

    • Address contradictory results by replicating experiments under identical conditions and benchmarking against literature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.